molecular formula C8H15NO2 B1451480 2-propylproline CAS No. 637020-45-2

2-propylproline

Cat. No.: B1451480
CAS No.: 637020-45-2
M. Wt: 157.21 g/mol
InChI Key: RMRLLCGMNPGCRH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylproline is a non-proteinogenic amino acid derivative that serves as a critical biosynthetic building block in the production of lincosamide antibiotics, most notably lincomycin . In the soil bacterium Streptomyces lincolnensis , the dedicated biosynthesis of 2-propylproline from L-tyrosine represents the first phase of a biphasic pathway, which culminates in its condensation with a sugar moiety (methylthiolincosamide) to form the antibiotic scaffold . The compound's structure integrates a proline ring, known for its exceptional conformational rigidity and significant influence on peptide structure , with a propyl substituent. Research into 2-propylproline is therefore valuable for the study of antibiotic biosynthesis and the regulatory networks in Streptomyces species, where global developmental regulators like BldD have been shown to directly control the lincomycin gene cluster . Furthermore, its proline-based core makes it a compound of interest for broader applications in peptide engineering and medicinal chemistry, where modified proline residues are used to control peptide conformation and stability . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLLCGMNPGCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Propylproline: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-propylproline, a non-proteinogenic α-amino acid, represents a critical structural motif in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics enhances conformational stability and metabolic resistance, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the principal enantioselective strategies for the synthesis of (S)-2-propylproline, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings and practical execution of key methodologies, including asymmetric alkylation of proline enolates, phase-transfer catalysis, and biocatalytic approaches. Each section is designed to offer not only procedural details but also the causal reasoning behind experimental choices, ensuring a thorough and actionable understanding of this synthetic challenge.

Introduction: The Significance of α-Substituted Prolines in Drug Design

The rigid pyrrolidine ring of proline confers a unique conformational constraint on peptide backbones, making it a cornerstone in the design of peptidomimetics and bioactive molecules.[1] The introduction of a substituent at the α-carbon, as in (S)-2-propylproline, further rigidifies the structure and can significantly influence binding affinity and selectivity for biological targets. These α,α-disubstituted amino acids are pivotal in overcoming the limitations of native peptides, such as poor bioavailability and rapid enzymatic degradation.[2]

The development of robust and scalable enantioselective syntheses for these chiral building blocks is therefore a paramount objective in pharmaceutical research and development. This guide will focus on the practical and mechanistic aspects of synthesizing the (S)-enantiomer of 2-propylproline, a configuration frequently encountered in potent pharmaceutical agents.

Core Synthetic Strategies and Mechanistic Insights

The enantioselective synthesis of α-substituted prolines, including (S)-2-propylproline, primarily revolves around the stereocontrolled formation of the Cα-C bond. Several powerful strategies have emerged, each with its own set of advantages and challenges.

Asymmetric Alkylation via Chiral Auxiliaries: The "Self-Reproduction of Chirality"

One of the most elegant and established methods for the α-alkylation of proline relies on the principle of "self-reproduction of chirality".[3] This strategy involves the temporary attachment of a chiral auxiliary to the proline scaffold, which directs the stereochemical outcome of the alkylation reaction.

A classic example is the Seebach methodology, where L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone.[2] Deprotonation of this rigid structure with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally locked enolate. The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (in this case, a propyl halide) to approach from the opposite, less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the auxiliary regenerates the chiral center and furnishes the desired (S)-2-propylproline with high enantiomeric purity.[2][3]

Causality of Stereocontrol: The high fidelity of this method stems from the rigid bicyclic system created by the pivalaldehyde auxiliary. This conformational rigidity minimizes competing transition states and ensures a predictable trajectory for the electrophilic attack.

Experimental Workflow: Seebach Alkylation

Caption: Workflow for Seebach's "self-reproduction of chirality" method.

Phase-Transfer Catalysis: A Scalable and Efficient Approach

Phase-transfer catalysis (PTC) offers a practical and often more scalable alternative for the enantioselective alkylation of proline derivatives.[2][4] This methodology utilizes a chiral quaternary ammonium salt as the catalyst to shuttle the enolate of a proline ester Schiff base from an aqueous or solid phase into an organic phase where the alkylating agent resides.

The seminal work in this area often employs derivatives of cinchona alkaloids as the chiral PTC catalysts.[5] The catalyst forms a tight ion pair with the enolate, and the chiral environment around the nitrogen atom dictates the facial selectivity of the subsequent alkylation. High enantioselectivities (up to 97% ee) have been reported for the synthesis of various 2-alkylprolines using this method.[4]

Mechanism of Enantioselection in PTC

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ProlineEster Proline Ester Schiff Base Enolate Enolate Anion ProlineEster->Enolate Deprotonation Base Base (e.g., K2CO3) IonPair Chiral Ion Pair [Q*]⁺[Enolate]⁻ Enolate->IonPair:f0 PropylHalide Propyl Halide ChiralPTC Chiral PTC (Q*Cl) AlkylatedProduct Alkylated Proline Ester IonPair:f0->AlkylatedProduct Stereoselective Alkylation

Sources

Stereospecific Synthesis of (R)-2-Propylproline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(R)-2-Propylproline is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics, particularly for Hepatitis C Virus (HCV) protease inhibitors and novel GPCR modulators. The introduction of a propyl group at the


-position (C2) of the proline ring imposes severe conformational constraints, locking the peptide backbone into specific secondary structures (e.g., 

-turns or helices) and enhancing metabolic stability against proteolysis.

Synthesizing quaternary


-amino acids is synthetically challenging due to the steric hindrance at the nucleophilic center. Furthermore, achieving high enantiomeric excess (ee > 98%) is non-negotiable in pharmaceutical applications.

This guide details the Self-Reproduction of Chirality (SRS) approach, pioneered by Dieter Seebach. This method is selected over Phase Transfer Catalysis (PTC) or enzymatic resolution for this specific target because it offers the highest rigorous stereocontrol and scalability for quaternary proline derivatives.

Critical Stereochemical Note: The SRS method proceeds with retention of configuration .

  • Target: (R)-2-Propylproline (D-Proline analogue).

  • Starting Material: D-Proline ((R)-Proline).

  • Mechanism: The bulky auxiliary directs the electrophile to the face opposite the steric block, regenerating the original stereochemistry relative to the ring system.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the formation of a bicyclic oxazolidinone (the "Seebach auxiliary"). This intermediate serves two functions:

  • Activation: It increases the acidity of the

    
    -proton, allowing enolization without racemization.
    
  • Stereocontrol: The tert-butyl group locks the conformation, forcing the incoming electrophile to attack from the Re-face (relative to the enolate), ensuring high diastereoselectivity.

Diagram 1: Retrosynthetic Pathway (SRS Strategy)

Retrosynthesis Product (R)-2-Propylproline (Target) Alkylated Alkylated Oxazolidinone (Single Diastereomer) Product->Alkylated Hydrolysis (Ring Opening) Enolate Li-Enolate (Planar Intermediate) Alkylated->Enolate Stereoselective Alkylation Template (2R,5R)-Oxazolidinone (The 'Seebach' Template) Enolate->Template Deprotonation (LDA, -78°C) StartMat D-Proline (Starting Material) Template->StartMat Cyclization (Pivalaldehyde)

Caption: Retrosynthetic logic relying on the Seebach Self-Reproduction of Chirality (SRS) principle. Note the requirement for D-Proline to access the (R)-target.

Detailed Synthetic Protocol

Phase 1: Template Formation (The "Chiral Memory")

We first convert D-Proline into a bicyclic system. The reaction with pivalaldehyde creates a new stereocenter at the acetal position. The cis-fused system is thermodynamically favored or isolated, where the tert-butyl group is trans to the carboxylate equivalent to minimize sterics, but in the bicyclic system, the relative stereochemistry is fixed.

Protocol:

  • Reagents: D-Proline (1.0 equiv), Pivalaldehyde (1.2 equiv), Pentane (Solvent), p-TsOH (Catalytic).

  • Setup: Flask equipped with a Dean-Stark trap to remove water.

  • Procedure: Reflux the mixture until water evolution ceases (approx. 24-48 h). The product precipitates or crystallizes upon cooling.

  • Purification: Recrystallization from Hexane/Et2O.

  • Key Insight: This step creates a single diastereomer.[1] The bulky t-Bu group positions itself on the "convex" face of the bicyclic system, effectively shielding that face.

Phase 2: Stereoselective Alkylation (The Critical Step)

Direct alkylation with propyl iodide can be sluggish due to steric crowding at the quaternary center. A superior, field-proven tactic is Allylation followed by Hydrogenation . Allyl bromide is a more reactive electrophile (SN2), resulting in higher yields and cleaner reaction profiles.

Reaction Scheme:

  • Enolization: The oxazolidinone is treated with LDA at -78°C. The Li-enolate is formed.[2]

  • Alkylation: Allyl bromide is added. The t-Bu group blocks the top face; the allyl group attacks from the bottom (retention of relative configuration).

Table 1: Experimental Conditions for Alkylation

ParameterConditionRationale
Solvent Anhydrous THFEssential for stability of LDA and Li-enolate.
Base LDA (1.1 equiv)Bulky, non-nucleophilic base ensures clean deprotonation.
Temperature -78°CKinetic control; prevents enolate equilibration or decomposition.
Electrophile Allyl Bromide (1.5 equiv)High reactivity (SN2) overcomes steric hindrance of the quaternary center.
Additive HMPA or DMPU (Optional)Can accelerate reaction if sluggish, but usually not needed for allyl bromide.
Diagram 2: Stereochemical Control Model

StericControl Enolate Lithium Enolate (Planar C2) Outcome Alkylated Product (Retention of Configuration) Enolate->Outcome Result Shield t-Butyl Group (Steric Shield - Top Face) Shield->Enolate Blocks Top Face Attack Electrophile (Allyl-Br) (Attacks from Bottom Face) Attack->Enolate SN2 Attack

Caption: The 'Butterfly' transition state model. The bulky tert-butyl group forces the electrophile to attack from the opposite face, ensuring stereospecificity.

Phase 3: Hydrogenation & Hydrolysis

The allyl group is converted to a propyl group, and the auxiliary is removed to release the free amino acid.

Step 3A: Hydrogenation

  • Reagents: H2 (1 atm), Pd/C (10% w/w), Methanol.

  • Procedure: Stir at RT for 2-4 hours. Quantitative conversion of the allyl group to the propyl group.

Step 3B: Hydrolysis

  • Reagents: 6N HCl (aqueous), reflux.

  • Procedure: The oxazolidinone ring is robust but hydrolyzes under strong acidic conditions, releasing pivalaldehyde (volatile) and the amino acid hydrochloride.

  • Isolation: Evaporate HCl/water. Use ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic free amino acid if required, or isolate as the HCl salt.

Characterization & Quality Control (QC)

To validate the synthesis of (R)-2-propylproline , the following criteria must be met:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak MA(+) or Crownpak CR) to verify enantiomeric excess (ee). Target > 98% ee.

    • Note: Compare against a racemic standard prepared by non-stereoselective alkylation of a proline ester.

  • Optical Rotation: The specific rotation

    
     should be opposite in sign to the (S)-enantiomer (L-analogue).
    
    • Lit.[1][3][4][5][6][7][8][9][10][11] value for (S)-2-propylproline is approx

      
       (c=1, H2O).
      
    • Target (R)-2-propylproline: Expect

      
      .
      
  • NMR Spectroscopy:

    • 1H NMR: Verify the disappearance of the methine proton at the

      
      -position (quaternary center). Confirm propyl group signals (triplet for methyl, multiplets for methylene).
      
    • 13C NMR: Confirm the quaternary carbon shift (approx. 70-75 ppm).

References

  • Seebach, D., et al. (1983).[2][7] "Self-Reproduction of Chirality.[1][2][4][7] A General Method for the Preparation of Enantiomerically Pure Compounds." Journal of the American Chemical Society.[3][7]

  • Karady, S., et al. (2012).

    
    -Substituted Proline Derivatives." Journal of the American Chemical Society.[3][7] 
    
  • Das, S., et al. (2024). "Proline Analogues in Drug Design: Current Trends and Future Prospects." National Institutes of Health (PMC).

  • Brichacek, M., et al. (2011).[5] "Stereospecific Ring Expansion of Chiral Vinyl Aziridines." Organic Letters.

Sources

2-Propylproline: Structural Properties and Applications in Peptidomimetics

[1]

Executive Summary

2-Propylproline (2-propylpyrrolidine-2-carboxylic acid) is a non-proteinogenic,

1

1conformational rigidityproteolytic resistance1

In drug discovery, 2-propylproline acts as a "structural lock."[1] Unlike natural proline, which already restricts backbone flexibility (



Chemical Structure & Physicochemical Properties[1][2][3][4]

Structural Analysis

The defining feature of 2-propylproline is the quaternary carbon at the 2-position.[1] This creates a crowded steric environment that dictates its utility.[1]

  • IUPAC Name: 2-propylpyrrolidine-2-carboxylic acid[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.21 g/mol [1][2]

  • Chirality: Exists as

    
    - and 
    
    
    -enantiomers.[1] The
    
    
    -enantiomer is the direct analog of natural L-proline.[1]
Comparative Properties Table

The following table contrasts 2-propylproline with L-Proline and

1
PropertyL-Proline

-Methylproline
2-Propylproline
Substituent at C

HydrogenMethyl (

)
Propyl (

)
Steric Bulk (A-value) LowMediumHigh
Lipophilicity (LogP) ~ -2.5 (Hydrophilic)~ -1.9~ -0.5 (Moderately Lipophilic)
Conformational Role Helix breaker/initiatorHelix stabilizer (

)
Strong Helix/Turn stabilizer
Proteolytic Stability LowModerateHigh (Steric Shielding)
pKa (COOH) 1.99~2.1~2.3 (Est.)

Technical Insight: The increased lipophilicity of the propyl chain allows 2-propylproline to interact more effectively with hydrophobic pockets in receptor targets (e.g., GPCRs or viral proteases) compared to the methyl analog.

Synthesis Protocol: Seebach’s Self-Reproduction of Chirality

The synthesis of quaternary amino acids is challenging due to the steric hindrance at the

1Seebach’s Self-Reproduction of Chirality (SRS)1

This method avoids external chiral auxiliaries by using the proline stereocenter itself to generate a temporary second stereocenter (an acetal), which then directs the incoming alkyl group.

Mechanism of Action (Logic Flow)
  • Template Formation: Proline condenses with pivalaldehyde to form a bicyclic oxazolidinone.[1] This "locks" the nitrogen and creates a new chiral center that is cis to the original carboxylate.

  • Memory of Chirality: The original stereocenter is destroyed to form an enolate, but the new acetal center remains.

  • Stereoselective Attack: The bulky tert-butyl group on the acetal forces the incoming electrophile (propyl halide) to attack from the opposite face (trans).

  • Restoration: Hydrolysis removes the auxiliary, restoring the original carboxylate and amine functionality with the new propyl group installed.

Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the synthesis of (S)-2-propylproline.

SeebachSynthesisProlineL-Proline(Starting Material)OxazolidinoneBicyclic Oxazolidinone(Stereocenter 'Stored')Proline->OxazolidinoneCyclizationStep11. Pivalaldehyde2. Pentane, refluxEnolateLithium Enolate(Planar Intermediate)Oxazolidinone->EnolateDeprotonationAlkylatedAlkylated Oxazolidinone(Single Diastereomer)Enolate->AlkylatedStereoselectiveAlkylationFinalProduct(S)-2-Propylproline(Target)Alkylated->FinalProductHydrolysisStep21. LDA, -78°C2. Propyl IodideStep3HBr / H2OReflux

Caption: Figure 1. Stereoselective synthesis of (S)-2-propylproline via Seebach's SRS methodology.

Detailed Protocol

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Propyl Iodide, Hydrobromic acid.[1]

  • Formation of the Chiral Template:

    • Reflux L-Proline with pivalaldehyde in pentane using a Dean-Stark trap to remove water.[1]

    • Checkpoint: The product is a bicyclic oxazolidinone. Verify diastereomeric purity via

      
      -NMR. The tert-butyl group should be cis to the hydrogen at the bridgehead.[1]
      
  • Enolization and Alkylation:

    • Cool a solution of the oxazolidinone in anhydrous THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. The solution typically turns yellow/orange, indicating enolate formation.

    • Add Propyl Iodide (1.2 equiv) slowly. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

    • Causality: The tert-butyl group shields the cis face.[1] The propyl group must attack from the trans face (relative to the t-Bu), which corresponds to the original face of the carboxylate, effectively "retentive" substitution.

  • Hydrolysis (Deprotection):

    • Dissolve the alkylated intermediate in 48% HBr (aq) and reflux for 4-6 hours.

    • Concentrate in vacuo to remove the aldehyde byproduct.

    • Purify via ion-exchange chromatography (Dowex 50W) to obtain the free amino acid zwitterion.[1]

Applications in Drug Development[2][7][8]

Peptidomimetics & Conformational Constraint

2-Propylproline is used to engineer "stapled" peptides or rigid turns without using macrocyclization.[1]

  • Helix Stabilization: In helical peptides, the

    
    -propyl group restricts the 
    
    
    and
    
    
    torsion angles to a narrow region (
    
    
    ), strongly favoring
    
    
    -helix or
    
    
    -helix formation.[1]
  • Protease Resistance: The bulky propyl group prevents proteases (like chymotrypsin or trypsin) from accessing the peptide bond nitrogen. Incorporating 2-propylproline at the

    
     or 
    
    
    site of a peptide drug can extend its half-life from minutes to hours in plasma.[1]
Privileged Scaffolds in Virology

Proline analogs are ubiquitous in antiviral drugs, particularly HCV NS3/4A protease inhibitors (e.g., Telaprevir analogs). The 2-propyl modification is often explored to fill specific hydrophobic pockets (S1 or S2 subsites) in the viral protease that natural proline cannot reach, improving binding affinity (

References

  • Seebach, D., et al. (1983).[1] "Self-Reproduction of Chirality in

    
    -Alkylation of Amino Acids." Journal of the American Chemical Society. 
    
  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of

    
    -helical peptide sequences containing Aib and Pro residues." Biochemistry. 
    
  • Vaidyanathan, G., et al. (2021).[1] "Synthesis of conformationally constrained proline analogs." Journal of Labelled Compounds and Radiopharmaceuticals.

  • PubChem Compound Summary. (2024). "3-Propylproline (Isomer Reference)." National Center for Biotechnology Information.[1]

  • ChemicalBook. (2024).[1] "2-Propylproline Hydrochloride Properties."

2-propylproline solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical & Stability Profiling of 2-Propylproline

Executive Summary

2-Propylproline (specifically


-propylproline  or (S)-2-propylpyrrolidine-2-carboxylic acid ) is a non-proteinogenic, 

-disubstituted amino acid.[1][2][3] Unlike canonical L-proline, the substitution of the

-hydrogen with a propyl group creates a quaternary carbon center.[1][2] This structural modification confers two critical properties for drug development: absolute resistance to racemization and enhanced metabolic stability against proteases.[1][2][3]

This guide provides a technical deep-dive into the solubility profile, stability mechanisms, and synthesis of 2-propylproline, serving as a reference for medicinal chemists integrating conformational constraints into peptide therapeutics.[1]

Chemical Identity & Structural Analysis

The introduction of a propyl chain at the C2 position of the pyrrolidine ring drastically alters the conformational landscape of the molecule compared to native proline.

PropertyData
IUPAC Name (2S)-2-propylpyrrolidine-2-carboxylic acid
Common Name

-Propylproline
Molecular Formula

Molecular Weight 157.21 g/mol
Chirality Quaternary center at C2 (typically (S)-enantiomer for biological mimicry)
Structural Class

-disubstituted amino acid; Cyclic secondary amine

Physicochemical Solubility Profile

2-Propylproline exhibits a "hybrid" solubility profile.[1][2][3] The zwitterionic amino acid core maintains aqueous solubility, while the propyl side chain increases lipophilicity compared to native proline.[1]

Solubility Data Table (Estimated vs. Parent)
Solvent SystemL-Proline (Parent)2-Propylproline (Analog)Implications for Processing
Water (pH 7) Highly Soluble (>1500 mg/mL)Soluble (~400–600 mg/mL) Suitable for aqueous formulations; reduced hygroscopicity compared to Pro.[1][2][3]
Methanol/Ethanol SolubleHighly Soluble Ideal for resin cleavage and purification steps.[1][2][3]
Dichloromethane (DCM) InsolubleSparingly Soluble Requires modification (e.g., Fmoc-protection) for SPPS utility.[1][2][3]
Diethyl Ether InsolubleInsoluble Allows for precipitation/crystallization during purification.[1][2][3]
LogP (Octanol/Water) -2.54~ -0.8 to -1.1 (Predicted) Improved membrane permeability potential compared to native Pro.[1][2][3]
pH-Dependent Solubility

Like all amino acids, 2-propylproline is amphoteric.[1][2][3]

  • pH < 2.0: Fully protonated cation (

    
    ).[1][2][3] Maximum aqueous solubility.[1][2][3]
    
  • pH ~6.0 (Isoelectric Point): Zwitterionic neutral form.[1][2][3] Minimum solubility, though still high due to the proline core.[1][3]

  • pH > 10.0: Deprotonated anion (

    
    ).[1][2][3] High solubility.
    

Stability Assessment

The core value proposition of 2-propylproline is its exceptional stability.[1][2][3] The quaternary center acts as a "steric shield."[1][3]

Chemical Stability (Racemization Resistance)

Standard amino acids suffer from racemization during peptide coupling due to proton abstraction at the


-carbon (via oxazolone formation).[1][2][3]
  • Mechanism: 2-Propylproline lacks an

    
    -proton .[1][2][3]
    
  • Result: Racemization via direct proton abstraction is chemically impossible .[1][2][3] This allows for vigorous coupling conditions (high temperature, strong bases) without loss of optical purity.[1][3]

Metabolic Stability (Proteolytic Resistance)

Peptidases (e.g., trypsin, chymotrypsin) require a specific fit into the active site to cleave peptide bonds.[1][3]

  • Steric Occlusion: The bulk of the propyl group at the cleavage site prevents the enzyme from accessing the carbonyl carbon.[1]

  • Conformational Lock: The rigid pyrrolidine ring combined with the

    
    -substituent locks the backbone into a specific torsion angle (
    
    
    
    ), often inducing
    
    
    -helical turns that enzymes cannot recognize.[1][2][3]

StabilityMechanism Proline Native Proline (Alpha-Proton Present) Base Base/Enzyme Proline->Base Accessible Racemization Proton Abstraction -> Racemization Risk Base->Racemization High Risk PropylPro 2-Propylproline (Quaternary Center) Shield Steric Shielding (Propyl Group) PropylPro->Shield Intrinsic Shield->Base Blocks Access Stable Absolute Stability No Racemization Protease Resistant Shield->Stable Ensures

Figure 1: Mechanistic comparison of stability between native proline and 2-propylproline.[1][2][3]

Synthesis & Manufacturing Protocol

The synthesis of 2-propylproline is non-trivial due to the difficulty of creating a quaternary center on a secondary amine.[3] The industry standard is the Seebach Self-Regeneration of Stereocenters (SRS) method.[1][2][3]

Synthesis Workflow (Seebach SRS)

SeebachSynthesis Step1 L-Proline Step2 Chloral Condensation (Bicyclic Oxazolidinone) Step1->Step2  Stereocenter -> Chiral Auxiliary   Step3 Enolate Formation (LDA, -78°C) Step2->Step3  Generation of Enolate   Step4 Electrophilic Alkylation (Propyl Iodide) Step3->Step4  Stereoselective Attack   Step5 Hydrolysis (Acidic Reflux) Step4->Step5  Ring Opening   Final 2-Propylproline (Enantiopure) Step5->Final  Purification  

Figure 2: The Seebach SRS pathway allows the original stereocenter to direct the incoming alkyl group, ensuring high enantiomeric excess (ee).[1][2][3]

Detailed Synthetic Protocol
  • Protection: Condense L-Proline with chloral (trichloroacetaldehyde) to form a bicyclic oxazolidinone.[1][2][3] This "stores" the chiral information of the proline in the acetal center.[1]

  • Alkylation: Treat the oxazolidinone with Lithium Diisopropylamide (LDA) at -78°C to form the enolate. Add propyl iodide.[1][2][3] The electrophile attacks from the face opposite the bulky trichloromethyl group (steric control), regenerating the quaternary center with high stereocontrol.[1]

  • Hydrolysis: Reflux in 6N HCl to hydrolyze the oxazolidinone ring and remove the auxiliary, yielding free 2-propylproline.

Experimental Validation Protocols

To validate the quality of 2-propylproline for drug development, the following self-validating protocols are recommended.

HPLC Purity & Enantiomeric Excess (ee) Determination

Because 2-propylproline lacks a strong chromophore, standard UV detection (214 nm) is weak.[1][2][3]

  • Derivatization: Use Marfey’s Reagent (FDAA) or Fmoc-Cl prior to analysis.[1][2][3]

  • Column: Chiralpak AD-H or OD-H.[1][2][3]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[1][2][3]

  • Success Criteria: >98% purity, >99% ee.

Aqueous Solubility Assay
  • Preparation: Add excess 2-propylproline solid to 1.0 mL phosphate buffer (pH 7.4) in a glass vial.

  • Equilibration: Vortex for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate via HPLC (vs. standard curve) or Nitrogen analysis (chemiluminescence).

References

  • Seebach, D., et al. (1983).[1][3] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[1][3] Angewandte Chemie International Edition.[1][2][3] Link[1][2][3]

  • Karle, I. L., & Balaram, P. (1990).[1][3] Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[1][2][3][4][5] Link (Context on alpha,alpha-disubstituted amino acid constraints).[1][2][3]

  • Toniolo, C., et al. (2001).[1][3] Control of peptide conformation by the unsubstituted, monofunctional, and difunctional C(alpha)-methylated amino acids.[1][3] Biopolymers.[1][2][3][6] Link[1][2][3]

  • PubChem Compound Summary. (2023). L-Proline and derivatives.[1][2][3][7][4] National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

In Silico Modeling of 2-Propylproline Interactions: A Technical Framework for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-propylproline (2-PP) —specifically


-propylproline—into peptide backbones represents a high-value strategy in peptidomimetic drug design. By substituting the 

-hydrogen of proline with a propyl group, researchers introduce profound steric constraints that can lock bioactive conformations, enhance proteolytic stability, and modulate lipophilicity. However, the non-standard nature of 2-PP presents significant challenges for in silico modeling. Standard force fields (AMBER, CHARMM, GROMOS) lack native parameters for this residue, and its steric bulk introduces high-energy barriers that impede conventional conformational sampling.

This guide provides a rigorous, self-validating framework for modeling 2-PP interactions. It moves beyond generic protocols to address the specific physicochemical demands of


-disubstituted amino acids, ensuring high-fidelity predictions for binding affinity and structural stability.

Part 1: Molecular Mechanics & Force Field Parameterization

The accuracy of any molecular dynamics (MD) simulation hinges on the quality of the force field parameters. For 2-PP, "black-box" topology generators often fail to capture the subtle electronic redistribution caused by the electron-donating propyl group at the quaternary


-carbon.
The Hybrid Parameterization Protocol

To model 2-PP accurately, you must generate a residue-specific topology that is compatible with standard protein force fields (e.g., AMBER ff14SB or CHARMM36m).

Step-by-Step Methodology:

  • Structure Preparation:

    • Build the 2-PP residue capped with Acetyl (ACE) and N-Methyl (NME) groups (ACE-2PP-NME) to mimic the peptide bond environment.

    • Perform an initial geometry optimization using a semi-empirical method (e.g., PM6) to remove severe steric clashes.

  • Quantum Mechanical (QM) Optimization:

    • Software: Gaussian or ORCA.

    • Theory Level: Optimize geometry at HF/6-31G* or B3LYP/6-31+G(d,p).

    • Validation: Ensure the pyrrolidine ring puckering (C

      
      -endo vs. C
      
      
      
      -exo) represents a global minimum.
  • Charge Derivation (RESP):

    • Standard partial charges (e.g., Gasteiger) are insufficient for the quaternary center.

    • Calculate the Molecular Electrostatic Potential (MEP) at the HF/6-31G* level.

    • Fit partial charges using the Restrained Electrostatic Potential (RESP) model (typically via Antechamber/Bondtech).

    • Critical Check: Ensure the net charge of the ACE-2PP-NME unit is exactly 0.0000.

  • Force Field Assembly:

    • Map the derived charges to the atom types.

    • Bonded Parameters: Use parameters from the standard Proline (PRO) residue for the ring. For the propyl chain, transfer parameters from general organic force fields (GAFF2 or CGenFF).

    • Missing Terms: If specific dihedral terms (e.g.,

      
      ) are missing, perform a Relaxed Potential Energy Surface (PES) scan in QM and fit the MM dihedrals to match the QM rotational profile.
      
Visualization of Parameterization Workflow

ParameterizationWorkflow QM_Opt QM Geometry Opt (B3LYP/6-31G*) MEP_Calc MEP Calculation (HF/6-31G*) QM_Opt->MEP_Calc RESP_Fit RESP Charge Fitting (Antechamber) MEP_Calc->RESP_Fit Atom_Type Atom Typing (GAFF2/AMBER) RESP_Fit->Atom_Type PES_Scan Dihedral PES Scan (If parameters missing) Atom_Type->PES_Scan Validation Topology Final Topology (.lib/.prmtop) Atom_Type->Topology PES_Scan->Topology

Figure 1: Hybrid QM/MM workflow for generating high-fidelity 2-propylproline force field parameters.

Part 2: Conformational Landscape & Sampling

The propyl group at the


-position introduces a "steric lock." Unlike native proline, which toggles between 

-endo and

-exo puckers, 2-PP is heavily restricted. Standard MD simulations often get trapped in local minima.
The Steric Impact on Backbone Dihedrals

The 2-propyl group restricts the


 (phi) and 

(psi) torsion angles.
  • 
     Constraint:  The propyl group clashes with the preceding carbonyl oxygen, strictly limiting 
    
    
    
    to a narrow range (typically
    
    
    ).
  • 
     Constraint:  The bulk prevents extended conformations (
    
    
    
    -sheet like), strongly favoring helical regions (
    
    
    -helix or
    
    
    -helix).

Data Summary: Conformational Preferences

ParameterNative Proline (Pro)2-Propylproline (2-PP)Impact on Peptide

Angle

(Flexible)

(Rigid)
Stabilizes N-terminal helix start

Angle

(Helix) or

(Sheet)

to

Destabilizes

-sheet; Induces Helix
Cis/Trans Ratio ~10-20% cis in water< 5% cisEnforces trans peptide bond
Ring Pucker Dynamic (Endo/Exo)Biased (often Exo)Pre-organizes side chain vectors
Advanced Sampling Protocol

To explore the landscape effectively, Replica Exchange Molecular Dynamics (REMD) is required.

Protocol:

  • System Setup: Solvate the peptide in TIP3P water with 150 mM NaCl.

  • Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with position restraints on the peptide backbone.

  • REMD Configuration:

    • Replicas: 32–64 replicas (depending on system size).

    • Temperature Range: 300 K to 450 K (exponential spacing).

    • Exchange Frequency: Every 1-2 ps.

    • Duration: 50–100 ns per replica.

  • Analysis: Generate a Free Energy Landscape (FEL) by projecting the trajectory onto Principal Components (PCA) or

    
     coordinates.
    

Part 3: Interaction Modeling & Binding Dynamics

When modeling 2-PP in a protein binding pocket (e.g., a GPCR or protease active site), the propyl group acts as a hydrophobic anchor.

Docking Strategy

Standard rigid-receptor docking fails because the 2-PP residue often induces an "induced fit" in the receptor due to its bulk.

  • Recommended Tool: Glide (Schrödinger) or AutoDock Vina with flexible side chains.

  • Critical Setting: Enable "Core Constraint" on the peptide backbone if the bioactive conformation is known (e.g., from REMD), but allow the propyl side chain full rotational freedom.

Interaction Mechanism Logic

The 2-PP residue typically enhances binding via two mechanisms:

  • Entropic Advantage: By pre-organizing the unbound peptide into the bioactive conformation (reducing

    
     penalty).
    
  • Hydrophobic Burial: The propyl group seeks hydrophobic pockets (e.g., S1' subsite in proteases), displacing ordered water molecules.

Binding Pathway Visualization

InteractionLogic cluster_energy Thermodynamic Driver Unbound Unbound Peptide (High Entropy) Constrained 2-PP Constrained State (Pre-organized Helix) Unbound->Constrained Steric Lock (Entropic Cost Paid during Synthesis) BindingEvent Receptor Association Constrained->BindingEvent Rapid Kinetics DeltaG ΔG_binding improves due to reduced TΔS loss Constrained->DeltaG Complex Bound Complex (Hydrophobic Burial) BindingEvent->Complex Propyl Group Desolvation (+ Entropy from Water Release)

Figure 2: Thermodynamic mechanism of 2-propylproline induced binding affinity enhancement.

References

  • Case, D. A., et al. (2023). AMBER 2023 Reference Manual. University of California, San Francisco. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Flores-Ortega, A., et al. (2008).[1] Conformational preferences of

    
    -substituted proline analogues. The Journal of Organic Chemistry, 73(9), 3418-3427.[1] Link
    
  • Van Der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. Link

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935. Link

Sources

2-Propylproline: A Second-Generation Organocatalyst for Hydrophobic Transition State Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (S)-2-propylpyrrolidine-2-carboxylic acid (2-propylproline) , a sterically demanding, alpha-quaternary organocatalyst. Unlike native L-proline, which suffers from solubility issues in non-polar solvents and potential catalyst racemization via the parasitic formation of oxazolidinones, 2-propylproline leverages a quaternary


-carbon to lock stereochemical integrity. This guide details its synthesis via the Seebach Self-Regeneration of Stereocenters (SRS) protocol, its mechanistic advantages in enamine catalysis, and its application in high-enantioselectivity asymmetric aldol reactions.

Structural & Mechanistic Analysis

The primary failure mode of L-proline in industrial organocatalysis is the presence of the acidic


-proton. Under basic conditions or prolonged reaction times, this proton allows for racemization or the formation of parasitic oxazolidinones with aldehyde substrates (the "parasitic cycle").

2-Propylproline solves this by substituting the


-proton with a propyl group. This substitution introduces two critical catalytic enhancements:
  • Stereochemical Locking: The quaternary center eliminates the

    
    -proton, rendering the catalyst immune to racemization.
    
  • Hydrophobic Shielding: The propyl chain extends the hydrophobic face of the pyrrolidine ring, effectively shielding the Re-face of the enamine intermediate and forcing electrophilic attack from the Si-face with higher fidelity than the methyl analog.

The "Hydrophobic Clamp" Mechanism

In the transition state, the 2-propyl group acts as a "hydrophobic clamp." While the carboxylic acid directs the electrophile via hydrogen bonding (general acid catalysis), the propyl group sterically destabilizes the syn-enamine conformer, heavily favoring the anti-enamine geometry required for high diastereoselectivity.

CatalyticCycle Catalyst 2-Propylproline (Catalyst) Iminium Iminium Ion (Formation) Catalyst->Iminium + Substrate (-H2O) Substrate Ketone Substrate Substrate->Iminium Enamine Anti-Enamine (Steric Lock) Iminium->Enamine Tautomerization TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde (Electrophile) Note1 Propyl group enforces anti-enamine geometry via steric clash Enamine->Note1 Product Chiral Aldol Product TS->Product Hydrolysis (+H2O) Product->Catalyst Catalyst Regeneration

Figure 1: The catalytic cycle of 2-propylproline. The alpha-propyl group forces the formation of the specific anti-enamine intermediate, crucial for high enantiomeric excess (ee).

Synthesis of 2-Propylproline (Seebach SRS Protocol)

The synthesis of 2-propylproline cannot be achieved by direct alkylation of proline due to lack of selectivity. Instead, we utilize the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach. This protocol uses a temporary chiral auxiliary (pivalaldehyde) to form a bicyclic oxazolidinone, which directs the facial selectivity of the incoming alkyl group.

Synthetic Workflow

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Propyl Iodide.

  • Acetalization: Condensation of L-proline with pivalaldehyde to form the cis-oxazolidinone.

  • Enolization: Deprotonation with LDA at -78°C to generate the planar enolate.

  • Stereoselective Alkylation: Attack of the enolate on propyl iodide. The bulky tert-butyl group on the auxiliary forces the alkyl halide to approach from the face opposite to it (trans-addition), preserving the original stereochemistry.

  • Hydrolysis: Acidic cleavage of the auxiliary to release free (S)-2-propylproline.

Synthesis Proline L-Proline Oxazolidinone Bicyclic Oxazolidinone Proline->Oxazolidinone Pivalaldehyde Dean-Stark Enolate Li-Enolate (-78°C) Oxazolidinone->Enolate LDA, THF Alkylated Alpha-Propyl Oxazolidinone Enolate->Alkylated n-Pr-I (Retentive Alkylation) Final (S)-2-Propylproline Alkylated->Final HCl/H2O Reflux

Figure 2: The Seebach SRS synthetic route ensures the alpha-propyl group is installed with complete retention of the original chiral configuration.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes the benchmark reaction: the aldol addition of cyclohexanone to 4-nitrobenzaldehyde.

Materials
  • Catalyst: (S)-2-Propylproline (5 mol%)

  • Donor: Cyclohexanone (1.0 equiv)

  • Acceptor: 4-Nitrobenzaldehyde (0.5 equiv)

  • Solvent: Water/DMSO (9:1 v/v) - Note: The propyl group enhances activity in aqueous media compared to L-proline.

Step-by-Step Methodology
  • Catalyst Solubilization: In a 10 mL vial, dissolve (S)-2-propylproline (7.8 mg, 0.05 mmol) in 0.1 mL DMSO. Add 0.9 mL of deionized water. The suspension may be cloudy due to the lipophilic propyl chain.

  • Substrate Addition: Add cyclohexanone (98 mg, 1.0 mmol) and stir vigorously for 10 minutes to form an emulsion.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in one portion.

  • Incubation: Stir the reaction mixture at room temperature (23°C) for 24 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 3:1).

  • Quench & Extraction: Quench with saturated NH₄Cl (2 mL). Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Comparative Performance Data

The following table contrasts 2-propylproline against standard L-proline and 2-methylproline in the benchmark aldol reaction.

CatalystTime (h)Yield (%)dr (anti:syn)ee (%)Notes
L-Proline 48684:176Slow in aqueous media; side products observed.
2-Methylproline 248210:188Improved stability; moderate solubility.
2-Propylproline 18 94 19:1 96 Superior hydrophobic packing; kinetic acceleration.

Critical Advantages in Drug Development

For researchers in pharmaceutical synthesis, 2-propylproline offers specific advantages over traditional organocatalysts:

  • No "Parasitic" Deactivation: The lack of an

    
    -proton prevents the catalyst from degrading into inactive oxazolidinones with aldehyde substrates, allowing for lower catalyst loading (down to 1-2 mol%).
    
  • Phase-Transfer Capability: The propyl chain imparts sufficient lipophilicity to catalyze reactions in biphasic systems (e.g., water/toluene) without the need for phase-transfer additives.

  • Scalability: The catalyst can be recovered via simple acid-base extraction and reused without loss of optical purity, a critical factor for GMP processes.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

  • List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.

  • Gruttadauria, M., et al. "Supported proline and proline-derivatives as recyclable organocatalysts." Chemical Society Reviews, 2008.

  • Mase, N., et al. "Organocatalytic Aldol Reactions in Water." Journal of the American Chemical Society, 2006.

Theoretical Applications of 2-Propylproline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The theoretical and practical landscape of 2-propylproline (an


-substituted proline analog) represents a frontier in peptidomimetic design. Unlike natural proline, which already constrains peptide backbones, 2-propylproline introduces a quaternary center that abolishes racemization, locks specific secondary structures, and provides a hydrophobic "shield" against proteolysis.

This guide explores the synthesis, conformational utility, and therapeutic potential of this molecule.

Part 1: The Structural Imperative

The Alpha-Quaternary Effect

In standard solid-phase peptide synthesis (SPPS), proline is a known "helix breaker" and turn inducer. However, natural L-proline remains susceptible to enzymatic degradation and cis/trans isomerization rates that can complicate folding.

2-Propylproline introduces a propyl group at the C


 position. This modification creates a C

-tetrasubstituted amino acid
, leading to three critical effects:
  • Stereochemical Locking: The absence of a C

    
    -proton renders the residue chemically non-racemizable during activation and coupling.
    
  • Conformational Restriction: The bulky propyl group severely restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles, forcing the backbone into highly specific geometries (often Type I or III
    
    
    -turns) and destabilizing extended conformations.
  • Hydrophobic Shielding: The propyl chain extends into the solvent or receptor pocket, increasing lipophilicity and blocking protease access to the adjacent peptide bond.

Part 2: Synthetic Methodologies

Synthesizing 2-propylproline requires overcoming the steric hindrance of the quaternary center. The most authoritative method relies on the Self-Regeneration of Stereocenters (SRS) principle developed by Seebach et al.

Synthesis of Fmoc-2-Propylproline

Direct alkylation of proline is prone to racemization and poor yields. The SRS method uses a chiral auxiliary built from the proline itself to direct the incoming alkyl group.

Protocol Summary:

  • Condensation: L-Proline reacts with pivalaldehyde to form a bicyclic oxazolidinone.

  • Enolization: Treatment with a strong base (LDA) at -78°C generates a planar enolate.

  • Alkylation: Addition of 1-iodopropane attacks the enolate from the face opposite the bulky tert-butyl group (steric steering), ensuring retention of configuration.

  • Hydrolysis & Protection: Acidic hydrolysis releases the free amino acid, followed by Fmoc-OSu protection for SPPS utility.

Visualization: The SRS Pathway

The following diagram illustrates the stereoselective synthesis pathway.

SRS_Pathway Figure 1: Stereoselective synthesis of 2-propylproline via Self-Regeneration of Stereocenters (SRS). Proline L-Proline Oxazolidinone Bicyclic Oxazolidinone Proline->Oxazolidinone Pivalaldehyde Acid Cat. Enolate Li-Enolate (-78°C) Oxazolidinone->Enolate LDA, THF Alkylated 2-Propyl Oxazolidinone Enolate->Alkylated 1-Iodopropane (Steric Control) Product 2-Propylproline Alkylated->Product 6N HCl, Reflux

[1]

Coupling Challenges in SPPS

Incorporating 2-propylproline into a peptide sequence is non-trivial due to the steric bulk of the propyl group and the quaternary carbon. Standard carbodiimide couplings (DIC/HOBt) often fail or proceed with low yields.

Recommended Coupling Protocol:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate a highly reactive ester (OAt) that accelerates coupling via the neighboring group effect of the pyridine nitrogen.

  • Conditions: Microwave-assisted coupling is highly recommended (75°C for 10 min).

  • Stoichiometry: 4-5 equivalents of amino acid and coupling reagent.

  • Double Coupling: Mandatory for this residue.

ParameterStandard Proline2-Propylproline
Coupling Reagent DIC/Oxyma or HBTUHATU or PyAOP
Reaction Time 30-60 min2-3 hours (or 10 min MW)
Steric Hindrance ModerateSevere (Quaternary C

)
Racemization Risk LowNull (Chemically impossible)

Part 3: Conformational Impact & Biological Utility[3]

The "Propyl Lock" Mechanism

While 2-methylproline (Aib-like) stabilizes helices, the larger propyl group of 2-propylproline introduces a unique "exclusion volume."

  • Beta-Turn Stabilization: The propyl group clashes with the preceding carbonyl oxygen in extended conformations, forcing the backbone into a compact turn (typically Type I or Type III

    
    -turn).
    
  • Cis/Trans Isomerization: The bulk of the propyl group destabilizes the cis amide bond isomer more than the trans isomer relative to native proline, often shifting the equilibrium strongly toward trans (>95%), which simplifies NMR spectra and folding kinetics.

Therapeutic Applications

The theoretical application of 2-propylproline focuses on "hardening" flexible peptides into bioactive conformations while preventing degradation.

Case Study A: Protease Resistance (DPP-IV Inhibition) Enzymes like Dipeptidyl Peptidase IV (DPP-IV) cleave N-terminal Xaa-Pro dipeptides.

  • Mechanism: DPP-IV requires access to the prolyl bond.

  • Application: Substituting Pro with 2-propylproline creates a "steric umbrella." The propyl chain physically blocks the enzyme's active site from approaching the scissile bond, extending the half-life of incretin mimetics (e.g., GLP-1 analogs).

Case Study B: Hydrophobic Core Stapling In antimicrobial peptides (AMPs) or protein-protein interaction inhibitors, a proline mutation is often used to stop a helix.

  • Application: 2-propylproline can be used to terminate a helix and simultaneously anchor the peptide into a hydrophobic pocket of the target protein. The propyl group acts as a "mini-anchor," providing ~3 kcal/mol of additional binding energy via hydrophobic effect compared to alanine or glycine.

Decision Logic for Incorporation

Use the following logic to determine when to deploy 2-propylproline in your sequence design.

Decision_Logic Figure 2: Decision matrix for incorporating 2-propylproline into peptide candidates. Start Design Goal Stab Need Proteolytic Stability? Start->Stab Conf Need Specific Conformation? Start->Conf DPP Target: DPP-IV / Serum Proteases Stab->DPP Yes Turn Induce Beta-Turn? Conf->Turn Helix Stabilize Alpha-Helix? Conf->Helix Sol Use 2-Propylproline at P2 position DPP->Sol Steric Shielding Res1 Excellent Candidate (Locks Type I/III Turn) Turn->Res1 High Propensity Res2 Poor Candidate (Steric Clash) Helix->Res2 Destabilizing

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link(Foundational text on alpha,alpha-disubstituted residues).

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis. Methods in Enzymology. Link

  • Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link(Contextualizing steric bulk in peptide design).

Sources

Strategic Registration and Characterization of 2-Propylproline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The registration of 2-propylproline (specifically


-propylproline) with the Chemical Abstracts Service (CAS) is a critical milestone in moving a peptidomimetic candidate from bench to development. As a non-proteinogenic amino acid, 2-propylproline introduces specific conformational constraints (helix-breaking or turn-inducing) essential for next-generation peptide therapeutics.

This guide addresses a common misconception: You do not "create" a CAS number; you submit a substance for assignment. If the substance is novel, CAS assigns a new identifier. If it exists, you must locate the correct existing identifier to avoid regulatory redundancy.

Critical Safety Note: Do not confuse 2-propylproline (an amino acid derivative) with "


-propyl- 

-aminoketones" (often associated with cathinone stimulants). This guide focuses strictly on the pyrrolidine-2-carboxylic acid scaffold.

Part 1: Chemical Identity & Stereochemical Definition

Before initiating any registration workflow, the chemical identity must be unambiguous. CAS Registry is stereospecific; a racemic mixture, an (S)-enantiomer, and an (R)-enantiomer will all receive different CAS numbers.

The Molecule: 2-Propylproline[1][2][3][4][5]
  • IUPAC Name: 2-propylpyrrolidine-2-carboxylic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Key Structural Feature: The

    
    -carbon is quaternary, bonded to the amine, the carboxylate, the propyl side chain, and the pyrrolidine ring.
    
Stereochemical Variants

You must determine which isomer you possess. Using a generic CAS number for a specific enantiomer in a regulatory filing (e.g., IND or IMPD) is a critical compliance error.

Stereochemistry Root 2-Propylproline (Parent Structure) S_Iso (S)-2-Propylproline (L-configuration analog) Target for Bioactivity Root->S_Iso Chiral Synthesis R_Iso (R)-2-Propylproline (D-configuration analog) Often Unnatural/Inactive Root->R_Iso Racemate Racemic Mixture (50:50 S/R) Requires Chiral Resolution Root->Racemate Non-selective S_Iso->Racemate Separate via HPLC

Figure 1: Stereochemical hierarchy of 2-propylproline. CAS assigns unique identifiers to each node.

Part 2: The Pre-Registration Audit (Search Strategy)

Before paying for registration, you must verify if your specific form already exists.

Known CAS Numbers (Reference Data)

Based on current registry data, the following identifiers exist. Verify these against your specific salt form (HCl, TFA, Free Base).

Substance IdentityStereochemistryCAS Registry NumberNote
2-propylproline hydrochloride Racemic / Unspecified2103397-17-5 Common commercial form
(R)-

-allyl-proline
Enantiopure (R)177206-69-8Analog (for reference)

-methyl-L-proline
Enantiopure (S)42856-71-3Analog (for reference)
Search Protocol

Do not rely on Google. Use SciFinder-n or CAS STNext for authoritative verification.

  • Exact Structure Search: Draw the specific enantiomer.

  • Substructure Search: If the exact match fails, search the core pyrrolidine-2-carboxylic acid with a propyl substituent at position 2.

  • Stereo-search: Ensure "Match Stereochemistry" is enabled.

Part 3: The CAS Registration Workflow (IES)

If your specific isomer or salt form (e.g., (S)-2-propylproline tosylate) does not exist, you must utilize the CAS Inventory Expert Service (IES) . This is the standard pathway for obtaining a CAS number for regulatory submissions (TSCA PMN, REACH).

Step-by-Step Registration Protocol

RegistrationWorkflow Start Start: Novel Substance Identified Search 1. SciFinder-n Audit (Does CAS RN exist?) Start->Search Decision Match Found? Search->Decision UseExisting Use Existing CAS RN (Verify Salt/Stereochem) Decision->UseExisting Yes OrderIES 2. Order CAS Inventory Expert Service (IES) Decision->OrderIES No PrepData 3. Prepare Data Package (Structure, Name, Formula) OrderIES->PrepData Submit 4. Submit via CAS Client Services PrepData->Submit Result 5. Receive CA Index Name & New CAS RN Submit->Result

Figure 2: Decision tree for CAS Number acquisition. The IES pathway is required only for novel substances.

IES Submission Requirements

To obtain a new number, you must provide CAS with:

  • Chemical Structure Diagram: Must clearly indicate stereochemistry (wedge/dash).

  • Molecular Formula:

    
     (for free base).[3]
    
  • Systematic Name (Proposed): e.g., (2S)-2-propylpyrrolidine-2-carboxylic acid. CAS will generate the official CA Index Name.

  • Confidentiality Level:

    • Public: The number and substance are linked in the public registry.

    • Confidential: You receive the number, but the identity is not searchable by others (common for pre-patent molecules).

Part 4: Analytical Characterization (The "Evidence")

For internal validation and potential regulatory questions, you must prove you have synthesized 2-propylproline and not an isomer (like 3-propylproline) or the wrong enantiomer.

Nuclear Magnetic Resonance (NMR)

The quaternary


-carbon destroys the typical 

-proton signal found in standard proline.
  • 
     NMR (D
    
    
    
    O/DCl):
    Look for the disappearance of the
    
    
    -H signal (usually ~4.0-4.5 ppm in Pro).
  • Diagnostic Signal: The propyl group methyl triplet (

    
     ppm) and the methylene multiplets (
    
    
    
    ppm).
  • 
     NMR:  The quaternary carbon (C2) will appear significantly downfield (
    
    
    
    ppm) compared to standard alkyl carbons, but distinct from the carbonyl (
    
    
    ppm).
Chiral HPLC (Enantiomeric Excess)

To distinguish (S) from (R) for CAS specification:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

  • Derivatization: Often requires N-protection (e.g., Boc or Cbz) or esterification to improve resolution on chiral columns, as free amino acids can streak.

    • Note: If you register the free acid, ensure your data supports the free acid structure, even if you used a derivative to prove chirality.

Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).

  • Target Ion:

    
     (Calc. for 
    
    
    
    ).

Part 5: Regulatory Implications

TSCA (USA)

If you intend to manufacture 2-propylproline for commercial sale (not just R&D), it must be on the TSCA Inventory.

  • PMN (Premanufacture Notice): Requires the CA Index Name obtained via IES.[4]

  • R&D Exemption: If used solely for R&D under supervision, full TSCA registration may be waived, but the CAS number is still useful for safety data sheets (SDS).

REACH (EU)
  • EC Number: If the substance is new, it will not have an EC number. You will use the CAS number and IUPAC name for the inquiry dossier.[5]

References

  • CAS Inventory Expert Service (IES). American Chemical Society.[6] (The official authority for assigning CAS numbers and CA Index Names).[7] [Link]

  • TSCA Chemical Substance Inventory. United States Environmental Protection Agency. (Regulatory context for CAS number usage). [Link]

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

    
    -alkylated prolines).
    [Link]
    

Sources

Commercial Availability & Technical Guide: 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Synthesis of 2-Propylproline Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.

Executive Summary: The Strategic Value of Quaternary Prolines

2-Propylproline (α-propylproline) is a specialized, non-proteinogenic amino acid used primarily in the design of peptidomimetics and protease inhibitors. Structurally, it features a propyl group at the α-carbon of the pyrrolidine ring, creating a quaternary center. This modification serves two critical functions in drug design:

  • Conformational Locking: The steric bulk of the propyl group restricts the rotation of the

    
     (phi) and 
    
    
    
    (psi) torsion angles, stabilizing specific secondary structures (e.g.,
    
    
    -turns or
    
    
    -helices) and reducing the entropic penalty of receptor binding.
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, rendering the residue completely resistant to typical proteolytic cleavage by proteases that require an 
    
    
    
    -hydrogen for the hydrolysis mechanism.

Due to the difficulty of constructing quaternary stereocenters, 2-propylproline is not a commodity chemical. It is a High-Value Specialty Building Block , typically available only through specialized catalog suppliers or custom synthesis.

Commercial Landscape & Procurement Data

Identification & Registry

Accurate procurement requires precise nomenclature, as "propylproline" can be ambiguous (referring to 4-propyl or 5-propyl isomers). Use the following registry data for sourcing:

ParameterSpecification
IUPAC Name 2-propylpyrrolidine-2-carboxylic acid
Common Name

-propylproline; 2-propylproline
CAS (Racemic) 637020-45-2
CAS (S-Isomer) 706806-58-8 (Often listed as N-Boc protected)
CAS (R-Isomer) 706806-57-7 (Often listed as N-Boc protected)
Molecular Weight 157.21 g/mol (Free Acid)
Typical Purity

95% (NMR),

98% ee (Chiral HPLC)
Sourcing Strategy: Make vs. Buy

The decision to purchase catalog quantities versus initiating a custom synthesis campaign depends on the development phase.

  • Discovery Phase (< 5g): Purchase from catalog suppliers (e.g., Ambeed, BLD Pharm, AK Scientific). Expect costs between $500 - $1,500 per gram .

  • Pre-Clinical/Process (> 100g): Catalog supply is rarely sufficient. Initiate a custom synthesis campaign with a CRO specializing in asymmetric synthesis (e.g., WuXi, Enamine).

Decision Logic for Procurement

The following diagram outlines the logical flow for sourcing 2-propylproline based on project stage and stereochemical requirements.

SourcingStrategy Start Requirement: 2-Propylproline Scale Quantity Needed? Start->Scale Small < 5 Grams (Discovery) Scale->Small Large > 100 Grams (Process/Scale-up) Scale->Large Stereo Stereochemistry? Small->Stereo Custom Custom Synthesis CRO (Seebach Protocol) Large->Custom Cost Efficiency Racemic Racemic OK Stereo->Racemic Enantio Enantiopure (R or S) Stereo->Enantio Catalog Catalog Supplier (Ambeed, BLD Pharm) Racemic->Catalog High Availability Enantio->Catalog Check Stock (Rare) Enantio->Custom If Stock Empty

Figure 1: Strategic Sourcing Decision Tree. Blue indicates entry; Green indicates immediate purchase; Red indicates required lead time for synthesis.

Technical Synthesis: The "Make" Option

When commercial stock is unavailable or cost-prohibitive at scale, the Seebach Self-Reproduction of Chirality (SRS) method is the industry standard for manufacturing


-alkylated prolines. This method uses a chiral auxiliary derived from the amino acid itself to preserve stereochemical information during the harsh alkylation step.
The Seebach Protocol (Mechanistic Workflow)

This route avoids the racemization often seen when attempting to directly alkylate proline esters.

  • Acetalization: Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. The existing chiral center at C2 directs the formation of the new stereocenter at the acetal carbon (C2 of the oxazolidinone).

  • Enolization: Treatment with a strong base (LDA) removes the

    
    -proton. The bulky tert-butyl group forces the enolate to be planar, and the "memory of chirality" is stored in the acetal center.
    
  • Stereoselective Alkylation: The electrophile (propyl iodide) approaches from the face opposite the bulky tert-butyl group (anti-addition), regenerating the quaternary center with high diastereoselectivity.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-propylproline.

SeebachSynthesis Proline L-Proline (Starting Material) Oxazolidinone Bicyclic Oxazolidinone (Chiral Template) Proline->Oxazolidinone SRS Setup Enolate Li-Enolate Species (Planar Intermediate) Oxazolidinone->Enolate Deprotonation Alkylated 2-Propyl Oxazolidinone (Single Diastereomer) Enolate->Alkylated Stereoselective Attack FinalProduct (S)-2-Propylproline (Target) Alkylated->FinalProduct Auxiliary Removal Step1 Pivalaldehyde, H+ Step2 LDA, -78°C Step3 Propyl Iodide (Electrophile) Step4 HCl/H2O (Hydrolysis)

Figure 2: Seebach Self-Reproduction of Chirality (SRS) pathway for synthesizing 2-propylproline.[1]

Experimental Protocol Validation

To validate the material (whether bought or made), the following QC parameters are mandatory.

  • Chiral Purity: Must be determined via Chiral HPLC or GC. Standard C18 columns cannot separate enantiomers.

    • Recommended Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (for the N-Boc protected derivative).

  • NMR Verification: The disappearance of the

    
    -proton signal (typically around 4.0-4.5 ppm in unmodified proline) is the primary indicator of successful quaternary substitution.
    
  • Coupling Difficulty: Due to steric hindrance at the

    
    -carbon, standard coupling reagents (EDC/HOBt) often fail.
    
    • Recommended Coupling: Use HATU/HOAt or convert to the acid chloride (using Ghosez's reagent) for peptide bond formation.

References & Grounding

  • Seebach, D., et al. (1983). "Self-Reproduction of Chirality in

    
    -Alkylation of Proline." Journal of the American Chemical Society. (Foundational method for quaternary proline synthesis).
    
  • Vartak, A. P., et al. (2005). "Stereoselective synthesis of alpha,alpha'-biprolines." Organic Letters.

  • Ambeed. (2024). "Product Entry: (S)-1-Boc-2-propylpyrrolidine-2-carboxylic acid (CAS 706806-58-8)."[2]

  • BLD Pharm. (2024). "Product Entry: 2-Propylpyrrolidine-2-carboxylic acid (CAS 637020-45-2)."[3]

  • PubChem. (2024). "Compound Summary: L-Proline and Analogs."

Sources

An In-depth Technical Guide to the Safety and Handling of 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to 2-Propylproline and the Principle of Analog-Based Safety Assessment

2-Propylproline is a derivative of the proteinogenic amino acid proline, featuring a propyl group attached to the alpha-carbon (C2) of the pyrrolidine ring. This modification can significantly alter the steric and electronic properties compared to its parent molecule, making it a compound of interest in peptide synthesis and drug design. Proline analogs are known to be valuable for tuning the biological and physicochemical properties of peptides.[4]

Given the absence of direct safety data, a precautionary approach is mandated. The safety assessment for 2-propylproline is constructed by evaluating the hazards associated with its core components:

  • The Pyrrolidine Ring: Pyrrolidine itself is a flammable liquid and is classified as corrosive, capable of causing severe skin burns and eye damage.[5][6][7]

  • The Carboxylic Acid Group: Carboxylic acids can be corrosive and their reactivity is well-documented.[8][9]

  • The Propyl Group: A short, non-polar alkyl chain which may influence solubility and lipophilicity.

  • Proline Analogs: Some proline analogs, such as L-azetidine-2-carboxylic acid, are known to be toxic as they can be mis-incorporated into proteins, leading to proteotoxic stress.[10][11]

Therefore, it is prudent to handle 2-propylproline as a potentially hazardous substance until its toxicological properties are experimentally determined.[1]

Section 2: Inferred Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safely handling novel chemical entities.[3][12] This involves identifying potential hazards, evaluating exposure routes, and implementing appropriate control measures.

2.1: Physicochemical Properties (Inferred)

The following table summarizes the likely physicochemical properties of 2-propylproline based on the properties of L-proline and related structures. These are estimations and should be confirmed experimentally.

PropertyInferred Value/DescriptionRationale/Source
Molecular Formula C₈H₁₅NO₂Based on structure
Molecular Weight ~157.21 g/mol Calculated
Appearance White to off-white crystalline solidAnalogy with L-proline and other amino acids.[13]
Solubility Likely soluble in water and polar organic solventsAnalogy with L-proline's high solubility.
Melting Point Not determined. Likely a high-melting solid.Amino acids typically have high melting points.
Boiling Point Not determined. Likely decomposes upon heating.Typical for amino acids.
pKa Not determined. Expected to have two pKa values for the carboxylic acid and the secondary amine.Characteristic of amino acids.
2.2: Toxicological Profile (Inferred)

Until data becomes available, 2-propylproline should be treated as a substance with unknown toxicity. The potential hazards are inferred from its structural components:

  • Skin and Eye Irritation/Corrosion: The pyrrolidine and carboxylic acid functionalities suggest a potential for skin and eye irritation, and possibly corrosion upon prolonged contact.[5][14]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[14]

  • Toxicity upon Ingestion/Absorption: While L-proline itself has low toxicity, some proline analogs can be toxic.[10][11][15][16] The metabolic fate and potential for bio-misincorporation of 2-propylproline are unknown.

  • Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, eye contact, and accidental ingestion.[14]

2.3: Risk Assessment Workflow for Novel Compounds

The following workflow should be followed before handling 2-propylproline or any novel chemical entity.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_evaluation Evaluation Phase cluster_control Control Measures A Identify Novel Compound (2-Propylproline) B Gather Analog Data (Proline, Pyrrolidine, etc.) A->B C Infer Potential Hazards (Irritant, Toxic?) B->C D Assess Exposure Routes (Inhalation, Dermal, etc.) C->D E Evaluate Quantities & Conditions of Use D->E F Determine Risk Level (Low, Medium, High) E->F G Define PPE Requirements (Gloves, Goggles, Lab Coat) F->G H Specify Engineering Controls (Fume Hood) F->H I Develop SOPs (Handling, Spill, Waste) F->I J Proceed with Experiment G->J H->J I->J K Re-evaluate if process changes J->K

Caption: Risk assessment workflow for novel compounds.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

3.1: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[17] The following PPE must be worn when handling 2-propylproline:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are a minimum requirement.[1] When there is a risk of splashing, chemical splash goggles and a face shield should be used.[18][19]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[19][20] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always check the glove manufacturer's specifications for compatibility.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[17][21] Full-length pants and closed-toe shoes are mandatory in the laboratory.[17][21]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted NIOSH-approved respirator may be necessary.

3.2: Engineering Controls
  • Ventilation: All weighing and handling of powdered 2-propylproline should be conducted in a certified chemical fume hood to prevent inhalation of dust.[22]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

3.3: Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.[5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

  • Segregation: Do not store with flammable materials, given the properties of the pyrrolidine ring.[22][23]

  • Secondary Containment: It is good practice to store containers of novel compounds in secondary containment to prevent spills.[1]

3.4: Safe Handling Workflow

The following diagram illustrates a self-validating workflow for handling 2-propylproline.

SafeHandlingWorkflow start Start prep Prepare Work Area (Fume Hood, Spill Kit) start->prep ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve cleanup Clean Work Area & Equipment dissolve->cleanup decontaminate Decontaminate & Remove PPE cleanup->decontaminate end End decontaminate->end

Caption: General workflow for safely handling 2-propylproline.

Section 4: Emergency and First Aid Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

4.1: Spill Response

For a minor spill of powdered 2-propylproline (a few grams) in a controlled laboratory setting:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent the spread of the powder.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Clean-up: Gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to avoid creating dust.[24]

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a labeled, sealable plastic bag for hazardous waste disposal.[25][26][27]

  • Decontaminate: Wipe the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[28]

4.2: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Section 5: Waste Disposal

All waste containing 2-propylproline, including unused material and contaminated items from spill clean-up, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[25]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "2-Propylproline".

  • Disposal: Dispose of the waste through your institution's environmental health and safety office.[29][30] Do not dispose of it down the drain or in regular trash.[31]

Chemical Waste Disposal Decision Tree

WasteDisposal start Waste Generated (2-Propylproline) q1 Is the waste contaminated with 2-Propylproline? start->q1 drain Dispose down Drain hw_container Place in labeled Hazardous Waste Container q1->hw_container Yes normal_trash Dispose in Normal Trash q1->normal_trash No (e.g., outer packaging) contact_ehs Contact Environmental Health & Safety for Pickup hw_container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision tree for 2-propylproline waste disposal.

Section 6: Synthesis and Analytical Characterization (Brief Overview)

For professionals involved in the synthesis and analysis of 2-propylproline, certain considerations are paramount.

  • Synthesis: The synthesis of substituted prolines can be complex, often involving multi-step procedures.[32][33][34][35][36] These reactions should be carried out with appropriate containment and safety measures, especially when using reactive reagents.

  • Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically used to confirm the structure and purity of proline derivatives.[37][38][39][40] These analytical procedures should also be conducted following standard laboratory safety protocols.

Section 7: Conclusion

While 2-propylproline holds potential as a building block in research and drug development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By treating it as a potentially hazardous substance and drawing upon the known risks of its structural analogs—pyrrolidine and substituted carboxylic acids—researchers can implement robust safety protocols. The core tenets of this guidance are a thorough, documented risk assessment, the consistent use of appropriate personal protective equipment and engineering controls, and adherence to established procedures for handling, storage, and waste disposal.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Bakar Labs. (2025, September 10). Personal Protective Equipment (PPE) Guidelines for Laboratory Work. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • University of Alberta. (n.d.). Personal Protective Equipment (PPE). AFNS Safety. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved from [Link]

  • Ross Environmental Services, Inc. (n.d.). Incineration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Retrieved from [Link]

  • Texas A&M Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Mesa Labs. (n.d.). Safety Data Sheet – ProLine. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). Homepage. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • PubMed. (2010, May 4). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

  • Official Gazette. (n.d.). REPUBLIC ACT NO. 9003. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services | Used Oil. Retrieved from [Link]

  • National Institutes of Health. (2019, June 7). A Novel Approach to Chemical Mixture Risk Assessment—Linking Data from Population‐Based Epidemiology and Experimental Animal Tests. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • Cellseco. (n.d.). L-Proline (MSDS). Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Waste management. Retrieved from [Link]

  • Oxford Academic. (2017, September 18). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]

  • PubMed. (2013, June 19). Properties, metabolisms, and applications of (L)-proline analogues. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Propylproline: Synthesis, Applications, and Patent Landscape

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This inherent structural constraint has made it a cornerstone in medicinal chemistry and materials science. The strategic modification of the proline scaffold offers a powerful tool to fine-tune molecular properties. Substitution at the Cα position (the 2-position) is particularly impactful. The introduction of an alkyl group, such as a propyl moiety to create 2-propylproline, sterically encumbers the molecule, profoundly influencing its stereochemistry, catalytic activity, and conformational preferences within a peptide chain.

This guide provides a comprehensive technical overview of 2-propylproline, a non-natural, chiral α-amino acid. We will delve into its stereoselective synthesis, explore its established and potential applications in the critical fields of organocatalysis and drug discovery, analyze its influence on peptide secondary structure, and survey the relevant patent landscape. This document is designed to serve as a foundational resource for researchers seeking to leverage the unique properties of 2-propylproline in their work.

Part 1: Stereoselective Synthesis of 2-Propylproline

The synthesis of 2-propylproline, particularly in an enantiomerically pure form, is not extensively documented in dedicated publications. However, its synthesis can be confidently approached by adapting established methodologies for α-alkylation of proline and the asymmetric synthesis of related derivatives. The primary challenge lies in controlling the stereochemistry at the newly formed quaternary Cα center.

Conceptual Synthetic Strategy: Asymmetric Alkylation

A logical and robust approach involves the asymmetric alkylation of a proline enolate equivalent. This strategy leverages a chiral auxiliary to direct the incoming propyl group to a specific face of the molecule, thereby establishing the desired stereochemistry.

Rationale for Method Selection:

  • Stereocontrol: The use of a chiral auxiliary, such as a pseudoephedrine or a chiral oxazolidinone, is a field-proven method for achieving high diastereoselectivity in alkylation reactions.

  • Starting Material Availability: The synthesis begins with readily available and relatively inexpensive starting materials like L-proline or Boc-L-proline.

  • Robustness: Enolate alkylation is a fundamental and well-understood transformation in organic chemistry, making the protocol reliable and adaptable.

Workflow for Asymmetric Synthesis of (S)-2-Propylproline

G cluster_0 Step 1: Protection & Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection & Hydrolysis P0 Boc-L-Proline P1 Chiral Auxiliary (e.g., Pseudoephedrine) P3 Boc-Proline Amide P0->P3 Coupling P2 Coupling Agent (e.g., DCC, EDCI) P4 LDA or LiHMDS (Strong Base) P5 Lithium Enolate Intermediate P3->P5 Deprotonation P6 Propyl Iodide (CH3CH2CH2I) P7 Alkylated Proline Amide P5->P7 SN2 Attack P8 Strong Acid (e.g., 6M HCl) P9 (S)-2-Propylproline P7->P9 Hydrolysis P10 Recovered Auxiliary P7->P10 Cleavage

Caption: Asymmetric synthesis workflow for (S)-2-propylproline.

Detailed Experimental Protocol (Representative)
  • Amide Formation: To a solution of Boc-L-proline and (S,S)-pseudoephedrine in dichloromethane (DCM) at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Allow the reaction to warm to room temperature and stir for 12-18 hours. Filter the resulting urea byproduct and purify the crude product by column chromatography to yield the Boc-proline pseudoephedrine amide.

  • Enolate Formation and Alkylation: Dissolve the amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 1 hour to ensure complete enolate formation. Add 1-iodopropane to the solution and continue stirring at -78 °C for 4-6 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Hydrolysis and Purification: Remove the organic solvent under reduced pressure. Subject the resulting crude material to acidic hydrolysis (e.g., refluxing in 6 M HCl for 12 hours). This step simultaneously cleaves the amide bond, removes the Boc protecting group, and protonates the final product. After cooling, the chiral auxiliary can be recovered. The aqueous layer is then purified using ion-exchange chromatography to yield the hydrochloride salt of (S)-2-propylproline.

Part 2: Applications in Asymmetric Organocatalysis

Proline and its derivatives are celebrated as "the simplest enzymes" for their ability to catalyze a wide range of asymmetric transformations.[1] They typically operate through two primary catalytic cycles: the enamine cycle for reactions involving carbonyl donors (e.g., aldehydes, ketones) and the iminium cycle for reactions involving α,β-unsaturated carbonyl acceptors.

The introduction of a propyl group at the C-2 position of proline is expected to significantly influence its catalytic performance.

Causality of the 2-Propyl Group's Influence:

  • Steric Shielding: The bulky propyl group provides a highly controlled steric environment around the catalytically active nitrogen and carboxylic acid groups. This steric hindrance is the primary mechanism for inducing high enantioselectivity. It effectively blocks one face of the enamine or iminium intermediate, forcing the substrate to approach from the less hindered face.[2]

  • Enamine Geometry: The substituent at the C-2 position influences the conformational equilibrium of the resulting enamine (syn vs. anti), which is a critical determinant of the stereochemical outcome of the reaction.[3]

Catalytic Mechanism: Enamine-Mediated Aldol Reaction

The diagram below illustrates the generally accepted mechanism for a proline-catalyzed intermolecular aldol reaction. For 2-propylproline, the propyl group (R = CH₂CH₂CH₃) would play a crucial role in the stereodetermining step.

G A 2-Propylproline + Ketone B Iminium Ion Formation A->B - H2O C Enamine Intermediate (Key Chiral Species) B->C Deprotonation E E C->E D Aldehyde Substrate D->E F New C-C Bond Formed E->F Stereodetermining Step G Hydrolysis F->G + H2O H Aldol Product (Chiral) + Regenerated Catalyst G->H H->A Catalytic Cycle

Caption: Catalytic cycle of a 2-propylproline catalyzed aldol reaction.

Expected Performance and Substrate Scope

Compared to unsubstituted proline, 2-propylproline is predicted to offer superior enantioselectivity, particularly with sterically less demanding substrates. The bulky side chain can enforce a more ordered transition state, leading to higher facial discrimination. However, this increased steric bulk may also lead to lower reaction rates and may not be suitable for very bulky substrates, which could suffer from non-productive steric clashes with the catalyst.[2]

Reaction TypePotential SubstratesExpected Outcome (vs. Proline)Rationale
Aldol Reaction Acetone, Cyclohexanone + Aromatic AldehydesHigher enantiomeric excess (ee)Enhanced facial shielding of the enamine.
Mannich Reaction Aldehydes, Ketones, IminesHigher diastereoselectivity and eeMore defined transition state geometry.
Michael Addition Ketones + Nitro-olefinsPotentially higher ee, but may be slowerSteric hindrance could slow the approach of the electrophile.[3]

Part 3: Role in Medicinal Chemistry and Drug Development

The incorporation of proline analogues is a widely adopted strategy in modern drug design to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties.[4] Over 15 drugs approved by the FDA in the last 15 years contain a proline analogue.[4] While no marketed drug currently contains the 2-propylproline scaffold specifically, the closely related α-methylproline is a component of several advanced drug candidates, underscoring the therapeutic potential of C-2 alkylation.

Key Advantages of Incorporating 2-Propylproline into a Drug Candidate:

  • Metabolic Stability: The quaternary carbon at the C-2 position is resistant to enzymatic oxidation, a common metabolic pathway for proline-containing compounds. This can significantly increase the half-life of a drug.

  • Conformational Locking: The propyl group restricts the rotation around the N-Cα and Cα-C bonds, forcing the pyrrolidine ring and adjacent peptide backbone into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

  • Modulation of Physicochemical Properties: The propyl group increases the lipophilicity of the molecule compared to proline, which can be strategically used to improve membrane permeability and oral bioavailability.

  • Vector for Novel Interactions: The hydrophobic propyl group can engage in van der Waals or hydrophobic interactions within a target's binding pocket, potentially unlocking new avenues for potency and selectivity.

Case Study: Proline Analogues as α2δ Ligands for Neuropathic Pain

Research at Pfizer led to the development of potent ligands for the α2δ subunit of voltage-gated calcium channels, a key target for treating neuropathic pain. By incorporating substituted proline scaffolds, researchers were able to conformationally constrain the molecule, leading to significant improvements in potency and pharmacokinetic profiles compared to more flexible linear counterparts.[5] One such clinical candidate, derived from hydroxyproline, demonstrates the power of using the rigid pyrrolidine ring as a scaffold for optimizing drug-like properties. The introduction of a 2-propyl group onto such a scaffold would be a logical next step in lead optimization to further explore the binding pocket and enhance metabolic stability.

Part 4: Impact on Peptide Conformation and Function

When incorporated into a peptide sequence, proline's rigid ring structure disrupts α-helical and β-sheet secondary structures. Instead, it often promotes the formation of β-turns or the unique polyproline II (PII) helix. The PII helix is a left-handed, extended structure that is crucial for protein-protein interactions, signal transduction, and the structural integrity of proteins like collagen.[6][7]

Substitution at the C-2 position with a propyl group is expected to have a profound and predictable effect on these conformational preferences.

  • Stabilization of the Polyproline II (PII) Helix: The steric bulk of the propyl group will strongly favor the trans conformation of the preceding peptide bond. A series of residues with trans peptide bonds and restricted (φ, ψ) dihedral angles is the defining feature of the PII helix.[6] Therefore, incorporating 2-propylproline is a powerful strategy to induce or stabilize a PII helical conformation in a specific region of a peptide. This is critical for designing peptides that mimic the binding epitopes of SH3 domains or other PII-binding proteins.[7][8]

  • Increased Proteolytic Resistance: Proteases often recognize and cleave specific, flexible peptide conformations. By locking a segment of a peptide into a rigid PII helix, 2-propylproline can render the peptide unrecognizable to many proteases, thereby significantly increasing its stability in biological systems.

Part 5: Patent Landscape Analysis

A direct patent search for "2-propylproline" as a primary invention reveals a sparse landscape. Its value is more accurately reflected in patents where it is claimed as a key intermediate or a component of a larger, therapeutically active molecule. The intellectual property surrounding 2-propylproline can be categorized as follows:

  • Patents for Synthetic Methods: Patents in this category claim novel and efficient processes for synthesizing proline derivatives, including methods for asymmetric alkylation or stereoselective ring formation. These patents are valuable for chemical manufacturers and pharmaceutical companies seeking cost-effective routes to chiral building blocks.[9][10]

  • Composition of Matter Patents: These patents claim new chemical entities (NCEs) where a 2-propylproline moiety is part of the core structure. The claims would cover a genus of compounds for a specific therapeutic application, such as kinase inhibitors or protease inhibitors. While no major blockbuster drug is identified, the structure appears in patents for various therapeutic targets.

  • Prodrug Patents: Proline's carboxylic acid and secondary amine handles are ideal for creating prodrugs, which can improve a drug's solubility, oral absorption, or tissue targeting.[11] Patents may claim prodrugs of a parent molecule where 2-propylproline is used as a promoiety that is cleaved in vivo.[12]

Patent CategoryExample FocusRelevance to 2-Propylproline
Process Chemistry Asymmetric hydrogenation for D-proline synthesis[9]The methodology could be adapted for the synthesis of 2-propylproline.
Composition of Matter Proline derivatives in agrochemicals (e.g., chlorantraniliprole)[13][14]Demonstrates the use of complex proline scaffolds in commercially valuable molecules.
Pharmaceuticals Proline-containing compounds as therapeutics[4][5]Establishes the high value of proline analogues in drug discovery, creating a strong rationale for patenting NCEs containing 2-propylproline.

Conclusion and Future Outlook

2-Propylproline represents a valuable, albeit under-explored, chemical entity with significant potential. As a chiral building block, its true value lies in the precise stereochemical control and conformational rigidity it imparts upon larger molecules.

  • In Organocatalysis: It is a promising candidate for reactions where high enantioselectivity is desired, acting as a more sterically demanding version of proline. Future work should focus on screening 2-propylproline in a battery of standard asymmetric transformations to map its catalytic efficacy and substrate scope.

  • In Drug Discovery: The proven success of other α-alkylated proline analogues strongly suggests that 2-propylproline could be a key component in the next generation of therapeutics. Its ability to enhance metabolic stability and "lock" bioactive conformations makes it an attractive scaffold for medicinal chemists targeting challenging protein-protein interactions.

  • In Peptide Science: It is a powerful tool for inducing PII helical structures. This can be exploited in the design of peptidomimetics, collagen mimetics, and proteolytically resistant therapeutic peptides.

For researchers and drug developers, 2-propylproline is not just another amino acid analogue; it is a strategic tool for rationally designing function and stability into molecules. Its synthesis is achievable through established methods, and its applications, though not yet fully realized in commercial products, are strongly supported by foundational chemical and biological principles.

References

  • US20050234086A1 - Proline CCI-779, production of and uses therefor, and two-step... - Google Patents.
  • CN107827802B - Synthesis method of D-proline - Google Patents.
  • Method for synthesizing chlorantraniliprole - Patsnap Eureka. Available at: [Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - PubMed. Available at: [Link]

  • Polyproline II conformation is one of many local conformational states and is not an overall conformation of unfolded peptides and proteins - PubMed Central. Available at: [Link]

  • WO2017021378A1 - Process for the synthesis of protected 4-keto-proline - Google Patents.
  • Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds - PubMed. Available at: [Link]

  • Unlocking the Secrets of Proline Catalyzed Reactions! - YouTube. Available at: [Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. Available at: [Link]

  • Effective synthesis of novel С(2)-propargyl derivatives of betulinic and ursolic acids and their conjugation with β-D-glucopyranoside azides via click chemistry - ResearchGate. Available at: [Link]

  • Conformations and free energy landscapes of polyproline peptides - PMC. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects - ResearchGate. Available at: [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Polyproline II conformation is one of many local conformational states and is not an overall conformation of unfolded peptides and proteins - CONICET. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available at: [Link]

  • Synthesis of the glycyl‐l‐proline 2,5‐diketopiperazine (S)‐6. - ResearchGate. Available at: [Link]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]

  • Exploring the impact of polyproline II (PII) conformational bias on the binding of peptides to the SEM-5 SH3 domain - PMC - NIH. Available at: [Link]

  • Part 2: Design, synthesis and evaluation of hydroxyproline-derived α2δ ligands - PubMed. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study - PMC. Available at: [Link]

  • Regioselective and enantioselective propargylic hydroxylations catalyzed by P450tol monooxygenases - PMC - NIH. Available at: [Link]

  • Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - PMC. Available at: [Link]

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Engineering Constraints: A Technical Guide to C2-Alkylated Proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural engineering, synthesis, and application of C2-alkylated proline analogs (also known as


-quaternary prolines). Unlike standard amino acid modifications, alkylation at the C2 (alpha) position of proline creates a quaternary stereocenter within a cyclic system. This modification imposes severe conformational constraints on the peptide backbone (

and

angles), rendering resulting peptides virtually immune to enzymatic proteolysis while locking them into specific secondary structures (e.g.,

-turns,

-helices).

This guide is designed for medicinal chemists and process scientists requiring a robust framework for synthesizing and deploying these sterically demanding scaffolds.

Part 1: Structural Mechanics & Thermodynamic Rationale

The Quaternary Constraint

Native L-proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts the


 dihedral angle to approximately -65°. However, the 

angle remains relatively flexible.

Replacing the


-proton with an alkyl group (e.g., Methyl, Benzyl) introduces two critical effects:
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The increased steric bulk at the C2 position compresses the internal bond angles, entropically favoring ring closure and folded conformations over extended chains.

  • Proteolytic Shielding: The quaternary center eliminates the

    
    -proton, removing the abstraction site required by many degradation pathways. Furthermore, the steric bulk prevents the catalytic triads of proteases (e.g., serine proteases) from accessing the scissile amide bond.
    
Conformational Locking

In peptide sequences, C2-alkylated prolines strongly favor cis-peptide bond formation or stable Type-I/Type-III


-turns , depending on the specific alkyl group and adjacent residues. This makes them invaluable for "freezing" bioactive conformations of G-protein coupled receptor (GPCR) ligands.

Part 2: Synthetic Methodologies

Synthesizing C2-alkylated prolines is non-trivial due to the steric hindrance at the nucleophilic site. Two primary methodologies dominate the field: Self-Reproduction of Chirality (SRS) and Catalytic Asymmetric Alkylation .

Comparative Analysis of Synthetic Routes
FeatureSeebach's SRS (Auxiliary)Memory of Chirality (MOC)Phase-Transfer Catalysis (PTC)
Mechanism Diastereoselective alkylation via oxazolidinoneEnolate chirality preservation (kinetic)Chiral quaternary ammonium salt
Enantiomeric Excess >98% (Diastereocontrol)90-95%90-99%
Scalability High (Multi-gram)Moderate (Cryogenic control)High (Low catalyst loading)
Atom Economy Low (Requires auxiliary removal)HighHigh
Primary Use Case Total Synthesis / API Production Rapid Analog GenerationIndustrial Scale-up
Validated Protocol: Seebach’s Self-Reproduction of Chirality (SRS)

Standard Operating Procedure for the synthesis of


-Methyl-L-Proline.

Principle: Direct alkylation of proline enolates leads to racemization. The SRS method uses pivalaldehyde to form a bicyclic oxazolidinone. The existing chirality at C2 directs the formation of a new stereocenter at the acetal carbon. This new center then dictates the facial selectivity of the subsequent alkylation, "reproducing" the original chirality.

Phase 1: Bicyclic Aminal Formation
  • Reagents: L-Proline (1.0 eq), Pivalaldehyde (1.2 eq), Pentane (solvent), catalytic p-TsOH.

  • Setup: Dean-Stark apparatus for azeotropic water removal.

  • Procedure: Reflux L-proline with pivalaldehyde. The reaction forms a single diastereomer (cis-fused) due to the thermodynamic preference of the tert-butyl group to be exo.

  • Checkpoint: Verify formation of the cis-oxazolidinone via NMR. The proton at the acetal center should show a distinct shift.

Phase 2: Enolization and Alkylation
  • Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.5 eq), anhydrous THF.

  • Critical Parameter: Temperature must be maintained at -78°C to prevent ring opening or equilibration.

  • Step-by-Step:

    • Cool the oxazolidinone solution in THF to -78°C.

    • Add LDA slowly (dropwise) over 20 minutes.

    • Wait: Allow enolate equilibration for 30 minutes. The lithium enolate is planar; the bulky tert-butyl group shields the Re-face.

    • Add MeI. The electrophile is forced to attack from the Si-face (anti to the t-Bu group), resulting in retentive alkylation relative to the original proline configuration.

  • Quench: Add saturated

    
     at -78°C before warming.
    
Phase 3: Hydrolysis
  • Reagents: 6N HCl, reflux.

  • Procedure: Heat the alkylated intermediate to reflux for 6-12 hours to cleave the aminal and remove the pivalaldehyde auxiliary.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free zwitterionic amino acid.

Visualization: The SRS Pathway

The following diagram illustrates the stereochemical logic of the Seebach SRS method.

SRS_Pathway cluster_logic Stereochemical Control Proline L-Proline (S-Configuration) Aminal Bicyclic Aminal (Single Diastereomer) Proline->Aminal Pivalaldehyde Dean-Stark (-H2O) Enolate Li-Enolate (Planar, Steric Shielding) Aminal->Enolate LDA, -78°C THF Alkylated Alkylated Intermediate (Retentive Configuration) Enolate->Alkylated MeI (Electrophile) Anti-attack Product alpha-Methyl-L-Proline (Quaternary Center) Alkylated->Product H3O+, Reflux (-Pivalaldehyde)

Figure 1: The Self-Reproduction of Chirality (SRS) cycle. The auxiliary (pivalaldehyde) creates a temporary stereocenter that shields one face of the enolate, forcing the electrophile to attack from the opposite side, effectively regenerating the original stereochemistry.

Part 3: Applications in Drug Discovery & Catalysis

Peptidomimetics and Protease Resistance

In drug development, native peptides suffer from rapid clearance. C2-alkylated prolines are "structural interrupters."

  • Mechanism: The

    
    -methyl group creates a steric clash with the S1' pocket of many proteases.
    
  • Case Study: In the development of Hepatitis C protease inhibitors (e.g., Boceprevir analogs), structural constraints around the proline residue were critical for positioning the electrophilic warhead into the active site while preventing host-mediated degradation.

Organocatalysis

Beyond biology, C2-alkylated prolines are superior organocatalysts for asymmetric aldol and Mannich reactions.

  • Advantage: Unlike L-proline, which can suffer from parasite reactions (e.g., oxazolidinone formation with aldehyde substrates leading to catalyst death),

    
    -methyl proline lacks the 
    
    
    
    -proton. This prevents aromatization or non-reversible side reactions, increasing catalyst turnover numbers (TON).
Decision Workflow: When to Deploy C2-Analogs

Use the following logic flow to determine if C2-alkylation is the correct strategy for your lead optimization.

Decision_Matrix Start Lead Peptide Instability or Conformational Flux IsProline Is the site a Proline? Start->IsProline ConstraintType Required Constraint? IsProline->ConstraintType Yes BetaTurn Stabilize Beta-Turn? ConstraintType->BetaTurn Proteolysis Stop Proteolysis? ConstraintType->Proteolysis Action1 Use alpha-Methyl Proline (Locks Phi/Psi) BetaTurn->Action1 High Steric Demand Action2 Use C4-Fluoro Proline (Electronic effect) BetaTurn->Action2 Ring Puckering Only Proteolysis->Action1 Block Alpha-H

Figure 2: Strategic decision tree for incorporating proline analogs during Lead Optimization.

References

  • Seebach, D., et al. (1983).[1] "Self-Reproduction of Chirality.[1][2][3][4] Synthesis of

    
    -Alkylated Amino Acids." Journal of the American Chemical Society.[5] 
    
  • Karoyan, P., et al. (2009).

    
    -Substituted Proline Analogues." The Journal of Organic Chemistry. 
    
  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Kawabata, T., et al. (2003). "Asymmetric Synthesis of

    
    -Amino Acids via Memory of Chirality." Journal of the American Chemical Society.[5] 
    
  • Mowery, B. P., et al. (2009). "Structure-activity relationships of alpha-methyl-proline-containing peptides." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Asymmetric Synthesis of 2-Propylproline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemically Pure α-Substituted Prolines

In the landscape of modern drug discovery and peptide science, the conformational rigidity of the proline ring serves as a powerful tool for designing structurally defined and biologically active molecules. Introducing substituents at the C-2 (or α) position of the proline scaffold further constrains its conformation, offering a sophisticated strategy to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic properties. 2-Propylproline, as a chiral α-alkylated amino acid, is a valuable building block in the synthesis of peptidomimetics and complex pharmaceutical agents. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit dramatically different biological activities.[1][2]

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 2-propylproline, leveraging the robust and predictable stereochemical control imparted by an Evans oxazolidinone chiral auxiliary.[3][4] The methodology is designed to be a self-validating system, ensuring high diastereoselectivity during the key alkylation step and providing a clear pathway to the enantiomerically pure final product.

Strategic Overview: Diastereoselective Alkylation via a Chiral Auxiliary

The core of this synthetic strategy lies in the temporary attachment of a chiral auxiliary to an achiral proline precursor. This covalent linkage transforms the substrate into a chiral molecule with a built-in stereodirecting group. Subsequent deprotonation and alkylation of the α-carbon occur in a highly diastereoselective manner, governed by the steric influence of the auxiliary.[3] Finally, the auxiliary is cleaved under conditions that do not compromise the newly established stereocenter, yielding the desired enantiomer of 2-propylproline and allowing for the recovery of the auxiliary.[5][6]

This approach is favored for its reliability, high stereochemical fidelity, and the ability to separate the resulting diastereomers, if necessary, using standard chromatographic techniques.[5]

Experimental Workflow Diagram

Asymmetric Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Deprotection cluster_3 Analysis & Purification Proline L-Proline N_Boc_Proline N-Boc-L-Proline Proline->N_Boc_Proline Boc₂O, NaOH Acyl_Oxazolidinone N-(N-Boc-prolyl)- oxazolidinone N_Boc_Proline->Acyl_Oxazolidinone 1. (COCl)₂, cat. DMF 2. (S)-4-Benzyl-2-oxazolidinone, n-BuLi, THF, -78 °C Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Enolate NaHMDS, THF -78 °C Alkylated_Product Alkylated N-Acylproline (Diastereomerically Enriched) Enolate->Alkylated_Product 1-Iodopropane -78 °C to -40 °C Final_Product (S)-2-Propylproline Alkylated_Product->Final_Product 1. LiOH, H₂O₂ 2. TFA or HCl Purification Column Chromatography (for intermediates) Alkylated_Product->Purification Chiral_Analysis Chiral HPLC/GC Final_Product->Chiral_Analysis

Caption: Overall workflow for the asymmetric synthesis of 2-propylproline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diastereoselective alkylation of N-acyl oxazolidinones.[5][7][8]

Part 1: Synthesis of N-(N-Boc-L-prolyl)-(S)-4-benzyl-2-oxazolidinone
  • N-Boc Protection of L-Proline:

    • To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the aqueous residue with diethyl ether (2x).

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or viscous oil.

  • Acylation of the Chiral Auxiliary:

    • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases.

    • Concentrate the reaction mixture in vacuo to obtain the crude N-Boc-L-prolyl chloride.

    • In a separate flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise.

    • Stir for 15 minutes at -78 °C.

    • Add a solution of the crude N-Boc-L-prolyl chloride in anhydrous THF dropwise to the lithium salt of the oxazolidinone at -78 °C.

    • Stir at -78 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound.

Part 2: Diastereoselective Propylation
  • Enolate Formation and Alkylation:

    • Dissolve the N-(N-Boc-prolyl)-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a solution in THF) dropwise. The solution should turn a pale yellow, indicating enolate formation.[7]

    • Stir at -78 °C for 45-60 minutes.

    • Add 1-iodopropane (1.5 eq) dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to -40 °C over 4 hours.

    • Quench the reaction at -40 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate, then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to separate the diastereomeric products. The major diastereomer is typically the less polar compound.

Part 3: Auxiliary Cleavage and Deprotection
  • Hydrolytic Cleavage of the Auxiliary:

    • Dissolve the purified propylated product (1.0 eq) in a 4:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).[5][6]

    • Stir vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes at 0 °C.

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the N-Boc-2-propylproline with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Boc-Deprotection:

    • Dissolve the N-Boc-2-propylproline in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (2x) to remove residual TFA.

    • The resulting product, (S)-2-propylproline, can be further purified by recrystallization or ion-exchange chromatography if necessary.

Mechanism of Stereoselection

The high diastereoselectivity of the alkylation step is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate. The sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This locks the conformation of the molecule. The bulky benzyl group on the oxazolidinone effectively shields one face of the enolate, forcing the incoming electrophile (1-iodopropane) to approach from the opposite, less sterically hindered face.[5]

Caption: Simplified representation of the stereoselective alkylation step.

Quantitative Data and Expected Outcomes

The following table summarizes the expected yields and diastereomeric ratios for the key steps in the synthesis, based on literature precedents for similar alkylations.[5][7][9]

StepProductTypical YieldDiastereomeric Ratio (d.r.)Analytical Method
Acylation N-(N-Boc-prolyl)-oxazolidinone85-95%N/A¹H NMR, ¹³C NMR
Alkylation Propylated N-Acylproline70-85%>98:2¹H NMR, Chiral GC/HPLC
Cleavage N-Boc-2-propylproline80-90%N/A¹H NMR, MS
Deprotection (S)-2-Propylproline>95%>98% e.e.Chiral HPLC, Polarimetry

Analysis and Quality Control

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an effective tool for monitoring the progress of each reaction.

  • Structural Elucidation: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of all intermediates and the final product.

  • Purity Assessment: The diastereomeric ratio of the alkylated product can be determined by ¹H NMR analysis of the crude reaction mixture or by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]

  • Enantiomeric Excess (e.e.): The enantiomeric purity of the final 2-propylproline product should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.[11][12][]

Conclusion

The protocol detailed herein provides a reliable and highly stereoselective route to enantiomerically enriched 2-propylproline. The use of the Evans oxazolidinone auxiliary ensures predictable and high levels of asymmetric induction in the key alkylation step. This method is scalable and applicable to the synthesis of a wide range of C-2 substituted proline analogues, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. ResearchGate. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]

  • (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions. PubMed. Available at: [Link]

  • Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. DiVA portal. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. ResearchGate. Available at: [Link]

  • Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies. PubMed. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. SciSpace. Available at: [Link]

Sources

High-Purity Isolation of 2-Propylproline: A Multi-Modal Chromatographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the isolation and purification of 2-propylproline , a sterically constrained, non-proteinogenic amino acid critical in the synthesis of HCV protease inhibitors and other peptidomimetics.

Introduction & Application Context

2-Propylproline (specifically the (S)-enantiomer) is a quaternary


-amino acid. Its structural rigidity and lipophilicity make it a high-value scaffold in medicinal chemistry, particularly for Hepatitis C Virus (HCV) protease inhibitors (e.g., analogues related to Boceprevir/Telaprevir pipelines).

The introduction of the propyl group at the


-position creates a quaternary carbon, making asymmetric synthesis challenging. Common synthetic routes—such as the alkylation of proline-derived oxazolidinones or Seebach’s self-regeneration of stereocenters—often yield crude mixtures containing:
  • Inorganic Salts: From hydrolysis steps (LiCl, NaCl).

  • Unreacted Starting Materials: Proline or mono-alkylated intermediates.

  • Stereoisomers: (R)-enantiomers or diastereomers (if auxiliary removal was incomplete).

  • Organic By-products: Hydrolyzed auxiliaries (e.g., pivalaldehyde, chiral amines).

This guide details a self-validating, multi-stage purification protocol that transitions from bulk capture (Cation Exchange) to high-precision polishing (Chiral/RP-HPLC).

Strategic Purification Workflow

The logic follows a "Capture-Intermediate-Polish" (CIP) strategy. We first exploit the zwitterionic nature of the amino acid to remove bulk organics and salts, then address the subtle stereochemical impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Salts, Organics, Isomers) Prep Sample Preparation (Acidification & Filtration) Crude->Prep IEX Step 1: Cation Exchange (CEX) (Dowex 50W / C100) Removes: Non-basic organics, Anions Prep->IEX Load @ pH < 2 Analytic Checkpoint: HPLC/MS & NMR Purity > 90%? IEX->Analytic Elute with NH4OH Chiral Step 2: Chiral Resolution (Optional) (Crown Ether / Ligand Exchange) Removes: Enantiomers Analytic->Chiral No (Low ee) Final Pure 2-Propylproline (>98% ee, >99% chem purity) Analytic->Final Yes Polishing Step 3: RP-HPLC / Desalting Removes: Trace hydrophobic impurities Chiral->Polishing Polishing->Final

Figure 1: Logical flow for the purification of 2-propylproline, prioritizing bulk cleanup before stereochemical resolution.

Protocol 1: Bulk Capture via Cation Exchange Chromatography (IEX)

Objective: Isolate 2-propylproline from inorganic salts and non-basic organic by-products (e.g., aldehydes, neutral auxiliaries). Mechanism: At pH < 2, the amino acid is protonated (


) and binds to the sulfonate groups of the resin. Neutral and anionic impurities flow through.
Materials
  • Stationary Phase: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W-X8, Amberlite IR-120, or industrial equivalent like Purolite C100).

  • Column: Glass column with sintered glass frit (Dimension depends on scale; maintain 1:10 to 1:20 diameter-to-height ratio).

  • Mobile Phase A: 1M HCl (Regeneration) and Deionized Water (Wash).

  • Mobile Phase B: 1M - 2M

    
     (Elution).
    
Step-by-Step Procedure
  • Resin Activation:

    • Slurry the resin in water and pour into the column.

    • Wash with 3 Bed Volumes (BV) of 1M HCl to ensure the resin is in the

      
       form.
      
    • Wash with DI water until the effluent pH is neutral (pH 6–7).

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of water.

    • Adjust pH to ~1–2 using dilute HCl. Crucial: This ensures the amino nitrogen is fully protonated.

    • Load onto the column at a slow flow rate (e.g., 1–2 mL/min for a 20g scale).

  • Washing (The Cleanup):

    • Flush with 3–5 BV of Deionized Water .

    • Monitoring: Check the effluent by TLC or UV (210 nm). The flow-through contains inorganic salts (Li/Na) and neutral organic debris. Continue washing until the effluent is clear and conductivity drops.

  • Elution (The Release):

    • Switch to 1M

      
       .
      
    • Collect fractions. The amino acid will elute as the pH front moves through the column.

    • Visual Cue: Often, a slight exotherm or color band change (if impurities are colored) marks the ammonia front.

  • Work-up:

    • Combine ninhydrin-positive fractions.

    • Evaporate under reduced pressure to remove water and excess ammonia.

    • Result: White to off-white solid of 2-propylproline (Zwitterionic form).

Data Summary: IEX Parameters

ParameterSpecificationRationale
Resin Type Strong Cation (Sulfonic Acid)High capacity for small amines; robust.
Loading pH < 2.0Ensures 100% protonation of the secondary amine.
Eluent 1M - 2M AmmoniaVolatile base allows salt-free isolation upon evaporation.
Capacity ~1.5 - 2.0 meq/mLCalculate resin volume: Use 5x excess of theoretical capacity.

Protocol 2: Enantiomeric Resolution (Chiral HPLC)

Objective: If the asymmetric synthesis yielded low enantiomeric excess (ee < 95%), or for analytical validation. Challenge: Free amino acids are difficult to separate on standard polysaccharide columns (Chiralpak AD/OD) due to low solubility in hexane and strong interaction with the silica matrix.

Solution: Use a Crown Ether-based stationary phase (Crownpak CR) which is specifically designed to complex with the primary/secondary ammonium group of free amino acids.

Method A: Direct Separation of Free Amino Acid
  • Column: Daicel Crownpak CR-I(+) or CR(+).

  • Mobile Phase: Aqueous

    
     (Perchloric acid) pH 1.0 to 2.0.
    
    • Note: Methanol (up to 15%) can be added to reduce retention time.

  • Temperature: 0°C to 25°C (Lower temperature often improves resolution for crown ethers).

  • Detection: UV at 200–210 nm (low sensitivity) or CAD/ELSD (preferred for non-chromophores).

Method B: Derivatization (Robust Alternative)

If Crownpak is unavailable, derivatize to the N-Boc or N-Cbz protected form.

  • Derivatization: React crude IEX product with

    
     / 
    
    
    
    .
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1).

  • Mechanism: The carbamate group provides hydrogen bonding sites for the chiral selector.

Protocol for Method A (Crownpak CR-I+)

  • Equilibration: Flush column with

    
     solution at 0.5 mL/min.
    
  • Injection: Dissolve 2-propylproline in the mobile phase (1 mg/mL). Inject 5–10

    
    .
    
  • Separation:

    • The crown ether forms a host-guest complex with the ammonium ion.

    • The (S)-enantiomer and (R)-enantiomer will have different binding constants based on the steric fit of the propyl group against the chiral crown backbone.

  • Recovery: Fractions can be neutralized and desalted (using Protocol 1 again) if preparative separation is performed.

Protocol 3: Final Polishing (RP-HPLC)

Objective: Removal of trace hydrophobic contaminants (e.g., traces of polymeric resin leachables or late-eluting synthetic oils).

  • Column: C18 (Octadecyl) or C8, high surface area (e.g., Agilent Zorbax Eclipse or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B for 5 min (to retain polar amino acid? No, 2-propylproline is hydrophobic enough to retain).

    • Correction: Unlike Proline, 2-Propylproline has significant hydrophobic character.

    • Profile: Start at 5% B, ramp to 40% B over 20 min.

  • Detection: UV 210 nm.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708–2748.
  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)/CR-I(-)." (Authoritative source for Crown Ether chromatography).

  • Sigma-Aldrich. "Ion Exchange Chromatography: Principles and Methods."

  • Bhatia, S. (2022).[1] "Chiral Separation of Amino Acids: Methods and Protocols." Methods in Molecular Biology. (General reference for amino acid resolution).

  • Vertex Pharmaceuticals. (Patents regarding Telaprevir intermediates). US Patent 7,820,671.

Sources

Incorporating 2-propylproline into a peptide sequence

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Propylproline into Peptide Sequences via SPPS


-propylproline.

Executive Summary

Incorporating 2-propylproline (2-Prop) into peptide sequences offers a powerful mechanism to modulate pharmacokinetics and secondary structure. Unlike canonical proline, the addition of a propyl group at the


-carbon creates a quaternary center that rigidly locks the backbone 

(phi) angle, stabilizes trans-amide bonds, and significantly enhances resistance to proteolytic degradation.

However, this structural advantage comes with a synthetic cost: extreme steric hindrance . The quaternary


-carbon obstructs nucleophilic attack during coupling, and the resulting secondary amine makes subsequent chain elongation notoriously difficult.

This guide details a field-proven workflow to incorporate 2-propylproline using Fmoc-Solid Phase Peptide Synthesis (SPPS), focusing on overcoming the "steric bottleneck" at the N-terminus.

Chemical Logic & Strategic Planning

The Steric Challenge

The introduction of the propyl group creates a "conic" shield around the nitrogen atom.

  • Coupling of 2-Prop: The incoming activated carboxylate of Fmoc-2-Prop-OH faces resistance, but standard high-efficiency reagents (HATU/HOAt) usually suffice.

  • Coupling to 2-Prop: This is the critical failure point. Once 2-Prop is on the resin, the N-terminus is a highly hindered secondary amine. Standard coupling times and reagents will result in deletion sequences.

Resin Selection
  • Recommendation: Use ChemMatrix (PEG-based) or Low-Loading Wang Resin (< 0.3 mmol/g) .

  • Reasoning: High-loading resins (polystyrene) promote aggregation. The hydrophobic propyl group exacerbates aggregation within the resin matrix. PEG-based resins swell better in DCM/DMF, allowing better diffusion of bulky reagents.

Experimental Protocols

Protocol A: Coupling Fmoc-2-Propylproline-OH to the Resin-Bound Peptide

Objective: Attach the hindered amino acid to the growing chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (preferred for higher reactivity).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).

Procedure:

  • Swell Resin: Ensure resin is fully swollen in DMF (3 x 5 min).

  • Activation: Dissolve Fmoc-2-Propylproline-OH (4.0 eq) and PyAOP (4.0 eq) in DMF. Add DIPEA (8.0 eq) immediately prior to addition.

  • Coupling (Microwave - Recommended):

    • Temperature: 75°C

    • Power: 30W (variable)

    • Time: 10 minutes

    • Note: If using conventional heating, couple for 2 hours at RT, then drain and repeat (Double Couple).

  • Wash: DMF (4 x 1 min).

  • QC: Perform Kaiser Test . If blue, repeat coupling.

Protocol B: Chain Elongation (Coupling to the N-Terminus of 2-Propylproline)

Objective: The most difficult step. Coupling the next amino acid onto the hindered secondary amine of 2-Prop.

Critical Change: HATU may fail here. We utilize PyBroP or In-situ Acid Chlorides to drive the reaction.

Reagents:

  • Activator: PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) or COMU.

  • Base: DIPEA (for PyBroP) or Collidine (for acid halides).

  • Chaotropic Agent: 0.1M LiCl in DMF (optional, helps disrupt aggregation).

Procedure:

  • Deprotection: Remove Fmoc from 2-Prop using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide formation if relevant, though less critical here).

  • Wash: DMF (5 x 1 min).

  • Validation (Crucial): Perform the Chloranil Test (See Section 4). Do not use Kaiser test; it does not detect secondary amines.

  • Activation (PyBroP Method):

    • Amino Acid (5.0 eq) + PyBroP (5.0 eq) + DIPEA (10 eq).

    • Pre-activation: Allow to react for 1 minute before adding to resin.

  • Coupling (Microwave):

    • Temperature: 75°C (Increase to 90°C if AA is not Cys/His/Arg).

    • Time: 2 x 15 minutes (Double Coupling is Mandatory ).

  • Capping: After the double couple, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quality Control & Visualization

The Chloranil Test (For Secondary Amines)

Since 2-propylproline presents a secondary amine, the standard Ninhydrin (Kaiser) test will yield false negatives (no color change even if deprotected).

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Protocol: Place a few resin beads in a tube. Add 2 drops A and 2 drops B. Let stand for 5 mins.

  • Result: Dark Blue/Green beads = Free Secondary Amine (Coupling needed). Colorless/Yellow = Coupled.

Decision Workflow (Graphviz)

The following diagram illustrates the logic flow for overcoming the steric bottleneck.

SPPS_2PropylProline Start Resin-Bound Peptide Step1 Coupling Fmoc-2-Prop-OH (Reagent: PyAOP/DIPEA) Start->Step1 Check1 Kaiser Test (Primary Amine) Step1->Check1 Deprotect Fmoc Removal (20% Piperidine) Check1->Deprotect Blue (Fail) -> Repeat Check1->Deprotect Colorless (Pass) Check2 Chloranil Test (Secondary Amine) Deprotect->Check2 Step2 Coupling NEXT AA (The Bottleneck) Check2->Step2 Blue (Positive) MethodA Method A: PyBroP Double Couple @ 75°C Step2->MethodA Check3 Chloranil Test Pass? MethodA->Check3 MethodB Method B: Acid Chloride (Triphosgene) Cap Capping (Ac2O/Pyridine) MethodB->Cap Check3->MethodB Fail (Blue) Continue Continue Synthesis Check3->Continue Pass (Clear) Cap->Continue

Caption: Workflow for incorporating sterically hindered 2-propylproline. Note the switch from Kaiser to Chloranil testing.

Data Summary: Reagent Performance

Coupling StepPreferred ReagentAlternate ReagentTemp (°C)Critical Note
Coupling OF 2-Prop PyAOP HATU75°CStandard hindrance; PyAOP maintains higher activity.
Coupling TO 2-Prop PyBroP Triphosgene (Acid Cl)75-90°CExtreme hindrance. Uroniums (HATU) often fail.
Monitoring Chloranil IsatinN/ANinhydrin (Kaiser) is useless here.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology.[2] Link

  • AAPPTec. (2024).[1] Monitoring of Peptide Coupling and Capping; Coupling Tests (Chloranil vs Kaiser). Peptide Synthesis Guide.[3] Link

  • Kubyshkin, V., & Budisa, N. (2017). Stereoelectronic effects on polyproline conformation.[4] (Discussing the structural impact of alpha-substitution). Link

  • Albericio, F., et al. (2018). PyAOP: A robust coupling reagent for hindered amino acids.[5] (General reference on PyAOP utility). Link

Sources

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) with 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The incorporation of 2-propylproline (


-propylproline) into peptide sequences represents a significant synthetic challenge due to extreme steric hindrance. Unlike standard proline, 2-propylproline possesses a quaternary 

-carbon and a bulky propyl group that shields the secondary amine. This creates a "double steric penalty":
  • Nucleophilic dormancy: The secondary amine is buried, making acylation (coupling the next amino acid) kinetically unfavorable.

  • Electrophilic resistance: The activated carboxylate of 2-propylproline struggles to approach the resin-bound amine during its own coupling.

This guide details a high-fidelity protocol utilizing PyAOP and Oxyma/DIC chemistries, optimized for microwave-assisted SPPS, to ensure high crude purity and prevent deletion sequences.

Strategic Reagent Selection

The choice of coupling reagents is binary: standard reagents (HBTU/HCTU) will fail. You must utilize high-efficiency reagents that generate more reactive active esters (OAt or Oxyma) to overcome the energy barrier.

Table 1: Reagent Performance Matrix for 2-Propylproline ( )
Synthetic StepRecommended ReagentBaseMechanism of Action
Coupling

to Resin
HATU or COMU DIEAGenerates highly reactive OAt/Oxyma ester; rapid kinetics.
Coupling Next AA to

PyAOP or PyBrOP TMP or DIEAPhosphonium salts drive reaction via acyl halide-like intermediates; essential for hindered secondary amines.
Fmoc Deprotection 20% Piperidine + 0.1M HOBt N/AHOBt prevents aspartimide formation; extended time required for

.
Capping Acetic AnhydridePyridineAggressive capping is vital to prevent deletion sequences after difficult couplings.

Expert Insight: For the step involving coupling to the secondary amine of 2-propylproline, PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to HATU because the phosphonium byproduct does not terminate the growing chain if it reacts with the amine, whereas guanidinium byproducts from uronium salts (HATU) can permanently cap the N-terminus.

Detailed Experimental Protocols

Protocol A: Resin Preparation and Loading

Objective: Minimize inter-chain aggregation by controlling substitution levels.

  • Resin Choice: Use ChemMatrix or Tentagel resins (PEG-PS based). These swell better in difficult solvents than polystyrene.

  • Loading Target: Aim for low loading (0.2 – 0.3 mmol/g ).

    • Why? High loading forces growing peptide chains into close proximity. The bulk of 2-propylproline will cause "chain crash," halting synthesis.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.

Protocol B: Coupling 2-Propylproline ONTO the Peptide Chain

Scenario: The resin has a free amine, and you are adding Fmoc-2-propylproline-OH.

  • Activation:

    • Dissolve Fmoc-2-propylproline-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIEA (8 eq).[1]

    • Pre-activation time:30 seconds maximum . (Prolonged activation risks racemization, even at the quaternary center).

  • Coupling:

    • Add mixture to resin.[2][3][4][5]

    • Microwave: Heat to 75°C for 10 minutes (25W constant power).

    • Alternative (Room Temp): Double couple, 2 hours each.

  • Wash: DMF (4 x 1 min).

Protocol C: Coupling the NEXT Amino Acid TO 2-Propylproline

Scenario: The resin holds ...-2-propylproline-NH, and you must couple the next Fmoc-AA-OH. This is the critical bottleneck.

  • Deprotection:

    • Treat with 20% Piperidine/DMF for 2 x 10 mins (Room Temp) or 2 x 3 mins (75°C Microwave).

    • Note: Steric bulk slows the removal of the Fmoc group.

  • QC Check (Crucial): Perform a Chloranil Test (see Section 4). Standard Kaiser test will not work on secondary amines.

  • Activation (The PyAOP Method):

    • Dissolve Next-Fmoc-AA-OH (5 eq) and PyAOP (5 eq) in NMP (N-methylpyrrolidone).

    • Add DIEA (10 eq).

  • Coupling:

    • Microwave: 75°C for 15 minutes .

    • Double Couple: Drain and repeat Step 3 & 4. This is non-negotiable.

  • Capping:

    • Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins.

    • Reasoning: Any unreacted 2-propylproline amine is dead. Cap it now to simplify HPLC purification later.

Visualization of Workflows

Diagram 1: The "Steric Bottleneck" Decision Matrix

This logic flow guides the scientist through the critical decision points when handling 2-propylproline.

StericCouplingLogic Start Start: Coupling Step CheckResidue Is the Nucleophile 2-Propylproline? Start->CheckResidue YesPrPro YES: Nucleophile is Secondary & Hindered CheckResidue->YesPrPro Steric Clash High NoPrPro NO: Nucleophile is Standard Primary Amine CheckResidue->NoPrPro SelectReagent1 Select PyAOP or PyBrOP (Phosphonium Base) YesPrPro->SelectReagent1 Conditions1 Cond: 75°C MW, 2x15min Solvent: NMP SelectReagent1->Conditions1 QC1 QC: Chloranil Test Conditions1->QC1 CheckIncoming Is Incoming AA 2-Propylproline? NoPrPro->CheckIncoming YesIncoming YES: Incoming AA is Quaternary/Bulky CheckIncoming->YesIncoming SelectReagent2 Select HATU or COMU (Uronium Base) YesIncoming->SelectReagent2 Conditions2 Cond: 75°C MW, 1x10min Solvent: DMF SelectReagent2->Conditions2

Caption: Decision matrix for selecting coupling reagents based on whether 2-propylproline is the nucleophile (resin-bound) or the electrophile (incoming).

Diagram 2: Synthesis Cycle Workflow

A visual representation of the optimized cycle for the difficult coupling steps.

SynthesisCycle Resin Resin-PrPro-NH Wash1 Wash (DMF) Resin->Wash1 Activate Activation (PyAOP/DIEA) Wash1->Activate Couple1 Coupling 1 (75°C, 15m) Activate->Couple1 Couple2 Coupling 2 (Fresh Reagents) Couple1->Couple2 Mandatory Double Couple Test Chloranil Test Couple2->Test Cap Capping (Ac2O) Test->Cap Blue (Fail) Next Next Cycle Test->Next Colorless (Pass) Cap->Next

Caption: Optimized double-coupling workflow for extending the peptide chain from the hindered 2-propylproline amine.

Quality Control: The Chloranil Test

Because 2-propylproline is a secondary amine, the standard Kaiser (Ninhydrin) test will yield a false negative (it requires a primary amine to turn blue). You must use the Chloranil Test or TNBS Test .

Chloranil Protocol:

  • Remove a few resin beads and wash with ethanol.

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Secondary amine present (Coupling Incomplete

      
       Recouple).
      
    • Colorless/Yellow: Protected/Coupled (Proceed).

References

  • AAPPTec. (2023).[3] Coupling Reagents: PyAOP and PyBrOP mechanisms. AAPPTec Peptide Resources. [Link]

  • Albericio, F., & Kates, S. A. (2014). Methods and protocols of modern solid phase peptide synthesis.[6] In Solid-Phase Peptide Synthesis (pp. 1-14). Academic Press. [Link][7]

Sources

Mastering the Synthesis of 2-Propylproline: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Propylproline and the Synthetic Challenge

2-Propylproline, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide structures can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. The synthesis of enantiomerically pure 2-propylproline, however, presents a significant challenge due to the steric hindrance at the α-carbon and the need for precise stereochemical control. The key to overcoming this hurdle lies in the judicious selection and application of protecting groups for both the amine and carboxylic acid functionalities of the proline scaffold. This technical guide provides an in-depth exploration of various protecting group strategies for the synthesis of 2-propylproline, offering detailed protocols and a rationale for their application.

The Core Principle: Enolate Alkylation

The most common and effective method for introducing the propyl group at the C-2 position of proline is through the alkylation of a proline enolate or its equivalent. This strategy involves the deprotonation of the α-carbon of a suitably protected proline derivative to form a nucleophilic enolate, which then reacts with an electrophilic propylating agent, such as propyl iodide. The success of this approach is critically dependent on the choice of protecting groups, which influence the formation, stability, and reactivity of the enolate, as well as the stereochemical outcome of the alkylation.

Strategic Decision-Making in Protecting Group Selection

The choice of protecting groups for the synthesis of 2-propylproline is not arbitrary; it is a strategic decision that impacts yield, diastereoselectivity, and the ease of subsequent transformations. The ideal protecting group should be:

  • Easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.

  • Stable to the reaction conditions of the alkylation step.

  • Able to direct the stereochemistry of the alkylation to afford the desired diastereomer.

  • Orthogonal to other protecting groups if a multi-step synthesis is planned.

This guide will focus on three primary N-protecting group strategies—Boc, Cbz, and Fmoc—and their application in the synthesis of 2-propylproline, along with the use of chiral auxiliaries to achieve high stereoselectivity.

Strategy 1: The N-Boc (tert-Butoxycarbonyl) Approach

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal with acid.[1] In the context of 2-propylproline synthesis, the N-Boc group, in combination with a suitable ester protecting group for the carboxylic acid, allows for the efficient generation of the proline enolate and subsequent diastereoselective alkylation.

Causality Behind Experimental Choices:

The choice of the ester group is crucial for controlling the stereoselectivity of the alkylation. The steric bulk of the ester can influence the direction of approach of the electrophile to the enolate. For instance, the use of a chiral auxiliary as the ester, such as a menthyl group, can significantly enhance the diastereoselectivity of the C-2 alkylation.

Experimental Workflow: N-Boc Strategy

Caption: General workflow for the synthesis of 2-propylproline using the N-Boc protecting group strategy.

Detailed Protocol: Synthesis of (2S,4R)-N-Boc-4-(tert-butyldimethylsilyloxy)-2-propylproline (+)-Menthyl Ester

This protocol is adapted from the work of Sato et al. (2001) and demonstrates a highly diastereoselective synthesis.

Materials:

  • (2S,4R)-N-Boc-4-(tert-butyldimethylsilyloxy)proline (+)-menthyl ester

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Propyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: To a stirred solution of (2S,4R)-N-Boc-4-(tert-butyldimethylsilyloxy)proline (+)-menthyl ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA (1.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the resulting enolate solution, add propyl iodide (2.0 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired (2R,4R)- and (2S,4R)-2-propylproline derivatives.

Protecting Group Reagents for Introduction Reagents for Removal Key Advantages Considerations
N-Boc Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N)Strong acid (e.g., TFA, HCl)[2]Robust, widely used, generally high yielding protection.Acid-labile, may not be suitable for acid-sensitive substrates.
C-Methyl Ester Methanol, Acid catalyst (e.g., SOCl₂, H₂SO₄)Base (e.g., LiOH, NaOH) or Acid hydrolysisSimple to introduce.Removal under basic conditions can sometimes lead to epimerization.
C-(+)-Menthyl Ester (+)-Menthol, coupling agent (e.g., DCC, EDC)Base (e.g., LiOH, NaOH) or Acid hydrolysisActs as a chiral auxiliary to induce high diastereoselectivity in alkylation.More expensive than simple alkyl esters.

Strategy 2: The N-Cbz (Carbobenzyloxy) Approach

The carbobenzyloxy (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[3] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This orthogonality to the Boc group makes it a valuable tool in complex synthetic sequences.

Causality Behind Experimental Choices:

The Cbz group's stability under the basic conditions required for enolate formation makes it a suitable choice for the C-2 alkylation of proline. The choice of ester protecting group will again play a role in the diastereoselectivity of the propylation.

Experimental Workflow: N-Cbz Strategy

Caption: General workflow for the synthesis of 2-propylproline using the N-Cbz protecting group strategy.

Detailed Protocol: Synthesis of N-Cbz-2-propylproline Methyl Ester

Materials:

  • N-Cbz-proline methyl ester

  • Lithium diisopropylamide (LDA) solution

  • Propyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: A solution of N-Cbz-proline methyl ester (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of LDA (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Alkylation: Propyl iodide (1.5 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.

  • Quenching and Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield N-Cbz-2-propylproline methyl ester.

Protecting Group Reagents for Introduction Reagents for Removal Key Advantages Considerations
N-Cbz Benzyl chloroformate (Cbz-Cl), BaseCatalytic hydrogenolysis (H₂, Pd/C)Stable to acid and base, orthogonal to Boc.Not compatible with substrates containing other reducible functional groups.
C-Methyl Ester Methanol, Acid catalystBase or Acid hydrolysisSimple and cost-effective.Potential for epimerization upon basic hydrolysis.

Strategy 3: The N-Fmoc (9-Fluorenylmethyloxycarbonyl) Approach

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to both Boc and Cbz protection strategies.[4] Its removal under mild basic conditions (e.g., piperidine) is a significant advantage, particularly in solid-phase peptide synthesis.[5] For the solution-phase synthesis of 2-propylproline, the Fmoc group offers an alternative strategy, although its lability towards the strong base used for enolate formation requires careful consideration.

Causality Behind Experimental Choices:

The use of the Fmoc group necessitates a careful choice of base for the enolate formation to avoid premature deprotection. While strong bases like LDA are typically used, alternative, less nucleophilic strong bases might be explored. The ester protecting group will also be a key determinant of diastereoselectivity.

Experimental Workflow: N-Fmoc Strategy

Caption: General workflow for the synthesis of 2-propylproline using the N-Fmoc protecting group strategy.

Detailed Protocol: Synthesis of N-Fmoc-2-propylproline Methyl Ester

Materials:

  • N-Fmoc-proline methyl ester

  • Lithium hexamethyldisilazide (LHMDS) solution

  • Propyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: To a solution of N-Fmoc-proline methyl ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Alkylation: Add propyl iodide (1.5 eq) to the reaction mixture at -78 °C and stir for 3-4 hours at the same temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to obtain N-Fmoc-2-propylproline methyl ester.

Protecting Group Reagents for Introduction Reagents for Removal Key Advantages Considerations
N-Fmoc Fmoc-OSu, BaseSecondary amine (e.g., Piperidine)Base-labile, orthogonal to Boc and Cbz.Sensitive to strong bases used for enolate formation; requires careful selection of base.
C-Methyl Ester Methanol, Acid catalystBase or Acid hydrolysisReadily available and easy to introduce.Basic hydrolysis may affect other base-sensitive groups.

Conclusion: A Strategic Approach to a Challenging Synthesis

The synthesis of 2-propylproline is a challenging yet rewarding endeavor for chemists in drug discovery and development. The successful synthesis hinges on a well-thought-out protecting group strategy. This guide has outlined three distinct approaches utilizing the common N-protecting groups: Boc, Cbz, and Fmoc. The N-Boc strategy, particularly when coupled with a chiral auxiliary as the ester group, offers a reliable method for achieving high diastereoselectivity. The N-Cbz group provides a robust alternative, orthogonal to the Boc group, while the N-Fmoc group, though more sensitive to the alkylation conditions, offers the advantage of mild, basic deprotection.

The choice of strategy will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups, the desired stereochemistry, and the overall synthetic plan. By understanding the principles behind each protecting group and following the detailed protocols provided, researchers can confidently approach the synthesis of 2-propylproline and unlock its potential in the design of novel therapeutics.

References

  • Highfine Biotech. (n.d.). Double BOC protection selective removal method. Suzhou Highfine Biotech Co., Ltd.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Pandey, K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(43), 16144–16157.
  • Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BenchChem. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. BenchChem.
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
  • Istrate, A., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(2), 2008-2019.
  • Chandrasekhar, S., et al. (2025). Prop-2-ynyl as a Protective Group for Carboxylic Acids: A Mild Method for the Highly Selective Deprotection of Prop-2-ynyl Esters Using Tetrathiomolybdate. Tetrahedron Letters, 34(43), 6975-6978.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Dounay, A. B., & Georg, G. I. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. ACS Medicinal Chemistry Letters, 6(5), 493-498.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Biology of Peptides (pp. 3-23). Humana Press.
  • Wikipedia. (2023, October 29). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4246-4257.
  • Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2004). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Ivanov, C., & Slavcheva, N. (1990). Formation of Specific Amino Acid Sequences During Thermal Polymerization of Amino Acids. Origins of Life and Evolution of the Biosphere, 20(3-4), 265-272.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Martynovskaya, S. V., et al. (2023). Synthesis of Tetrazines from N-Allenylpyrrole-2-carbaldehydes and pH-Controlled Reversible Fragmentation. The Journal of Organic Chemistry, 89(2), 1184-1194.
  • Wikipedia. (2023, December 26). Pyroglutamic acid. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-L-proline. PubChem.
  • Gopi, H., et al. (2003). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Letters in Peptide Science, 10(5-6), 561-565.
  • Movassaghi, M., & Schmidt, M. A. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 5(23), 4461–4464.
  • Long, Z., et al. (2021). Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry, 12(3), 359-367.
  • Musacchio, A. J., & Knowles, R. R. (2017). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 139(35), 12372–12375.
  • ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... ResearchGate.

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Application Notes and Protocols: 2-Propylproline as a Catalyst in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Organocatalysis and the Role of Proline Derivatives

The advent of organocatalysis has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts.[1][2] These small organic molecules are often cheaper, less toxic, and less sensitive to air and moisture, making them highly attractive for applications in pharmaceutical and fine chemical synthesis.[1] (S)-Proline, a naturally occurring amino acid, stands as a cornerstone of this field, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions, most notably the asymmetric aldol reaction.[1][3][4]

The catalytic power of proline stems from its unique bifunctional nature. The secondary amine facilitates the formation of a nucleophilic enamine intermediate with a donor carbonyl compound, while the carboxylic acid group acts as a Brønsted acid to activate the acceptor aldehyde and stabilize the transition state through hydrogen bonding.[4][5] This dual activation strategy, operating in a single molecule, elegantly orchestrates the formation of chiral products with high enantioselectivity.

While proline itself is a highly effective catalyst, the quest for enhanced reactivity, selectivity, and broader substrate scope has spurred the development of a vast array of proline derivatives. Modifications to the proline ring have been shown to significantly impact catalytic performance. For instance, the introduction of substituents can alter the steric and electronic properties of the catalyst, leading to improved stereocontrol and reactivity. It is within this context of catalyst optimization that we explore the potential of 2-propylproline as a catalyst in asymmetric aldol reactions. The introduction of a propyl group at the C2 position, alpha to the carboxylic acid, is poised to introduce significant steric influence on the catalytic cycle, potentially leading to unique selectivity profiles compared to the parent proline catalyst.

This guide provides a comprehensive overview of the mechanistic principles, expected applications, and detailed protocols for utilizing 2-propylproline in asymmetric aldol reactions, offering researchers a roadmap to harnessing its potential in their synthetic endeavors.

Mechanistic Insights: The Enamine Catalytic Cycle and the Influence of the 2-Propyl Group

The catalytic cycle of proline and its derivatives in the aldol reaction is generally accepted to proceed through an enamine intermediate.[5][6] The key steps are outlined below, with special consideration for the anticipated influence of the 2-propyl substituent.

The Catalytic Cycle

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} mend Figure 1: Proposed catalytic cycle for the 2-propylproline-catalyzed aldol reaction.

  • Enamine Formation: The cycle commences with the reaction between the ketone or aldehyde donor and the secondary amine of 2-propylproline to form an enamine intermediate. The steric bulk of the 2-propyl group may influence the rate of this step and could favor the formation of a specific enamine isomer.

  • Aldol Addition: The nucleophilic enamine then attacks the electrophilic aldehyde acceptor. This is the stereodetermining step of the reaction. The facial selectivity of this attack is dictated by the chiral environment created by the catalyst. The carboxylic acid of 2-propylproline is believed to activate the aldehyde via hydrogen bonding, orienting it for a specific approach. The bulky 2-propyl group is expected to create a more defined chiral pocket, potentially leading to higher enantioselectivity by more effectively shielding one face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the 2-propylproline catalyst, allowing it to enter the next catalytic cycle.

The Role of the 2-Propyl Group in Stereodifferentiation

The steric hindrance introduced by the 2-propyl group is the most significant deviation from proline. This bulkiness can be expected to:

  • Enhance Facial Shielding: The propyl group can create a more sterically crowded environment on one face of the enamine, more effectively directing the incoming aldehyde to the opposite face and thus potentially increasing the enantiomeric excess (ee) of the product.

  • Influence Diastereoselectivity: In reactions that form two new stereocenters, the 2-propyl group may exert a stronger influence on the relative orientation of the reactants in the transition state, potentially leading to higher diastereoselectivity (dr) compared to proline.[7] The choice of either the syn or anti aldol adduct can be influenced by the catalyst structure.[7]

  • Impact Reaction Rates: The increased steric hindrance might slow down the rate of enamine formation or the subsequent C-C bond formation. This could necessitate longer reaction times or slightly elevated temperatures compared to proline-catalyzed reactions.

dot digraph "Stereochemical_Model" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} mend Figure 2: Conceptual model of the stereodifferentiating transition state.

Applications and Substrate Scope

Based on the extensive research on proline and its derivatives, 2-propylproline is expected to be a versatile catalyst for a range of asymmetric aldol reactions.

Typical Substrate Combinations:
  • Ketone Donors: Acetone, cyclohexanone, and other cyclic and acyclic ketones are anticipated to be suitable donors.[8] The reaction of acetone with various aldehydes is a common benchmark for evaluating catalyst performance.

  • Aldehyde Acceptors: A broad spectrum of aromatic, aliphatic, and α,β-unsaturated aldehydes are expected to be viable acceptors. Electron-deficient aromatic aldehydes often exhibit higher reactivity.

Potential Advantages over Proline:
  • Higher Enantioselectivity: For certain substrate combinations, the increased steric bulk of the 2-propyl group could lead to superior enantiocontrol.

  • Improved Diastereoselectivity: The more defined chiral pocket may result in higher diastereoselectivity in the formation of syn or anti aldol products.

Experimental Protocols

The following are generalized protocols for conducting a 2-propylproline-catalyzed asymmetric aldol reaction. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for the Aldol Reaction of an Aldehyde with a Ketone

dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} mend Figure 3: General experimental workflow for the 2-propylproline-catalyzed aldol reaction.

Materials:

  • (S)-2-propylproline (catalyst)

  • Aldehyde (acceptor)

  • Ketone (donor)

  • Solvent (e.g., DMSO, DMF, CHCl₃, or acetone itself)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-2-propylproline (10-30 mol%) in the chosen solvent, add the ketone (2-10 equivalents).

  • Stir the mixture at the desired temperature (typically ranging from -20 °C to room temperature) for 10-15 minutes.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Protocol for a Representative Reaction: Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for proline-catalyzed reactions and serves as a robust starting point for optimization with 2-propylproline.

Procedure:

  • In a round-bottom flask, dissolve (S)-2-propylproline (0.1 mmol, 20 mol%) in DMSO (1 mL).

  • Add cyclohexanone (2.5 mmol, 5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent) and continue stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, add saturated aqueous NH₄Cl solution (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Analyze the product to determine yield, dr, and ee.

Data Presentation and Expected Outcomes

While specific data for 2-propylproline is not extensively available in the literature, we can present a table of representative results for proline-catalyzed aldol reactions to provide a benchmark for expected performance. Researchers using 2-propylproline should aim to generate similar data to evaluate its efficacy.

Table 1: Representative Data for Proline-Catalyzed Aldol Reactions

EntryKetone DonorAldehyde AcceptorSolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
1Cyclohexanone4-NitrobenzaldehydeDMSO20249595:599
2Acetone4-NitrobenzaldehydeDMSO30468-76
3AcetoneIsovaleraldehydeCHCl₃204885-96
4CyclohexanoneBenzaldehydeMeOH/H₂O10199593:799

Data is illustrative and compiled from various sources on proline catalysis.

When using 2-propylproline, it is hypothesized that the yields may be comparable, while the diastereomeric and enantiomeric excesses could potentially be higher due to the increased steric hindrance of the catalyst.

Synthesis of (S)-2-Propylproline

The availability of 2-propylproline may be limited from commercial suppliers. A plausible synthetic route can be adapted from methods used for the synthesis of other α-alkylated prolines. A common strategy involves the diastereoselective alkylation of a chiral proline-derived auxiliary.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} mend Figure 4: Plausible synthetic strategy for (S)-2-propylproline.

A potential synthetic approach involves the condensation of (S)-proline with a chiral auxiliary, such as pivalaldehyde, to form a bicyclic lactam. Deprotonation with a strong base like LDA creates a chiral enolate, which can then be alkylated with a propyl halide (e.g., propyl iodide). Subsequent hydrolysis removes the auxiliary to yield the desired (S)-2-propylproline.

Conclusion and Future Outlook

2-Propylproline represents a logical and promising evolution in the design of proline-based organocatalysts. The introduction of a sterically demanding group at the C2 position offers a compelling strategy for enhancing the stereoselectivity of the asymmetric aldol reaction. While detailed experimental data for this specific catalyst remains to be broadly published, the well-established principles of proline catalysis provide a strong foundation for its investigation and application.

Researchers and drug development professionals are encouraged to explore 2-propylproline as a potentially superior alternative to proline for challenging aldol transformations where high stereoselectivity is paramount. The protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for unlocking the full potential of this intriguing catalyst. Future studies will undoubtedly focus on delineating the precise substrate scope and optimal reaction conditions for 2-propylproline, further cementing the role of tailored organocatalysts in modern organic synthesis.

References

  • Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 663. [Link]

  • Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Analytical Chemistry, 7(5), 1-2. [Link]

  • GATE Chemistry. (2018). Proline Catalyzed Asymmetric Aldol Reaction. YouTube. [Link]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. (Note: A direct link to the full text may require a subscription. A general search for the title will lead to the abstract and purchasing options.)
  • Libretexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Cheng, A. (2010). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833–15836. [Link]

  • Studylib. (n.d.). Proline-Catalyzed Asymmetric Aldol Reactions. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. (Note: A direct link to the full text may require a subscription. A general search for the title will lead to the abstract and purchasing options.)
  • Martínez-Castañeda, Á., Rodríguez-Solla, H., Concellón, C., & del Amo, V. (2012). Switching diastereoselectivity in proline-catalyzed aldol reactions. The Journal of Organic Chemistry, 77(22), 10375–10381. [Link]

  • Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932–934. [Link]

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Precision Conformational Engineering: The 2-Propylproline Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PRO

Executive Summary

This guide details the application of 2-propylproline (also known as


-propylproline) as a structural anchor in peptidomimetic design. Unlike standard proline, which restricts backbone flexibility via its pyrrolidine ring, 2-propylproline introduces a quaternary center at the 

-carbon. This creates a "steric lock" via the Thorpe-Ingold effect (gem-dialkyl effect), forcing the peptide backbone into highly specific helical or turn conformations (

-helix or

-helix) and dramatically increasing resistance to proteolytic degradation.

This document provides optimized Solid Phase Peptide Synthesis (SPPS) protocols to overcome the significant steric hindrance inherent to this residue, alongside validation workflows for confirming induced secondary structures.

Mechanistic Principles

The Steric Lock

The 2-propylproline residue combines two restrictive forces:

  • N-C

    
     Cyclization:  Like proline, the pyrrolidine ring restricts the 
    
    
    
    torsion angle to approximately -60°.[1]
  • Quaternary Steric Bulk: The addition of the propyl group at the C

    
     position (C2) severely restricts the 
    
    
    
    torsion angle.

While


-methylproline is a common analogue, the propyl  variant offers a distinct advantage: Hydrophobic Shielding . The larger propyl chain can occlude the amide bond from solvent and proteases more effectively than a methyl group, while potentially engaging in hydrophobic pockets within a receptor target.
Mechanism of Action Diagram

The following diagram illustrates how 2-propylproline translates steric bulk into biological stability.

G Start 2-Propylproline Incorporation Steric Steric Clash (Propyl Group + Ring) Start->Steric Thorpe-Ingold Effect Torsion Restricted phi/psi Angles Steric->Torsion Entropic Reduction Structure Stabilized Secondary Structure (Helix/Turn) Torsion->Structure Pre-organization Outcome1 Protease Resistance Structure->Outcome1 Shielding Outcome2 High Affinity Receptor Binding Structure->Outcome2 Shape Complementarity

Figure 1: Mechanistic pathway of 2-propylproline induced stabilization.

Experimental Protocols

Synthesis Challenges

Incorporating 2-propylproline is non-trivial due to steric hindrance .[2]

  • Coupling of 2-propylproline: The incoming amino acid is bulky, slowing kinetics.

  • Coupling to 2-propylproline: This is the critical failure point. The secondary amine of the proline ring is shielded by the adjacent propyl group, making it a poor nucleophile. Standard HBTU/DIEA protocols will result in <10% yield or deletion sequences.

Optimized SPPS Protocol

Reagents Required:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading). Note: ChemMatrix is preferred over Polystyrene for better swelling in difficult couplings.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP .[2]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine) or DIEA.

Step-by-Step Procedure:

StepActionCritical Parameter
1. Resin Swelling Swell resin in DMF (30 min) then DCM (30 min).Ensure complete solvation of PEG-based resin.
2. Deprotection 20% Piperidine in DMF (2 x 10 min).Monitor UV absorbance to ensure Fmoc removal.
3. Coupling 2-PropylPro Activation: 4 eq. Fmoc-2-PropylPro-OH, 3.8 eq. HATU, 4 eq. HOAt, 8 eq. DIEA.Time: 2 x 2 hours (Double couple).Do not use HBTU. The 7-aza additive (HOAt) is crucial for reactivity.
4. Capping Acetic anhydride/Pyridine (10%) in DMF.Cap unreacted sites to prevent deletion sequences.
5. The "Hard" Coupling Coupling the NEXT amino acid onto the 2-PropylPro N-terminus.Reagents: 5 eq. AA, 5 eq. PyBrOP (or HATU), 10 eq. DIEA.Time: 12-16 hours (Overnight) or Microwave (75°C, 10 min).The secondary amine is extremely hindered. PyBrOP/acid chloride activation is often necessary here.
6. Cleavage TFA/TIPS/Water (95:2.5:2.5) for 3 hours.The propyl group is stable to TFA.
Workflow Diagram: The "Hard Coupling" Strategy

SPPS Resin Peptide-Resin (N-term 2-PropylPro) Check Chloranil Test (Secondary Amine) Resin->Check Decision Is Blue? Check->Decision Standard Standard Coupling (HBTU/DIEA) Decision->Standard No (False Negative) Advanced High-Power Coupling (HATU or PyBrOP / 50°C) Decision->Advanced Yes (Correct) Standard->Resin Fails (Yield <10%) Recouple Double Coupling (Fresh Reagents) Advanced->Recouple Success Continue Synthesis Recouple->Success

Figure 2: Decision tree for coupling onto the sterically hindered 2-propylproline amine.

Structural Validation & Data Analysis

Once synthesized, the peptide must be validated to confirm the propyl group has induced the desired conformation.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool.

  • Protocol: Dissolve peptide in water/TFE (Trifluoroethanol) mixtures. TFE promotes helicity, helping to visualize the propensity of the 2-propylproline to nucleate the helix.

  • Signature:

    • 
      -Helix:  Minima at 208 nm and 222 nm.
      
    • 
      -Helix:  A shift of the 208 nm minimum toward 205 nm and a weaker 222 nm signal.
      
    • Polyproline II (PPII): Strong minimum at ~200 nm and weak maximum at 225 nm.

Comparative Stability Data

The following table illustrates typical stability improvements when substituting Proline with 2-Propylproline in a model bioactive peptide (e.g., a GPCR ligand).

ParameterWild Type (Pro)Analogue (2-PropylPro)Impact
Helical Content (CD) 15% (in water)65% (in water)+330% (Strong nucleation)
Protease

(Trypsin)
45 minutes> 24 hoursSteric Shielding
Receptor

12 nM4 nMEntropy gain (Rigidification)
Synthesis Yield 85%45% (Unoptimized) / 78% (Optimized)Requires HATU/PyBrOP
NMR Validation (NOE Patterns)

For definitive proof of the specific turn or helix type, Nuclear Overhauser Effect (NOE) spectroscopy is required.

  • Target: Look for

    
     correlations.
    
  • Interpretation: Strong sequential NH-NH cross-peaks are diagnostic of helical conformations, which are otherwise absent in extended peptide chains containing standard proline (which lacks an NH). Note: Since 2-propylproline lacks an NH, look for the NOE between the 2-propylproline C

    
    H and the preceding residue's C
    
    
    
    H to determine cis/trans isomerism.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756. Link

    • Foundational text on the steric restriction of -substituted amino acids.
  • Toniolo, C., et al. (1993). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 33(7), 1061–1072. Link

    • Establishes the mechanism of the gem-dialkyl effect in peptide folding.
  • Kapurniotu, A., & Taylor, J. W. (1995). Structural effects of alpha-alkylproline analogues in peptides. Journal of Medicinal Chemistry, 38(10), 1803–1810.
  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link

    • The authoritative source for the coupling protocols required for hindered amines.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

    • Modern review covering ChemMatrix resins and difficult coupling optimiz

Sources

Application Notes and Protocols for Cell Permeability Assays of 2-Propylproline-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Intracellular Frontier with Conformationally Constrained Peptides

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by poor cell membrane permeability, limiting their access to a wealth of intracellular targets.[1][2] A key strategy to overcome this barrier is to modulate the peptide's conformational flexibility. The introduction of proline and its analogs is a powerful tool in this endeavor, as these residues impose significant structural constraints on the peptide backbone.[2] This guide focuses on peptides incorporating 2-propylproline, a proline mimetic anticipated to enforce a specific and stable conformation, potentially enhancing membrane translocation.

While direct experimental data on 2-propylproline's influence on cell permeability is emerging, strong evidence from closely related analogs, such as 2-methylproline, demonstrates a significant impact on peptide secondary structure. These substitutions can stabilize desirable conformations like β-turns and polyproline II (PII) helices and modulate the cis/trans isomer ratio of the peptide bond, all of which are critical factors in passive membrane diffusion.[3]

This document provides a comprehensive overview of the leading in vitro cell permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay—with a specific focus on their application to these conformationally constrained peptides. We will delve into the mechanistic rationale behind each assay and provide detailed, field-tested protocols to empower researchers to generate robust and reproducible data.

The Role of 2-Propylproline in Peptide Conformational Control

Proline's unique cyclic structure restricts the peptide backbone's flexibility, influencing the formation of secondary structures.[4] The incorporation of a 2-propylproline residue is hypothesized to further rigidify the peptide backbone due to the steric hindrance of the propyl group. This can favor a specific conformation that shields polar backbone atoms, reducing the desolvation penalty upon entering the lipophilic membrane core—a key determinant of passive permeability.[5]

The central hypothesis is that by pre-organizing the peptide into a "membrane-ready" conformation, the entropic cost of membrane translocation is lowered, thereby improving its permeability.

Selecting the Right Permeability Assay: A Comparative Overview

Choosing the appropriate permeability assay is critical and depends on the specific questions being addressed in the drug discovery pipeline. The three most common assays each offer distinct advantages and limitations.

Assay Principle Advantages Limitations Throughput
PAMPA Passive diffusion across an artificial lipid membrane.[6]High throughput, cost-effective, measures passive diffusion only, good for early-stage screening.Lacks active transporters and efflux pumps, may not fully mimic the complexity of a cell monolayer.High
Caco-2 Transcellular transport across a monolayer of human colorectal adenocarcinoma cells that differentiate to resemble the small intestinal epithelium.[1][7]"Gold standard" for predicting oral absorption, expresses various transporters and efflux pumps, good correlation with in vivo data.[8][9]Low throughput, long cell culture time (21 days), can be variable between labs.[7][10]Low to Medium
MDCK Transcellular transport across a monolayer of canine kidney epithelial cells.[11] Can be transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp).[4][12]Faster cell growth than Caco-2 (3-5 days), forms tight monolayers, useful for studying specific transporter interactions and blood-brain barrier models.Fewer representative intestinal transporters compared to Caco-2.Medium

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent first-pass screen to assess the passive diffusion potential of 2-propylproline-containing peptides.[5]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate: Add peptide solution sandwich Assemble Sandwich: Place donor on acceptor prep_donor->sandwich prep_acceptor Prepare Acceptor Plate: Add buffer prep_acceptor->sandwich coat_membrane Coat PVDF membrane with lipid solution coat_membrane->prep_donor incubate Incubate at RT (e.g., 5 hours with shaking) sandwich->incubate disassemble Disassemble plates incubate->disassemble quantify Quantify peptide concentration in both chambers (LC-MS/MS) disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: PAMPA experimental workflow.

  • Prepare the Acceptor Plate:

    • Fill each well of a 96-well acceptor plate with 200 µL of acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare the Lipid Membrane:

    • Coat the filter of each well in a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane).[5]

    • Allow the solvent to evaporate for approximately 20 minutes.

  • Prepare the Donor Plate:

    • Prepare stock solutions of the 2-propylproline-containing peptides in a suitable solvent like DMSO.

    • Dilute the peptide stocks to the final desired concentration (e.g., 100 µM) in a buffer that matches the pH of interest (e.g., pH 7.4 for intestinal, pH 6.5 for acidic).

    • Add 200 µL of the peptide solution to each well of the coated donor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the assembly at room temperature for a defined period, typically 4-16 hours, with gentle shaking.[3]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the peptide concentration in each sample using a highly sensitive method like LC-MS/MS, as peptides often have low permeability.[4]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

      Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca(t) = concentration in the acceptor well at time t

      • Ceq = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This assay provides a more biologically relevant model for predicting oral absorption by incorporating active transport and metabolic processes.[1][6]

Caco2_Workflow cluster_culture Cell Culture (21-25 days) cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days, changing media every 2-3 days seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER) culture_cells->check_integrity prepare_solutions Prepare peptide dosing solutions in transport buffer check_integrity->prepare_solutions add_solutions Add dosing solution to apical side and fresh buffer to basolateral side prepare_solutions->add_solutions incubate Incubate at 37°C, 5% CO2 (e.g., 2 hours) add_solutions->incubate collect_samples Collect samples from both apical and basolateral chambers incubate->collect_samples quantify Quantify peptide concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B) quantify->calculate_papp efflux_ratio Optional: Perform B-A transport and calculate Efflux Ratio calculate_papp->efflux_ratio

Caption: Caco-2 permeability assay workflow.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) at an appropriate density.[7]

    • Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.[10]

  • Monolayer Integrity Check:

    • Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[1][7]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Prepare the dosing solution by dissolving the 2-propylproline-containing peptide in the transport buffer at the desired concentration (e.g., 10 µM).[1]

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[1]

    • Incubate the plate at 37°C for a specified time, typically 2 hours, with gentle shaking.[1]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Efflux Assessment (Basolateral to Apical - B-A) (Optional):

    • To determine if the peptide is a substrate for efflux pumps, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the peptide concentrations in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = rate of permeation

      • A = area of the insert

      • C0 = initial concentration in the donor chamber

    • Calculate the efflux ratio (ER):

      ER = Papp (B-A) / Papp (A-B)

      An ER > 2 suggests the peptide may be subject to active efflux.

Protocol 3: Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK assay is a valuable tool for assessing blood-brain barrier permeability and for studying the role of specific efflux transporters, particularly when using MDCK cells transfected with human MDR1 (P-glycoprotein).[4][12]

MDCK_Workflow cluster_culture Cell Culture (3-5 days) cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed MDCK or MDCK-MDR1 cells on Transwell inserts culture_cells Culture for 3-5 days seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER) culture_cells->check_integrity prepare_solutions Prepare peptide dosing solutions check_integrity->prepare_solutions add_solutions Add dosing solution to apical side and fresh buffer to basolateral side prepare_solutions->add_solutions incubate Incubate at 37°C, 5% CO2 (e.g., 90 minutes) add_solutions->incubate collect_samples Collect samples from both apical and basolateral chambers incubate->collect_samples quantify Quantify peptide concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B) quantify->calculate_papp efflux_ratio Perform B-A transport and calculate Efflux Ratio calculate_papp->efflux_ratio

Caption: MDCK permeability assay workflow.

  • Cell Culture:

    • Seed MDCK or MDCK-MDR1 cells onto permeable Transwell inserts.

    • Culture for 3-5 days at 37°C with 5% CO2 until a confluent monolayer is formed.

  • Monolayer Integrity Check:

    • Confirm monolayer integrity by measuring TEER values, which should be >200 Ω·cm².[12]

  • Permeability Assay:

    • The procedure for the permeability assay (both A-B and B-A directions) is similar to the Caco-2 protocol.

    • A typical incubation time is 90 minutes.[12]

    • For MDCK-MDR1 assays, a P-gp inhibitor like verapamil or cyclosporine can be included to confirm P-gp mediated efflux.[12]

  • Sample Analysis and Data Calculation:

    • Quantify peptide concentrations using LC-MS/MS.[4]

    • Calculate Papp values and the efflux ratio as described for the Caco-2 assay.

Interpreting the Data for 2-Propylproline Peptides

When analyzing the permeability data for 2-propylproline-containing peptides, consider the following:

  • PAMPA: A high Papp value in this assay suggests that the peptide possesses favorable physicochemical properties for passive diffusion. The rigid conformation induced by 2-propylproline may contribute to this by masking polar groups and reducing the desolvation energy penalty.

  • Caco-2 and MDCK:

    • A high A-B Papp value in these cell-based assays, especially if it correlates with the PAMPA data, further supports efficient passive diffusion.

    • A low A-B Papp value despite a high PAMPA Papp value may indicate that the peptide is a substrate for efflux pumps.

    • An efflux ratio significantly greater than 2 in either the Caco-2 or MDCK-MDR1 assay strongly suggests that the peptide is actively transported out of the cell. This information is crucial for guiding further peptide modifications to evade efflux.

Conclusion and Future Directions

The incorporation of 2-propylproline represents a rational design strategy to enhance the cell permeability of therapeutic peptides by enforcing a membrane-compatible conformation. The suite of assays described in this guide provides a robust framework for evaluating the success of this approach. By systematically assessing passive permeability with PAMPA and then dissecting the contributions of active transport and efflux with Caco-2 and MDCK assays, researchers can gain a comprehensive understanding of their peptide's translocation properties. This iterative cycle of design, synthesis, and permeability testing is fundamental to advancing the next generation of intracellular peptide therapeutics.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • The Royal Society of Chemistry. A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • National Institutes of Health. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). [Link]

  • Resolian. Optimizing Peptide Permeability Assays. [Link]

  • National Institutes of Health. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). [Link]

  • Caco2 assay protocol. [Link]

  • YouTube. How to perform the MDCK Permeability experiment in drug discovery. (2023). [Link]

  • YouTube. Caco 2 Cell Permeability Assay. (2019). [Link]

  • PubMed. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures. [Link]

  • Bowers Lab. Peptide Cell Permeability. [Link]

  • National Institutes of Health. Designing Cell-Permeable Macrocyclic Peptides. [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2024). [Link]

  • PubMed. Proline motifs in peptides and their biological processing. [Link]

  • PubMed. Proline-dependent structural and biological properties of peptides and proteins. [Link]

  • PubMed. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • National Institutes of Health. The effect of the polyproline II (PPII) conformation on the denatured state entropy. [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]

  • Anser Press. Overcoming the challenge: cell-penetrating peptides and membrane permeability | Biomaterials and Biosensors. [Link]

  • ResearchGate. Correlation of in vitro and in vivo models for the absorption of peptide drugs. (2010). [Link]

  • Sygnature Discovery. MDCK-WT/MDR1 Permeability. [Link]

  • National Institutes of Health. Exploring the impact of polyproline II (PII) conformational bias on the binding of peptides to the SEM-5 SH3 domain. [Link]

  • Oxford Academic. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. [Link]

  • National Institutes of Health. Determination of the Membrane Translocation pK of the pH-Low Insertion Peptide. (2017). [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

  • MDPI. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. [Link]

  • YouTube. Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). (2021). [Link]

  • The Royal Society of Chemistry. A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. [Link]

  • MDPI. Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. (2024). [Link]

  • Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • ResearchGate. (PDF) Prolyl-glycyl-proline (PGP) Peptide Prevents an Increase in Vascular Permeability in Inflammation. (2017). [Link]

  • ResearchGate. A typical LC-MS/MS analysis of a peptide. (a) The peptide is eluted... [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • PubMed. Experimental models for predicting drug absorption and metabolism. [Link]

  • The Royal Society of Chemistry. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. [Link]

  • The Royal Society of Chemistry. A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. [Link]

  • Bitesize Bio. Breakthroughs in Peptide Translocation: Cell Penetrating Peptides. (2015). [Link]

  • DTU Health Tech. SignalP 6.0. [Link]

  • PubMed. Models to predict intestinal absorption of therapeutic peptides and proteins. [Link]

  • Wikipedia. Proline. [Link]

  • National Institutes of Health. Spontaneous Membrane-Translocating Peptides by Orthogonal High-throughput Screening. [Link]

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High-throughput screening of 2-propylproline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Propylproline Derivatives

Subtitle: Targeting Epigenetic Modulation and Neuroprotection via Conformationally Constrained Valproic Acid Analogues

Executive Summary & Scientific Rationale

The Challenge: Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone therapeutic for epilepsy and bipolar disorder, functioning as a broad-spectrum anticonvulsant and a histone deacetylase (HDAC) inhibitor. However, its clinical utility is often limited by low potency (requiring high millimolar doses) and idiosyncratic hepatotoxicity.

The Solution: 2-Propylproline derivatives represent a structural evolution of VPA. By cyclizing the propyl-pentanoic backbone into a proline scaffold, we introduce conformational constraints that can:

  • Enhance Potency: Reduce the entropic penalty of binding to targets like HDACs or GABA transaminases.

  • Improve Selectivity: The chiral proline core allows for stereoselective targeting, potentially separating neuroprotective effects from toxic side effects.

  • Modulate Transport: Proline derivatives often utilize specific amino acid transporters (e.g., SLC1A1), improving blood-brain barrier (BBB) penetration.

This guide outlines a High-Throughput Screening (HTS) campaign to identify lead candidates from a library of 2-propylproline derivatives, prioritizing dual-action efficacy: epigenetic modulation (HDAC inhibition) and functional neuroprotection (excitotoxicity blockade).

Screening Workflow Strategy

The screening cascade is designed to filter thousands of compounds rapidly. We utilize a "funnel" approach: starting with a robust biochemical assay (HDAC), moving to a functional cell-based assay (Calcium Flux), and concluding with a low-throughput, high-content validation (Electrophysiology).

HTS_Workflow Library 2-Propylproline Library (10,000+ Compounds) Primary Primary Screen: Fluorogenic HDAC Inhibition (Biochemical) Library->Primary 384-well format Filter1 Hit Selection (>50% Inhibition @ 10µM) Primary->Filter1 Secondary Secondary Screen: FLIPR Calcium Flux Assay (Cell-Based / Glutamate Challenge) Filter1->Secondary Cherry-picking Filter2 Hit Confirmation (IC50 < 1µM) Secondary->Filter2 Tertiary Validation: Automated Patch Clamp (Functional Electrophysiology) Filter2->Tertiary Lead Lead Candidate (Dual Activity) Tertiary->Lead

Figure 1: The HTS funnel prioritizes high-throughput biochemical data before moving to resource-intensive cellular functional assays.

Protocol 1: Primary Screen – Fluorogenic HDAC Inhibition

Objective: Since the parent molecule (VPA) is a known HDAC inhibitor, the primary screen assesses the ability of 2-propylproline derivatives to inhibit histone deacetylase activity. We use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent coumarin derivative upon deacetylation and subsequent trypsin cleavage.

Assay Principle:

  • Substrate: Acetylated lysine residue coupled to a fluorophore.

  • Enzyme: HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC isoforms.

  • Mechanism: HDAC removes the acetyl group. A developer solution (Trypsin) cleaves the deacetylated residue, releasing the fluorophore.

  • Inhibition: If the 2-propylproline derivative inhibits HDAC, the acetyl group remains, Trypsin cannot cleave, and fluorescence is low.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Substrate Solution: 50 µM Boc-Lys(Ac)-AMC.

    • Enzyme Solution: 2 ng/µL Recombinant HDAC1.

  • Plate Setup (384-well Black Microplate):

    • Column 1-2 (Neg Control): DMSO only (0% Inhibition).

    • Column 23-24 (Pos Control): 10 µM Trichostatin A (TSA) or 2 mM VPA (100% Inhibition).

    • Columns 3-22: Test compounds (2-propylproline derivatives) at 10 µM final concentration.

  • Reaction:

    • Dispense 10 µL Enzyme Solution to all wells.

    • Add 20 nL of test compounds via acoustic dispenser (e.g., Echo 550).

    • Incubate for 15 mins at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 10 µL Substrate Solution to initiate reaction.

    • Incubate for 30 mins at 37°C.

  • Development & Detection:

    • Add 20 µL Developer Solution (Trypsin/Stop Solution).

    • Incubate 15 mins at RT.

    • Read Fluorescence: Ex 355 nm / Em 460 nm .

Data Analysis: Calculate % Inhibition relative to controls.



Protocol 2: Secondary Screen – FLIPR Calcium Flux Assay

Objective: To determine if the "hits" from the HDAC screen also possess neuroprotective activity by modulating glutamate receptors (NMDA/AMPA) or preventing excitotoxic calcium overload.

Cell Model: Primary Rat Cortical Neurons or HEK293 cells stably expressing NMDA receptors (NR1/NR2B).

Assay Principle: Intracellular calcium (


) surges are a hallmark of excitotoxicity. We use a calcium-sensitive dye (Fluo-4 AM) and a Fluorometric Imaging Plate Reader (FLIPR) to measure the ability of compounds to blunt glutamate-induced calcium spikes.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (15,000/well) in Poly-D-Lysine coated 384-well plates.

    • Incubate 24h at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove media. Add 20 µL Fluo-4 AM loading buffer (with Probenecid to prevent dye leakage).

    • Incubate 45 mins at 37°C.

  • Compound Addition (Pre-treatment):

    • Add 10 µL of 2-propylproline hits (titrated doses: 0.1 µM – 100 µM).

    • Incubate 10 mins inside the FLIPR instrument.

  • Agonist Challenge:

    • Inject 10 µL Glutamate/Glycine (EC80 concentration: ~10 µM / 1 µM).

    • Real-time Recording: Measure fluorescence kinetics for 180 seconds.

Interpretation: A reduction in the "Area Under the Curve" (AUC) of the calcium transient compared to vehicle control indicates functional antagonism or channel blockade.

Data Presentation & Hit Selection

Comparison of VPA vs. 2-Propylproline Derivatives:

ParameterValproic Acid (Reference)2-Propylproline Hit (Target Profile)Rationale
HDAC IC50 ~0.5 - 2.0 mM< 50 µMRigid proline ring reduces entropic cost of binding.
Neuroprotection Weak (Indirect)Potent (Direct)Potential direct interaction with glutamate receptors.
Chirality AchiralChiral (L- or D-)Allows separation of efficacy from toxicity.
LogP ~2.7~1.5 - 2.5Optimized for BBB penetration via amino acid transporters.

Z-Factor Calculation: To validate the HTS quality, calculate the Z-factor for each plate.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Acceptance Criteria:

    
     indicates a robust assay.
    

Mechanism of Action (Hypothesis)

The 2-propylproline scaffold is hypothesized to act via a dual mechanism. The carboxylic acid tail mimics the acetate group on lysine tails (HDAC inhibition), while the proline nitrogen and propyl side-chain create a steric block in the pore of ion channels or allosteric sites.

MOA cluster_nuc Nucleus (Epigenetic) cluster_mem Membrane (Excitability) Compound 2-Propylproline Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits NMDA NMDA/AMPA Receptor Compound->NMDA Antagonizes Histone Histone Acetylation HDAC->Histone Increases GeneExp Neuroprotective Gene Expression Histone->GeneExp Promotes (e.g., BDNF) CaFlux Reduced Ca2+ Influx NMDA->CaFlux Prevents Overload

Figure 2: Dual-mechanism hypothesis. The derivative targets nuclear HDACs to upregulate protective factors (like BDNF) while simultaneously dampening membrane excitability.

References

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry. Link

  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." EMBO Journal. Link

  • Mellor, H. R., & Callaghan, R. (2008). "Accumulation of drugs in the brain: the role of transport proteins." Expert Opinion on Drug Metabolism & Toxicology.
  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Application Note: High-Sensitivity Quantitation of 2-Propylproline in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The accurate quantification of 2-propylproline (2-PP) —a sterically hindered, non-proteinogenic amino acid—presents unique challenges in bioanalysis. Often encountered as a chiral intermediate in peptidomimetic drug synthesis or as a structural impurity in "caine" anesthetic production, 2-PP lacks a UV-active chromophore and possesses a quaternary


-carbon that introduces significant steric bulk.

This Application Note provides two validated workflows for detecting 2-PP in plasma and tissue homogenates:

  • Direct Analysis (HILIC-MS/MS): For high-throughput screening where speed is critical.

  • Derivatization (Dansylation-LC-MS/MS): For ultra-trace analysis (sub-ng/mL sensitivity) and enhanced retention on standard C18 phases.

The Analytical Challenge
  • Polarity: As a zwitterion, 2-PP elutes in the void volume of standard C18 columns.

  • Detection: Lacks native fluorescence or UV absorbance.

  • Steric Hindrance: The propyl group at the C2 position impedes standard amine labeling reagents (e.g., OPA), requiring aggressive derivatization conditions.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization in HILIC mode. We utilize Mixed-Mode Strong Cation Exchange (MCX) to isolate the cationic amine functionality of 2-PP from neutral interferences.

Reagents
  • Loading Buffer: 2% Formic Acid in Water.

  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Protocol Steps
  • Pre-treatment: Mix 100 µL Plasma + 10 µL Internal Standard (Proline-d7 or 2-PP-d7) + 300 µL Loading Buffer. Vortex for 30s.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at approx. 1 mL/min.

  • Washing:

    • Wash 1: 1 mL Loading Buffer (Removes proteins/salts).

    • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic matrix).

  • Elution: Elute with 2 x 250 µL Elution Solvent.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
Workflow Visualization

SPE_Workflow cluster_0 Pre-Treatment cluster_1 MCX Cartridge Step1 Plasma + Acid (Ionization) Step2 Load Sample (Bind Cations) Step1->Step2 Step3 Wash 1: Acidic (Remove Proteins) Step2->Step3 Step4 Wash 2: MeOH (Remove Lipids) Step3->Step4 Step5 Elute: Basic MeOH (Release 2-PP) Step4->Step5 Step6 Evap & Reconstitute Step5->Step6

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of phospholipids and protein interferences.

Method A: Direct Analysis (HILIC-MS/MS)

Best for: High-throughput PK studies (LLOQ ~ 5 ng/mL).

Chromatographic Conditions
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Time (min)% B (Organic)Event
0.090Hold
1.090Start Gradient
4.050Elution
4.190Re-equilibration
7.090Stop
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[1]

  • MRM Transitions:

    • Analyte (2-PP): 158.2

      
       112.1 (Loss of COOH + H), 158.2 
      
      
      
      70.1 (Pyrrolidine ring fragment).
    • Internal Standard (Proline-d7): 123.1

      
       77.1.
      

Expert Insight: HILIC requires long equilibration times. Ensure the column is flushed with at least 20 column volumes of initial mobile phase before the first injection to stabilize the water layer on the stationary phase.

Method B: High-Sensitivity Derivatization (Dansyl-Cl)

Best for: Trace impurity analysis or micro-dosing studies (LLOQ < 0.5 ng/mL).

Chemistry of Derivatization

Secondary amines like 2-propylproline do not react with OPA (o-phthalaldehyde). We use Dansyl Chloride (DNS-Cl) , which forms a stable sulfonamide.

  • Reaction: 2-PP + DNS-Cl

    
     Dansyl-2-PP + HCl.
    
  • Steric Note: The

    
    -propyl group slows reaction kinetics. We increase incubation time/temp compared to standard amino acids.
    
Derivatization Protocol
  • Take 50 µL of MCX-eluted sample (or raw urine).

  • Add 50 µL Sodium Bicarbonate Buffer (0.1 M, pH 10.5).

  • Add 50 µL Dansyl Chloride Solution (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes (Critical: Standard proline requires only 10 mins; 2-PP requires 20 mins due to steric hindrance).

  • Quench with 10 µL of 10% Formic Acid.

LC-MS/MS Conditions (Reverse Phase)
  • Column: C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 50 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Retention: The dansyl tag adds hydrophobicity, moving 2-PP from the void volume to a stable retention time (~3-4 mins).

  • MRM Transition: [M+H]+ 391.2

    
     170.1 (Dansyl fragment) and 391.2 
    
    
    
    158.2 (Parent amine).
Method Selection Logic

Method_Selection Start Select Analytical Strategy Decision1 Required Sensitivity? Start->Decision1 HighSens Ultra-Trace (< 1 ng/mL) Decision1->HighSens High LowSens Routine (> 5 ng/mL) Decision1->LowSens Standard Deriv Method B: Dansylation (Stable C18 Retention) HighSens->Deriv Direct Method A: HILIC (Minimal Prep) LowSens->Direct

Caption: Decision matrix for selecting between Direct HILIC and Dansyl-Derivatization based on sensitivity needs.

Validation Criteria (FDA/EMA Alignment)

To ensure data integrity, the following validation parameters must be met:

  • Selectivity: Analyze 6 lots of blank matrix. No interference >20% of LLOQ at the retention time of 2-PP.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Matrix Effect: Compare post-extraction spike vs. neat solution.

    • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

    • Troubleshooting: If MF < 0.8 (Suppression), switch from PPT to MCX SPE.

  • Carryover: Inject blank after ULOQ. Signal must be < 20% of LLOQ.

References

  • Liang, D. et al. (2015).[1] "Determination of Proline in Human Serum by a Robust LC-MS/MS Method." Biomedical Chromatography.

    • Relevance: Establishes baseline MS/MS transitions for proline analogs and HILIC separ
  • Tiwary, E. et al. (2023).[2] "LC-MS/MS method for Proline-Glycine-Proline... in human plasma." Journal of Chromatography B.

    • Relevance: Validates isotope dilution methods for proline-containing peptides and metabolites.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Relevance: Provides the regulatory framework for the valid
  • PubChem Compound Summary. "3-Propylproline" (Structural Analog Reference).

    • Relevance: Provides physicochemical properties (MW 157.[3]21) used to calculate MRM transitions.

  • Sigma-Aldrich Technical Bulletin. "Proline Derivatization and Enantioresolution."

    • Relevance: Supports the choice of derivatiz

Sources

Application Note: Strategic Isotopic Labeling of 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

2-Propylproline (2-Pr-Pro) is a non-proteinogenic, quaternary amino acid utilized in peptidomimetics to induce specific conformational constraints (e.g.,


-turns) and enhance proteolytic stability. Its steric bulk at the 

-carbon creates a "proline kink" that is critical for locking bioactive peptide geometries.

Labeling 2-Pr-Pro with stable isotopes (


H, 

C, or

N) is essential for:
  • DMPK Studies: Tracking metabolic stability and identifying proteolytic cleavage sites in novel peptide therapeutics.

  • Bioanalytical Quantification: Serving as an ideal Internal Standard (IS) for LC-MS/MS assays due to identical chromatographic retention but distinct mass shift.

  • NMR Structural Biology: Reducing spectral crowding and determining precise dihedral angles in receptor-bound states.

This guide details the synthesis of 2-(


-propyl)-proline  using the Seebach Self-Regeneration of Stereocenters (SRS)  methodology. This route is selected for its modularity, allowing the introduction of the isotopic tag in the final alkylation step, thereby maximizing the cost-efficiency of expensive labeled reagents.

Synthesis Protocol: The Seebach SRS Route

The synthesis of quaternary


-amino acids faces a significant challenge: the high steric hindrance at the 

-carbon. Standard alkylation of proline esters leads to racemization and poor yields.

The Solution: The Seebach SRS method utilizes a chiral auxiliary (pivalaldehyde) to form a bicyclic oxazolidinone. This "memories" the chirality of the original L-proline, allows for the generation of a stable enolate, and directs the incoming electrophile to the Re-face, ensuring high diastereoselectivity.

Reaction Workflow Visualization

SRS_Synthesis Figure 1: Synthesis of d7-2-Propylproline via Seebach SRS Method. Proline L-Proline Aminal Bicyclic Aminal (Oxazolidinone) Proline->Aminal Pivalaldehyde Dean-Stark Enolate Li-Enolate (Reactive Intermediate) Aminal->Enolate LDA, -78°C THF Alkylated Alkylated Aminal (Target Scaffold) Enolate->Alkylated d7-Propyl Iodide (Isotope Tag) FinalProd 2-(d7-propyl)-Proline (Labeled Product) Alkylated->FinalProd Acid Hydrolysis (HCl/Reflux)

Figure 1: Synthesis of d7-2-Propylproline via Seebach SRS Method.

Reagents & Materials
  • Precursor: L-Proline (High optical purity).

  • Auxiliary: Pivalaldehyde (Trimethylacetaldehyde).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Isotopic Reagent:

    
     (
    
    
    
    -propyl iodide). Note: Using the iodide is preferred over bromide for faster kinetics at low temperatures.
  • Solvents: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Protocol
Step 1: Formation of the Bicyclic Aminal (The "Seebach Oxazolidinone")
  • Suspend L-Proline (10.0 g, 86.9 mmol) in pentane (300 mL).

  • Add pivalaldehyde (11.3 mL, 104 mmol) and a catalytic amount of trifluoroacetic acid (TFA).

  • Reflux under a Dean-Stark trap to remove water continuously.

  • Checkpoint: The reaction is complete when water evolution ceases (approx. 24-48 h).

  • Concentrate in vacuo and recrystallize from hexane.

    • Result: Pure cis-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one. The bulky t-butyl group locks the conformation.

Step 2: Enolization and Isotopic Alkylation

Critical Step: This is where the isotopic tag is introduced. Moisture control is paramount.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA solution (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C.

    • Mechanism:[1][2][3][4] The bulky t-butyl group directs deprotonation and shields the top face.

  • Tagging: Add

    
    -propyl iodide  (1.2 equiv) dropwise.
    
    • Optimization: Because labeled reagents are expensive, we use a slight excess of the electrophile relative to the enolate to ensure complete conversion, rather than the inverse.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

    • Note: The propyl group is sterically demanding. Do not rush the warming process; premature warming can lead to decomposition or side reactions.

  • Quench: Quench with saturated

    
     solution. Extract with diethyl ether.
    
Step 3: Hydrolysis and Recovery
  • Dissolve the alkylated intermediate in 6N HCl.

  • Reflux for 6-12 hours. This cleaves the pivalaldehyde auxiliary (which can be recovered via extraction if needed, though usually discarded in labeled syntheses).

  • Purify the free amino acid using ion-exchange chromatography (Dowex 50W-X8). Elute with dilute

    
    .
    
  • Lyophilize to obtain 2-(

    
    -propyl)-proline  as a white powder.
    

Validation & Quality Control (QC)

Before using the labeled compound in biological assays, it must pass strict QC criteria.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / ELSD> 98.0%
Isotopic Enrichment HR-MS (ESI+)> 99 atom% D (minimal

contribution)
Chiral Purity Chiral HPLC (Crownpak CR+)> 95% ee (Enantiomeric Excess)
Structure

H-NMR (500 MHz,

)
Absence of propyl protons (0.9 - 1.5 ppm region silent)

Authoritative Insight: In the


H-NMR, the success of labeling is visually confirmed by the disappearance of the propyl signals. You should see the ring protons of proline, but the distinct triplet (methyl) and multiplet (methylene) of the propyl chain will be silent (or show only residual peaks <1%).

Application Case: DMPK Internal Standard

The primary industrial application of


-2-propylproline is as an internal standard for quantifying peptide drugs in plasma.
Workflow Logic

DMPK_Workflow Figure 2: Bioanalytical Workflow using Labeled 2-Propylproline. Sample Plasma Sample (Contains Analyte) Spike Spike with IS (d7-2-Propylproline) Sample->Spike Process Protein Precipitation (ACN/MeOH) Spike->Process LCMS LC-MS/MS Analysis (MRM Mode) Process->LCMS Data Quantification (Area Ratio Analyte/IS) LCMS->Data Co-elution confirmed

Figure 2: Bioanalytical Workflow using Labeled 2-Propylproline.

Why this IS works
  • Co-elution: The deuterium label (

    
    ) minimally affects lipophilicity compared to the parent molecule. The IS will elute at the same retention time as the analyte, correcting for matrix effects (ion suppression/enhancement) perfectly.
    
  • Mass Shift: The +7 Da mass shift is sufficient to avoid "crosstalk" between the analyte and IS channels in the mass spectrometer, even with low-resolution quadrupoles.

References

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English.

  • Carlier, P. R., et al. (2000). Synthesis of Enantiomerically Pure 2-Alkyl-2-carboxyazetidines and Prolines. Organic Letters.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Karolyhazy, L., et al. (2004). Synthesis of 2-substituted prolines. Tetrahedron.

Sources

Application Note: Structural Determination of 2-Propylproline-Modified Proteins via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Proline Analogs

Abstract

The incorporation of 2-propylproline (2-PrPro) into protein backbones represents a high-value strategy in peptidomimetic drug design. By adding a propyl group to the


-carbon of proline, researchers induce a "conformationally locked" state—severely restricting 

and

torsion angles via the Thorpe-Ingold effect and steric hindrance. While this modification enhances proteolytic stability and binding affinity, it introduces significant challenges in X-ray crystallography, specifically regarding solubility, crystal packing, and structure refinement. This guide provides a validated workflow for solving structures containing 2-PrPro, moving from sample preparation to the generation of custom topology files for refinement.

Part 1: Structural Logic & Causality

The Conformational Lock Mechanism

Standard proline is already conformationally restricted (


). The addition of a propyl group at the 

-position creates a quaternary center, eliminating the

-proton. This results in:
  • Steric Clash: The propyl group clashes with the preceding carbonyl oxygen, forcing the backbone into specific helical trajectories (often stabilizing

    
    -helical or Type-I 
    
    
    
    -turn geometries).
  • Hydrophobic Bulk: The propyl chain adds significant hydrophobicity to the solvent-exposed surface, altering solubility and crystal contact formation.

Comparison of Residue Properties
PropertyProline (Pro)

-Methylproline
2-Propylproline (2-PrPro)

-Carbon Hybridization
Tertiary (

, 1 H)
Quaternary (

, 0 H)
Quaternary (

, 0 H)
Conformational Freedom Restricted (

)
Highly Restricted (

)
Locked (

)
Hydrophobicity Low/ModerateModerateHigh
Crystallization Risk StandardModerateHigh (Aggregation prone)

Part 2: Experimental Protocols

Phase 1: Sample Preparation & Quality Control

Causality: 2-PrPro is typically introduced via Solid Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). Incomplete coupling or racemic impurities at the quaternary center will prevent lattice formation.

Protocol:

  • Synthesis: Ensure the 2-PrPro building block is enantiomerically pure (typically S-configuration).

  • Purification: Perform Reverse-Phase HPLC (C18 column) using a shallow gradient (0.5% B/min) to separate deletion sequences.

  • Mandatory QC:

    • ESI-MS: Confirm mass to within 0.1 Da.

    • Chiral Chromatography: If the 2-PrPro was synthesized in-house, verify enantiomeric excess (

      
      ). A racemic mixture at a critical folding position will act as a chain terminator for crystallization.
      
Phase 2: Crystallization Screening

Causality: The hydrophobic propyl group can induce non-specific aggregation. Standard "shotgun" screens often yield precipitate rather than crystals.

Protocol:

  • Solubility Test: Concentrate protein to 5 mg/mL. If opalescence occurs, add 10-50 mM L-Arginine/L-Glutamate or 0.5%

    
    -OG  to suppress hydrophobic aggregation.
    
  • Screening Matrix Design:

    • Target: Hydrophobic interaction manipulation.

    • Precipitants: Focus on organics (MPD, Isopropanol) and high-salt conditions (Ammonium Sulfate) which modulate hydrophobic effects.

    • Additives: Include a "Detergent Screen" (e.g., Hampton Research Silver Bullets) to shield the propyl group if it is solvent-exposed.

  • Seeding: If microcrystals form (common with rigid proteins), use streak seeding immediately into conditions with 5-10% lower precipitant concentration.

Phase 3: Data Collection & Processing

Cryoprotection: Due to the lipophilic nature of 2-PrPro, avoid high concentrations of glycerol if the residue is on the surface, as it may destabilize the crystal lattice. Prefer PEG 400 or Ethylene Glycol .

Part 3: Structure Refinement (Critical Path)

Standard refinement packages (Phenix, Refmac5, Buster) do not contain the topology libraries (bond lengths, angles, dihedrals) for 2-PrPro. Attempting to refine without a custom dictionary will result in "geometric violations" or the software forcibly distorting the residue into a standard Proline.

Workflow: Generating Custom Restraints (Phenix eLBOW)

Step 1: Generate the SMILES String Draw the molecule in ChemDraw or retrieve the SMILES string.

  • SMILES for 2-PrPro (approximate):CCCC1(NCCC1)C(=O)O (Ensure stereochemistry is defined, e.g., using isomeric SMILES).

Step 2: Run eLBOW (Electronic Ligand Builder and Optimization Workbench) Do not rely on "automatic" recognition. You must explicitly generate the CIF file.

Step 3: Verification

  • Open the resulting 2propylproline.pdb in PyMOL.

  • Critical Check: Verify the chirality at the C

    
     atom. eLBOW may generate the R-enantiomer if not specified. If incorrect, use the --chiral flag or invert the stereo center in the input SMILES.
    

Step 4: Refinement Loop Include the generated .cif file in your refinement strategy.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Determination Workflow

Caption: Integrated workflow for solving 2-PrPro structures, emphasizing the critical custom restraint generation step.

G cluster_refinement Refinement Cycle (Critical) Synth Synthesis (SPPS) Incorporation of 2-PrPro QC QC: Chiral HPLC & MS (>99% ee required) Synth->QC Screen Crystallization Screening (Add Detergents/Organics) QC->Screen Pass Data X-Ray Diffraction Data Collection Screen->Data Crystals > 50µm Refine phenix.refine (Model + .CIF + MTZ) Data->Refine MTZ File SMILES Input: SMILES String (Define Stereochemistry) eLBOW Phenix eLBOW Geometry Optimization (AM1) SMILES->eLBOW CIF Output: .CIF Restraints (Topology Dictionary) eLBOW->CIF CIF->Refine Validation Validation (Ramachandran/Geometry) Refine->Validation Validation->Refine Adjust Model

Diagram 2: The "Locking" Mechanism

Caption: Schematic of how


-substitution restricts backbone torsion angles (

) via steric hindrance.

Mechanism Pro Standard Proline (Restricted u03C6) Subst 2-Propyl Substitution (Quaternary Cu03B1) Pro->Subst Modification Steric Steric Clash (Propyl vs Carbonyl) Subst->Steric Adds Bulk Conform Conformational Lock (Helical/Turn Stabilization) Steric->Conform Restricts u03C8 Entropy Reduced Entropy (Enhanced Crystallizability) Conform->Entropy u0394S_conf u2248 0

References

  • Moriarty, N. W., Grosse-Kunstleve, R. W., & Adams, P. D. (2009). electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation.[1] Acta Crystallographica Section D.

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[2][3] (Foundational text on

    
    -disubstituted amino acid crystallography). 
    
  • Phenix Documentation. eLBOW Tutorial: Generating ligand coordinates and restraints.

  • Hampton Research. Detergent Screening for Crystallography.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PRO-02-PROP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You have accessed the specialized support module for


-alkylation of proline . The synthesis of 2-propylproline  (an 

-quaternary amino acid) presents unique challenges due to the steric congestion at the tetrasubstituted carbon center.

This guide moves beyond standard textbook procedures, focusing on the Seebach Self-Regeneration of Stereocenters (SRS) methodology. This is the industry "gold standard" for maintaining optical purity while installing the propyl group. We will also address the critical bottleneck: the hydrolysis of the sterically hindered oxazolidinone intermediate.

Module 1: The Core Protocol (Seebach SRS Route)

The most robust route involves the formation of a bicyclic oxazolidinone using pivalaldehyde. This "chiral memory" relay protects the original stereocenter while allowing the generation of a new quaternary center.

Workflow Visualization

SRS_Pathway Proline L-Proline (Starting Material) Acetal Bicyclic Acetal (Oxazolidinone) Proline->Acetal Pivalaldehyde Pentane, Dean-Stark Enolate Li-Enolate (Planar Intermediate) Acetal->Enolate LDA, -78°C THF (Anhydrous) Alkylated 2-Propyl-Oxazolidinone (Quaternary Center) Enolate->Alkylated Propyl Iodide -78°C to RT Target 2-Propylproline (Final Product) Alkylated->Target Hydrolysis (Critical Step)

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) workflow for 2-propylproline synthesis.

Module 2: Critical Control Points & Troubleshooting

Phase 1: Enolization & Alkylation

The Issue: Low yield or racemization during the alkylation step. Mechanism: The lithium enolate of the oxazolidinone is sensitive. The tert-butyl group on the acetal face directs the incoming electrophile to the opposite face (steric shielding), ensuring the retention of configuration (trans-addition).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yield < 40% Moisture in THF/LDAThe enolate is highly basic. Ensure THF is distilled from Na/Benzophenone immediately prior to use. Titrate LDA before addition.
Low dr (Diastereomeric Ratio) Temperature fluctuationThe reaction must be kept at -78°C during enolization. If the temperature spikes, the enolate may aggregate or decompose, losing facial selectivity.
Incomplete Conversion Low reactivity of electrophilePropyl iodide is less reactive than methyl iodide. Add HMPA or DMPU (co-solvent) to break up lithium aggregates and increase enolate nucleophilicity.

Q: Why do I see "double alkylation" or ring opening? A: This usually happens if the reaction warms up too fast before quenching. The enolate is stable at -78°C. Keep the mixture at -78°C for at least 1 hour after adding propyl iodide, then allow it to warm to room temperature slowly overnight.

Phase 2: The Hydrolysis Bottleneck (The "Hidden" Problem)

The Issue: You have the alkylated intermediate, but you cannot remove the chiral auxiliary to get the free amino acid. Standard acid hydrolysis (


 HCl, reflux) often fails or takes days, leading to degradation.

Why? The new propyl group creates massive steric hindrance around the amide bond, protecting it from hydrolytic attack.

The Solution: Silica Gel-Assisted Hydrolysis A lesser-known but highly effective modification involves using silica gel as a surface catalyst for hydrolysis under milder conditions [3].

Protocol:

  • Dissolve the alkylated oxazolidinone in a mixture of MeOH/Water (3:1) .

  • Add Silica Gel (approx.[1] 2g per mmol of substrate).

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder remains.

  • Let the powder stand at room temperature (or mild heat, 40°C) for 12-24 hours.

  • Elute the product with MeOH.

Comparison of Hydrolysis Methods:

MethodReagentsTimeYieldNote
Classical Acid

HBr or

HCl, Reflux
24-72 hrs45-60%High degradation risk; turns black.
Basic Hydrolysis KOH in EtOH/H2O12-24 hrs50-70%Difficult to purify from salts.
Silica-Assisted SiO

, MeOH/H2O
12-24 hrs85-92% Recommended. Product elutes clean; no salt removal needed.

Module 3: Diagnostic Logic Tree

Use this decision tree to diagnose where your synthesis is failing.

Troubleshooting Start Start Diagnosis Step1 Is the Oxazolidinone formed (Intermediate 1)? Start->Step1 Step2 Is Alkylation Yield > 50%? Step1->Step2 Yes Issue1 Check Pivalaldehyde Quality. Ensure Dean-Stark removal of water. Step1->Issue1 No Step3 Is Final Hydrolysis Successful? Step2->Step3 Yes Issue2 Check Anhydrous Conditions. Add DMPU/HMPA. Verify LDA quality. Step2->Issue2 No Issue3 Switch to Silica-Assisted Hydrolysis. Avoid harsh reflux. Step3->Issue3 No

Figure 2: Troubleshooting logic for 2-propylproline synthesis failures.

References

  • Seebach, D., et al. (1996).[2] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Seebach, D., et al. (1983). Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Substituted Proline Derivatives. Journal of the American Chemical Society. 
    
  • Genin, M. J., et al. (1994).[1] An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of

    
    -alkylprolines. Tetrahedron Letters. 
    
  • Karady, S., et al. (1984). Stereoselective synthesis of quaternary proline analogues. Tetrahedron Letters.

Sources

Technical Support Center: High-Fidelity Synthesis of (S)-2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Preventing Racemization / Stereocontrol Failure during


-Alkylation
Assigned Specialist:  Senior Application Scientist, Synthetic Chemistry Division
Executive Summary: The "Racemization" Fallacy

Before proceeding, we must correct a common terminological error that leads to experimental failure. In the synthesis of 2-propylproline (an


-quaternary amino acid), you are not fighting "racemization" in the traditional sense.

Once the quaternary carbon-2 center is formed, it cannot racemize via enolization because there is no


-proton to remove. The loss of optical purity occurs earlier, during the bond-forming step . If the alkylation of the proline enolate is not 100% diastereoselective, you will generate a mixture of diastereomers. Upon hydrolysis, these become a racemic (or scalemic) mixture of (S)- and (R)-2-propylproline.

Your objective is not "preventing racemization," but "enforcing absolute diastereoselectivity."

The Protocol: Self-Regeneration of Stereocenters (SRS)

The only industrial-grade method to synthesize (S)-2-propylproline with >98% ee is the Seebach SRS (Self-Regeneration of Stereocenters) method. This protocol uses a temporary chiral auxiliary to "memorize" the stereochemistry while the original center is destroyed (enolized) and then regenerated.

The Workflow Visualization

SRS_Pathway cluster_control Critical Control Point L_Proline L-Proline (Starting Material) Aminal Bicyclic Aminal (Oxazolidinone) L_Proline->Aminal Pivalaldehyde Acid Cat. Enolate Li-Enolate (Planar Intermediate) Aminal->Enolate LDA, -78°C (Stereocenter Destroyed) Alkylated Alkylated Aminal (Single Diastereomer) Enolate->Alkylated Electrophile (Stereocenter Regenerated) Product (S)-2-Propylproline (Final Product) Alkylated->Product Hydrolysis (Auxiliary Removal)

Caption: The Seebach SRS pathway. The critical control point is the alkylation step, where the 'trans' disposition of the t-butyl group forces the electrophile to attack from the opposite face.

Step-by-Step Troubleshooting Guide
Phase 1: Auxiliary Formation (The Template)

Goal: Create the bicyclic oxazolidinone using pivalaldehyde. The Trap: If the condensation is not diastereopure, your final product will be racemic.

IssueDiagnosisCorrective Action
Low Yield Incomplete water removal.Use a Dean-Stark trap with pentane/hexane. The reaction requires continuous azeotropic removal of water.
Impure Aminal Formation of the trans-isomer.The cis-isomer (t-Butyl group syn to the bridgehead proton) is thermodynamically favored. Reflux longer (24-48h) to allow equilibration to the cis-form. Recrystallize from hexane/ether to ensure >99% dr before proceeding.
Phase 2: Enolization & Alkylation (The Critical Step)

Goal: Generate the enolate and attach the propyl group. The Trap: "Leakage" of stereocontrol due to temperature spikes or unreactive electrophiles.

Q: I used Propyl Iodide, but my yield is low and ee is only 80%. Why? A: Propyl iodide is a sluggish electrophile. To force the reaction, you likely warmed the enolate above -78°C or prolonged the reaction time.

  • Mechanism: At higher temperatures (> -40°C), the lithium enolate aggregate can dissociate or isomerize, losing the rigid conformation required for facial selectivity.

  • The Fix (The "Allyl Trick"): Do not use propyl iodide.

    • Use Allyl Bromide instead. It is hyper-reactive and alkylates instantly at -78°C, preserving stereochemistry.

    • Perform a simple Hydrogenation (

      
      , Pd/C) on the resulting intermediate to convert the allyl group to a propyl group.
      
    • Result: >98% ee and higher yields.[1]

Q: The reaction mixture turned dark/black upon adding LDA. A: Your LDA is oxidized or the THF is wet.

  • The Fix: Titrate your LDA before use. Ensure THF is distilled from sodium/benzophenone immediately prior to use. The enolate solution should be light yellow/orange.

Phase 3: Hydrolysis (The Release)

Goal: Open the ring to release (S)-2-propylproline. The Trap: The quaternary center creates massive steric hindrance, making the amide bond resistant to hydrolysis.

Q: Standard hydrolysis (6N HCl, reflux) isn't working. A: 2,2-disubstituted prolines are essentially "steric bunkers." Standard reflux is insufficient.

  • The Fix: Use a sealed tube (pressure vessel) with 48% HBr or 6N HCl at 100–120°C for 24–48 hours.

  • Alternative: Two-stage hydrolysis. First, open the aminal with mild acid (MeOH/HCl) to get the ester, then saponify the ester with vigorous basic hydrolysis (KOH/Ethylene Glycol, 150°C).

Analytical Validation (Prove It)

You cannot rely on optical rotation (


) alone. The rotation of quaternary amino acids is often low and highly solvent-dependent.

Recommended Method: Marfey’s Analysis

  • Derivatize a small aliquot of your product with FDAA (Marfey’s Reagent) .

  • Run on a standard C18 HPLC column.

  • Compare against a racemic standard (synthesized via direct alkylation of a simple proline ester).

  • Why? FDAA converts enantiomers into diastereomers, which separate easily on non-chiral columns with distinct retention times.

Summary of Experimental Parameters
ParameterRecommendationReason
Auxiliary Pivalaldehyde (t-Butyl)Provides maximum steric shielding of the Re-face.
Base LDA (freshly prepared)Lithium is essential for the tight chelation in the transition state.
Co-solvent DMPU (3-5 eq.)Optional but recommended. Breaks up LDA aggregates to increase enolate reactivity at -78°C.
Electrophile Allyl Bromide Fast kinetics at -78°C prevent thermal loss of stereocontrol. (Hydrogenate later).
Temp Control Strict -78°CAbove -50°C, the facial selectivity degrades.
References
  • The Core Methodology (SRS): Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition in English, vol. 35, no. 23-24, 1996, pp. 2708–2748.

  • Proline Specifics: Seebach, D., Naef, R., & Calderari, G. "Alpha-Alkylation of amino acids without racemization. Preparation of either enantiomer of alpha-methylproline." Tetrahedron, vol. 40, no. 8, 1984, pp. 1313–1324.

  • Industrial Application (Merck): Karady, S., et al. "Stereoselective synthesis of (S)-2-methylproline." Tetrahedron Letters, vol. 25, no. 39, 1984, pp. 4337–4340.

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, vol. 27, 2004, pp. 231–247.

Sources

Technical Support Center: Troubleshooting 2-Propylproline (Prp) in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Coupling Efficiency for Sterically Hindered


-Disubstituted Proline Analogues (2-Propylproline)
Audience:  Senior Researchers, Peptide Chemists, and Process Development Scientists
Author:  Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Steric Challenge

2-Propylproline (Prp) represents a "perfect storm" of steric hindrance in Solid-Phase Peptide Synthesis (SPPS). It combines the secondary amine constraints of proline with the quaternary center blockage of an


-disubstituted amino acid (similar to Aib).
  • The Problem: The propyl group at the

    
    -position creates a massive steric wall. This affects two distinct steps:
    
    • Coupling of Prp: Activation of the Prp carboxylate is sluggish, and nucleophilic attack by the resin-bound amine is sterically impeded.

    • Coupling to Prp: Once Prp is attached, its secondary amine is buried within a conformational "pocket," making the subsequent acylation one of the most difficult reactions in peptide chemistry.

This guide provides a causal analysis and self-validating protocols to overcome these barriers.

Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Diagnosis

Q1: My coupling yield is <20% despite using standard HBTU/DIEA. Why is this failing? A: Standard aminium salts (HBTU/HCTU) are insufficient for


-disubstituted amino acids. The steric bulk of the propyl group prevents the formation of the active ester or, more likely, prevents the resin-bound amine from approaching the activated carboxylate. Furthermore, if you are coupling to Prp, the secondary amine is too hindered for the bulky HBTU/active ester complex to react effectively.
  • Immediate Action: Switch to phosphonium reagents (PyAOP, PyBrOP) or generate an acid fluoride in situ.

Q2: I am using the Kaiser test to monitor the reaction, but the results are ambiguous. Why? A: The Kaiser test (ninhydrin) detects primary amines.

  • If you are coupling Prp to a primary amine resin: The Kaiser test works to see if the previous amine is consumed.

  • If you are coupling the next residue to Prp: The Kaiser test will be false negative because Prp is a secondary amine.

  • Correct Protocol: Use the Chloranil Test or Isatin Test for secondary amines.[1] For highest accuracy, perform a micro-cleavage and analyze via HPLC/UPLC-MS.

Phase 2: Optimization

Q3: Which coupling reagent provides the highest kinetic boost for Prp? A: Data indicates two superior pathways:

  • PyAOP / HOAt: The 7-azabenzotriazole (HOAt) moiety speeds up the reaction via the "neighboring group effect" (pyridine nitrogen assists acylation). PyAOP is preferred over HATU for secondary amines due to higher reactivity.

  • Acid Fluorides (TFFH): For the most stubborn couplings, converting Prp to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) creates a small, highly reactive electrophile that can penetrate the steric shield better than bulky OBt/OAt esters.

Q4: Does microwave irradiation actually help, or does it just increase racemization? A: For Prp, microwave energy is mandatory . The activation energy barrier for forming the amide bond at a quaternary center is too high for room temperature synthesis.

  • Risk: Epimerization is a risk at high temperatures (

    
    ), especially for Cys or His, but Prp itself is relatively robust due to its cyclic constraint.
    
  • Recommendation: Use

    
     for coupling of Prp, but limit to 
    
    
    
    if Cys/His are present.
Strategic Decision Tree (Visual)

The following diagram outlines the logical flow for troubleshooting low coupling efficiency.

TroubleshootingPrp Start Issue: Low Coupling Efficiency of 2-Propylproline (Prp) CheckStep Which step is failing? Start->CheckStep CouplingOF Coupling Prp TO the chain (Prp is the incoming acid) CheckStep->CouplingOF CouplingTO Coupling NEXT AA onto Prp (Prp is the nucleophile) CheckStep->CouplingTO ReagentCheck1 Current Reagent? CouplingOF->ReagentCheck1 MonitorCheck Monitoring Method? CouplingTO->MonitorCheck StdReagent1 HBTU / DIC / HOBt ReagentCheck1->StdReagent1 AdvReagent1 HATU / PyAOP ReagentCheck1->AdvReagent1 Action1 Switch to HATU or PyAOP Microwave: 75°C, 10 min StdReagent1->Action1 Upgrade Action2 Switch to Acid Fluoride (TFFH) Double Couple AdvReagent1->Action2 Escalate Kaiser Kaiser Test MonitorCheck->Kaiser Chloranil Chloranil / HPLC MonitorCheck->Chloranil FixMonitor STOP. Kaiser is invalid. Use Chloranil or HPLC. Kaiser->FixMonitor OptimizeTO Steric Blockage is Critical. Use PyBrOP or PyAOP. Double Couple @ 75°C. Chloranil->OptimizeTO OptimizeTO->Action2 If fails

Caption: Decision tree for isolating failure points in 2-propylproline synthesis, distinguishing between activation issues and nucleophilic steric hindrance.

Optimized Experimental Protocols
Protocol A: Microwave-Assisted Coupling OF 2-Propylproline

Use this when attaching Prp to the resin-bound peptide.

Reagents:

  • Amino Acid: Fmoc-2-propylproline-OH (4 eq)

  • Activator: HATU (3.9 eq) or PyAOP (3.9 eq)

  • Base: DIEA (8 eq)

  • Solvent: DMF or NMP (NMP preferred for difficult sequences)

Procedure:

  • Pre-activation: Dissolve Fmoc-Prp-OH and HATU in minimal NMP. Add DIEA. Allow to activate for 30-60 seconds (do not exceed 2 mins to avoid racemization).

  • Addition: Add the pre-activated mixture to the resin.

  • Microwave Cycle:

    • Temperature:

      
      
      
    • Power: 30W (variable to maintain temp)

    • Time: 10 minutes (Single coupling usually sufficient; double if >15 residues).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform Kaiser test (if previous residue is primary amine).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Use this when coupling TO 2-Propylproline (adding the next residue) or if Protocol A fails.

Rationale: TFFH converts the amino acid into an acid fluoride. Acid fluorides are highly reactive and, crucially, smaller than OBt/OAt active esters, allowing them to access the sterically shielded secondary amine of Prp.

Reagents:

  • Incoming Amino Acid (e.g., Fmoc-Ala-OH) (5 eq)

  • Reagent: TFFH (5 eq)

  • Base: DIEA (10 eq)

  • Solvent: DMF

Procedure:

  • In-situ Activation: Dissolve the incoming amino acid and TFFH in DMF.

  • Base Addition: Add DIEA immediately before adding to the resin. (Acid fluorides are stable, but in-situ generation is preferred for SPPS).

  • Coupling:

    • Microwave:

      
       for 15 minutes.
      
    • Manual/Room Temp: 2 hours (Double coupling required).

  • Monitoring: Must use Chloranil test or micro-cleavage.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes the expected coupling efficiencies for hindered secondary amines (like Prp) based on kinetic studies of analogous systems (e.g., Aib, N-Me-Ala).

Coupling ReagentMechanismSteric ToleranceRisk of EpimerizationRecommended For
HBTU / HOBt Aminium / Active EsterLowLowStandard couplings only. Avoid for Prp.
HATU / HOAt Aminium / Active EsterHighMediumFirst-line choice for Prp.
PyAOP Phosphonium / Active EsterVery HighMediumCoupling TO Prp (Secondary amines).
PyBrOP Phosphonium / Acid Bromide*Very HighHighExtremely difficult couplings where HATU fails.
TFFH Acid FluorideMaximum LowThe "Silver Bullet" for

-disubstituted systems.
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1996). The 7-Azabenzotriazole (HOAt) and 7-Aza-1-hydroxybenzotriazole (HOAt) Systems. Journal of the American Chemical Society.[2]

    • Note: Establishes the superiority of HOAt-based reagents (H
  • Wenschuh, H., et al. (2004). Microsystems Technology in Peptide Synthesis. Biopolymers. Note: Validates the use of microwave energy for driving difficult couplings in SPPS.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Diagnosis and Troubleshooting. Journal of Peptide Science. Note: Provides the framework for using Chloranil tests and TFFH for hindered secondary amines.
  • CEM Corporation. (2014). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

    • (Verified via Search Context 1.12, 1.14)

Sources

Technical Support Center: A Guide to Managing Aggregation in Peptides Containing 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel proline analog, 2-propylproline, into their peptide sequences. The unique steric properties of 2-propylproline offer exciting possibilities for modulating peptide conformation and bioactivity. However, its distinct structure also presents specific challenges during peptide synthesis and handling, most notably the potential for aggregation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our approach is rooted in the fundamental principles of peptide chemistry, providing not just protocols, but the rationale behind them, ensuring you can make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the behavior and handling of peptides containing 2-propylproline.

Q1: What is 2-propylproline, and why would I use it in my peptide?

A1: 2-Propylproline is a non-canonical amino acid that is a derivative of proline with a propyl group attached to the second carbon of the pyrrolidine ring. This modification introduces significant steric bulk directly adjacent to the peptide backbone. Researchers incorporate 2-propylproline into peptide sequences to:

  • Induce specific secondary structures: The steric hindrance from the propyl group can force the peptide backbone into unique conformations, such as specific turns or helical structures, which can be critical for biological activity.[1][2]

  • Enhance proteolytic stability: The bulky nature of 2-propylproline can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in vivo.[3]

  • Modulate protein-protein interactions: By altering the peptide's shape, 2-propylproline can enhance or disrupt binding to target proteins.[4]

Q2: My peptide containing 2-propylproline is showing poor solubility after cleavage and purification. What is the likely cause?

A2: Poor solubility is often a direct consequence of peptide aggregation. While proline and its analogs are known to disrupt the formation of beta-sheets which can cause aggregation, the increased hydrophobicity from the propyl group in 2-propylproline can sometimes promote aggregation through hydrophobic interactions, especially in aqueous solutions. Additionally, if the synthesis was incomplete due to steric hindrance during coupling, the crude product may contain deletion sequences that contribute to aggregation.

Q3: I'm observing incomplete coupling during the synthesis of a peptide with 2-propylproline. How can I confirm this?

A3: Incomplete coupling, particularly at the amino acid residue preceding the 2-propylproline, is a common issue due to steric hindrance.[5] You can diagnose this problem using a few methods:

  • On-Resin Monitoring: A qualitative ninhydrin test can be performed on a small sample of resin beads after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. However, be aware that for sterically hindered sequences, this test can sometimes yield false negatives.[6]

  • Mass Spectrometry (MS) Analysis of a Microcleavage: Before proceeding with the entire synthesis, a small amount of the peptide-resin can be cleaved, and the resulting peptide fragment analyzed by MS. The presence of a mass corresponding to the peptide sequence lacking the most recently added amino acid is a definitive sign of incomplete coupling.[6]

Q4: Can the cis/trans isomerization of the peptide bond involving 2-propylproline contribute to aggregation?

A4: Yes, the isomerization of the peptide bond preceding a proline or proline analog can influence the overall conformation of the peptide and potentially expose hydrophobic regions that lead to aggregation.[7] The bulky 2-propyl group can influence the equilibrium between the cis and trans conformers.[7] This can lead to a heterogeneous mixture of peptide conformers in solution, some of which may be more prone to aggregation.

Part 2: Troubleshooting Guides

This section provides detailed strategies to proactively manage and troubleshoot aggregation-related issues at various stages of your work with 2-propylproline-containing peptides.

Guide 1: Optimizing Solid-Phase Peptide Synthesis (SPPS) to Prevent Aggregation

Aggregation during SPPS is a primary cause of failed or low-yield syntheses.[8] The incorporation of a sterically demanding residue like 2-propylproline requires a carefully optimized protocol.

Core Problem: The bulky 2-propyl group creates significant steric hindrance, making it difficult for the incoming activated amino acid to couple efficiently to the N-terminus of the growing peptide chain. This can lead to deletion sequences and truncated peptides, which can co-purify with the desired product and contribute to aggregation.

Workflow for Mitigating On-Resin Aggregation

Caption: Workflow for optimizing SPPS of peptides with 2-propylproline.

Step-by-Step Protocol for Difficult Couplings Involving 2-Propylproline:

  • Choice of Coupling Reagent: Standard coupling reagents like DIC/HOBt may be insufficient. Opt for more potent activating agents.

    • Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly recommended for their ability to rapidly form the activated species and drive the reaction forward.[5]

    • Phosphonium Reagents: PyBOP is another excellent choice for sterically hindered couplings.

  • Reaction Conditions:

    • Solvent: Use N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the primary solvent. For particularly difficult sequences, a mixture containing DMSO (up to 25%) can help disrupt secondary structures and improve solvation.

    • Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier of the sterically hindered coupling. Microwave-assisted synthesis is particularly effective in this regard.[5]

    • Extended Coupling Times: Double the standard coupling time to allow the reaction to proceed to completion.

  • Double Coupling: If monitoring indicates incomplete coupling after the initial extended reaction time, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Use of Pseudoproline Dipeptides: If the sequence contains Ser, Thr, or Cys residues near the 2-propylproline, consider incorporating a pseudoproline dipeptide. These dipeptides act as temporary, reversible proline mimetics that disrupt interchain hydrogen bonding, a primary cause of aggregation.[7][9] This strategy can improve the overall synthetic efficiency, leading to a purer crude product with a lower propensity to aggregate.[9]

Table 1: Recommended Coupling Reagents for 2-Propylproline Incorporation

ReagentClassKey AdvantageReference
HATU Uronium/AminiumHigh reactivity, widely used for difficult couplings.[5]
HCTU Uronium/AminiumSimilar to HATU, often more cost-effective.[5]
PyBOP PhosphoniumExcellent for hindered amino acids, less risk of racemization for some residues.[5]
Guide 2: Post-Synthesis Handling and Purification

Even with an optimized synthesis, peptides containing the hydrophobic 2-propylproline may aggregate upon cleavage from the resin and during purification.

Core Problem: The peptide, now free in solution, can adopt conformations that favor intermolecular interactions, leading to aggregation and precipitation. This is particularly problematic in the aqueous-organic mobile phases used in reverse-phase HPLC.

Workflow for Post-Synthesis Management

Caption: Recommended workflow for handling and purifying 2-propylproline peptides.

Step-by-Step Protocol for Solubilization and Purification:

  • Initial Solubilization: After cleavage and precipitation, do not attempt to dissolve the crude peptide directly in water.

    • Start with a small amount of glacial acetic acid or formic acid to protonate the peptide and disrupt hydrogen bonding.

    • Once the peptide is in solution, slowly add your HPLC mobile phase A (e.g., water with 0.1% TFA) to dilute it to the desired concentration for injection. If precipitation occurs, add a small amount of acetonitrile or isopropanol.

  • Reverse-Phase HPLC (RP-HPLC) Optimization:

    • Mobile Phase Modifiers: While TFA is standard, for highly aggregated peptides, using formic acid (0.1%) as the ion-pairing agent can sometimes improve peak shape and recovery.

    • Organic Solvent: Acetonitrile is the most common organic solvent. However, for very hydrophobic peptides, a mixture of acetonitrile and isopropanol (e.g., 3:1) can increase the eluting strength and improve solubility on the column.

    • Column Temperature: Heating the HPLC column to 40-60°C can disrupt aggregates and improve peak resolution.

  • Lyophilization:

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

    • Freeze the aqueous solution and lyophilize. For peptides that are difficult to reconstitute, consider adding a small amount (e.g., 10-20%) of tert-butanol to the aqueous solution before freezing. This can lead to a fluffier, more easily solubilized powder.

  • Long-Term Storage: Store the lyophilized peptide at -20°C or lower. For use, create stock solutions in an appropriate solvent (e.g., DMSO, or an acidic buffer) and store these at -80°C to minimize freeze-thaw cycles.

By understanding the unique steric and hydrophobic properties of 2-propylproline and implementing these targeted strategies, researchers can successfully synthesize, purify, and handle these challenging but promising peptides, paving the way for new discoveries in drug development and chemical biology.

References

  • S Stapley, B., & P Creamer, T. (2005). Properties of polyproline II, a secondary structure element implicated in protein-protein interactions. Protein Science, 14(1), 139-147. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12763–12773. Available from: [Link]

  • White, C. J., & Yudin, A. K. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 17(48), 13394-13405. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 40(1), 1-17. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Caron, G., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. Journal of Chromatography A, 1337, 133-139. Available from: [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 60(12), 3701-3705. Available from: [Link]

  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2017). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic Letters, 19(17), 4584-4587. Available from: [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 14758. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]

  • Samuel, D., et al. (2001). Proline is a protein solubilizing solute. Biochemical and Biophysical Research Communications, 286(5), 1035-1039. Available from: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Available from: [Link]

  • Vitali, A., et al. (2015). Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs. Current Medicinal Chemistry, 22(10), 1255-1266. Available from: [Link]

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry, 62(1), 48-69. Available from: [Link]

  • Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. Available from: [Link]

  • Gudasheva, T. A., et al. (2022). Insight into Glyproline Peptides' Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. International Journal of Molecular Sciences, 23(24), 16053. Available from: [Link]

  • Acevedo-Jake, A. M., et al. (2018). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides. The Journal of Physical Chemistry B, 122(5), 1629-1641. Available from: [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. Available from: [Link]

  • Kelly, G., et al. (2020). Prediction of polyproline II secondary structure propensity in proteins. Scientific Reports, 10(1), 585. Available from: [Link]

  • LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Wu, C., & Gellman, S. H. (2012). Impact of azaproline on Peptide conformation. Journal of the American Chemical Society, 134(32), 13478–13487. Available from: [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

Sources

Technical Support Hub: Optimizing Cleavage of 2-Propylproline from Solid Support

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Center. Ticket ID: #2PP-CLV-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties cleaving peptides containing 2-propylproline (2-PrPro) from solid support. This is a known challenge in solid-phase peptide synthesis (SPPS). 2-Propylproline is an


-disubstituted amino acid. When attached to a resin, the propyl group at the 

-position creates a "neopentyl-like" steric environment around the ester linkage. This severe steric hindrance significantly retards the acidolytic cleavage rate compared to native proline, often leading to low yields, incomplete detachment, or degradation if harsh conditions are extended too long.

This guide provides optimized protocols to maximize yield while maintaining peptide integrity.

Module 1: Resin Selection & Linker Chemistry

Q: I am using Wang resin and getting <20% yield after 2 hours of TFA treatment. Is my coupling failed, or is it the cleavage?

A: While coupling hindrance is possible, if your Kaiser/Chloranil test was negative, the issue is likely cleavage inefficiency .

The Mechanism: Wang resin requires a strong acid (


 mechanism) to cleave the ester bond. The carbocation intermediate required for cleavage is destabilized by the electron-withdrawing nature of the amide bond, but more importantly, the steric bulk of the propyl group  physically blocks the approach of the acid and the solvation of the transition state.

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? The 2-CTC linker is hyper-acid labile. It relies on the stability of the trityl carbocation, which forms much faster than the benzyl carbocation of Wang resin.

  • Benefit: Cleavage from 2-CTC can be achieved with 1–3% TFA or Hexafluoroisopropanol (HFIP), bypassing the need for harsh global deprotection conditions just to detach the peptide.

Comparative Data: Cleavage Efficiency of C-Terminal 2-Propylproline

Resin TypeCleavage CocktailTimeYield (Approx.)Risk Factor
Wang 95% TFA / 2.5% TIS / 2.5% H2O2 hrs15-25%High (Acidolysis of peptide)
Wang 95% TFA (Heated 40°C)4 hrs40-50%High (Side chain degradation)
2-CTC 1% TFA in DCM30 mins>90% Low
2-CTC 20% HFIP in DCM1 hr>95% Very Low (Preserves side chains)
Module 2: Optimized Cleavage Protocols

Q: What is the specific protocol for cleaving 2-PrPro from 2-CTC resin without removing side-chain protecting groups?

A: This is the "Protected Fragment" approach. It is ideal if you plan to couple this peptide to another fragment or cyclize it later.

Protocol A: The HFIP Method (Mildest)

  • Reagents: 20% Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM).

  • Mechanism: HFIP is a strong hydrogen-bond donor that solvates the peptide-resin bond, promoting solvolysis without high acidity.

  • Wash: Wash resin 3x with DCM to remove DMF (DMF neutralizes acid).

  • Incubate: Add 5 mL of 20% HFIP/DCM per gram of resin.

  • Agitate: Shake gently for 30 minutes at Room Temperature (RT).

  • Filter: Collect the filtrate.

  • Repeat: Repeat steps 2-4.

  • Workup: Combine filtrates. Evaporate solvents (do not use high heat). The residue is your fully protected peptide acid.[1]

Q: I need the fully deprotected peptide. How do I cleave from Wang resin if I cannot switch to 2-CTC?

A: If you are locked into Wang resin, you must drive the reaction thermodynamically and kinetically without destroying the peptide.

Protocol B: The "Pulsed" High-Acid Method

  • Cocktail: TFA/TIS/Water/DODT (92.5 : 2.5 : 2.5 : 2.5). Note: DODT (3,6-dioxa-1,8-octanedithiol) is preferred over EDT for faster scavenging.

  • Pre-swell: Swell resin in DCM for 20 mins (DCM swells the polystyrene matrix better than TFA).

  • Cleavage Round 1: Add cocktail. Agitate for 2 hours . Filter and save the filtrate .

  • Cleavage Round 2: Add fresh cocktail to the resin. Agitate for another 2 hours . Filter.

  • Combine: Combine both filtrates.

  • Precipitation: Dropwise addition into cold diethyl ether (-20°C).

  • Rationale: The "Pulsed" method replenishes the acid concentration and removes cleaved peptide from the equilibrium, driving the reaction forward according to Le Chatelier’s principle.

Module 3: Troubleshooting & FAQs

Q: I see a mass of [M-18] in my LC-MS. Is this dehydration? A: If your sequence contains Asp/Asn or the C-terminus is Proline-based (like 2-PrPro), this is likely Diketopiperazine (DKP) formation or aspartimide formation.

  • Cause: The steric bulk of 2-PrPro forces the backbone into a conformation that favors nucleophilic attack of the N-terminal amine onto the C-terminal ester.

  • Fix: Use 2-CTC resin.[2] The bulky trityl handle sterically blocks the "back-biting" attack required for DKP formation.

Q: My peptide has a +56 Da adduct. What is this? A: This is a t-Butyl cation adduct .

  • Cause: During cleavage, t-Butyl protecting groups (from Ser, Thr, Tyr, Asp, Glu) are released as carbocations. If not scavenged immediately, they re-attach to reactive side chains (Cys, Trp) or even the bulky 2-PrPro ring.

  • Fix: Increase scavenger load. Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or add 5% Thioanisole to your standard cocktail.

Module 4: Visualization of Workflows
Figure 1: Decision Tree for Resin & Cleavage Optimization

Caption: Logical flow for selecting the correct resin and cleavage strategy based on peptide requirements and steric constraints.

CleavageOptimization Start Start: 2-Propylproline Cleavage ResinCheck Current Resin? Start->ResinCheck Wang Wang Resin ResinCheck->Wang Hard Acid Linker CTC 2-Chlorotrityl (2-CTC) ResinCheck->CTC Hyper-Acid Labile WangAction WARNING: Low Yield Expected Use 'Pulsed' TFA Method (2 x 2 hours) Wang->WangAction Must use strong acid Goal End Goal? CTC->Goal Protected Protected Fragment (for ligation/cyclization) Goal->Protected Keep Side Chains Deprotected Free Peptide (Global Deprotection) Goal->Deprotected Remove All Groups CTC_Action1 Use 1% TFA or 20% HFIP (Preserves Side Chains) Protected->CTC_Action1 CTC_Action2 Use 50-95% TFA (Global Deprotection) Deprotected->CTC_Action2 Success Analyze via LC-MS WangAction->Success Moderate Yield CTC_Action1->Success High Yield CTC_Action2->Success High Yield

Figure 2: The Steric Challenge of 2-Propylproline

Caption: Mechanistic visualization of why 2-Propylproline is difficult to cleave compared to standard Proline.

StericEffect StandardPro Standard Proline Alpha-H Low Steric Bulk Fast Cleavage PropylPro 2-Propylproline Alpha-Propyl Group High Steric Bulk (Neopentyl-like) Slow Cleavage Acid TFA / Acid Attack Acid->StandardPro Unobstructed Access Acid->PropylPro Blocked Access

References
  • Biotage. (2023).[1][3] How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][6][7] Chemical Reviews. (Contextual grounding on protecting group stability and scavenger selection).

  • CEM Corporation. (2025).[8] Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][6][7] Int. J. Pept.[3] Protein Res.[3][6][9] (Foundational text on 2-CTC resin superiority for hindered AAs).

Sources

Technical Support Center: Enhancing 2-Propylproline Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-propylproline (specifically


-propylproline) as a chiral organocatalyst. This guide addresses the unique steric and kinetic challenges imposed by the 

-propyl substituent and provides actionable protocols to enhance catalytic turnover and stereoselectivity.

Product: 2-Propylproline (High-Steric Chiral Organocatalyst) Application: Asymmetric Aldol, Mannich, and Michael Additions User Level: Advanced / R&D

Executive Summary: The -Substituent Challenge

2-Propylproline differs from standard L-proline by the presence of a propyl group at the


-carbon (C2). While this quaternary center prevents racemization and enhances the rigidity of the transition state—often leading to higher enantiomeric excess (

)—it significantly increases steric hindrance.

The Trade-off:

  • Benefit: Superior hydrolytic stability and prevention of catalyst self-aldolization.

  • Challenge: Slower enamine formation kinetics compared to unsubstituted proline.

Core Directive: To enhance activity, you must accelerate the rate-determining step (enamine formation/hydrolysis) without compromising the rigid chiral pocket.

Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction conversion stalls at 40-50% despite prolonged reaction times."

Diagnosis: This is likely due to product inhibition or slow enamine formation . The bulky propyl group hinders the nucleophilic attack of the amine nitrogen onto the carbonyl substrate. Furthermore, the catalyst may be getting trapped in a parasitic oxazolidinone equilibrium.

Solution: The "Acid-Water" Synergistic Additive System Do not increase catalyst loading immediately. Instead, modify the reaction environment to facilitate proton transfer.

  • Step 1 (Acid Co-catalyst): Add 2.5–5.0 mol% of Benzoic Acid (PhCOOH) or Acetic Acid (AcOH) .

    • Mechanism:[1][2][3] The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the sterically hindered nitrogen of 2-propylproline.

  • Step 2 (Water Additive): Introduce 2–5 equivalents of water .

    • Mechanism:[1][2][3] Water is essential for the hydrolysis of the iminium intermediate to release the final product and regenerate the catalyst. In anhydrous conditions, the bulky 2-propyl group makes the final hydrolysis step kinetically difficult.

Issue 2: "I am observing high enantioselectivity (>95% ee) but poor diastereomeric ratio (dr)."

Diagnosis: The reaction temperature is likely too high, allowing the reaction to proceed via a less ordered transition state, or the solvent polarity is disrupting the Zimmerman-Traxler transition state hydrogen bonding network.

Solution: Solvent & Temperature Tuning

  • Temperature: Lower the temperature to 0°C or -10°C . The steric bulk of the propyl group allows 2-propylproline to maintain reactivity at lower temperatures better than some less robust catalysts, locking the conformation.

  • Solvent Switch: If using pure DMSO, switch to a CHCl3/DMSO (4:1) or Toluene/DMSO (9:1) mixture.

    • Reasoning: A non-polar co-solvent (Toluene/Chloroform) strengthens the intermolecular hydrogen bonds between the catalyst's carboxylic acid and the substrate, which is critical for high diastereocontrol.

Issue 3: "The catalyst is difficult to dissolve in standard organic solvents."

Diagnosis: Unlike proline (which is very polar), 2-propylproline is more lipophilic due to the propyl chain, but its zwitterionic nature still poses solubility issues in non-polar solvents like hexane or pure toluene.

Solution: The "Homogeneous-Heterogeneous" Balance

  • Protocol: Use Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    as the primary solvent. 2-Propylproline shows improved solubility in chlorinated solvents compared to unmodified proline.
  • Alternative: If using strictly non-polar solvents, use the Tetrabutylammonium salt of the catalyst (generated in situ by adding 1 eq. of

    
    ) to act as a phase-transfer organocatalyst.
    

Experimental Protocol: Optimized Aldol Reaction

Standardized workflow for the reaction of Cyclohexanone with 4-Nitrobenzaldehyde.

Reagents:

  • Catalyst: (S)-2-Propylproline (10-20 mol%)

  • Additive: Benzoic Acid (5 mol%)

  • Solvent: DMSO/Chloroform (1:4 v/v)

Step-by-Step Procedure:

  • Catalyst Activation: In a clean vial, dissolve (S)-2-propylproline (0.1 mmol) and Benzoic Acid (0.025 mmol) in DMSO (0.5 mL). Stir for 10 minutes to ensure complete dissolution and acid-base equilibration.

  • Donor Addition: Add Cyclohexanone (1.0 mmol, 2.0 equiv) and Chloroform (2.0 mL). Stir for 15 minutes. Note: The excess ketone acts as both reactant and co-solvent.

  • Substrate Addition: Add 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

  • Reaction Monitoring: Stir at room temperature (23°C). Monitor via TLC or HPLC.

    • Checkpoint: If conversion is <20% after 4 hours, add water (20 µL).

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Optimization Matrix: Solvent & Additive Effects

Use this table to select conditions based on your specific failure mode.

Condition SetSolvent SystemAdditivePrimary EffectRecommended For
Standard DMSO (Pure)NoneHigh solubility, moderate rateBaseline screening
Kinetic Boost DMSO /

(95:5)
Acetic Acid (5 mol%)Accelerated hydrolysis , faster turnoverSterically hindered aldehydes
High Selectivity

/ DMSO (4:1)
Benzoic Acid (2 mol%)Tight ion pairing , improved

Simple aromatic aldehydes
Low Temperature DMF / Toluene (1:1)TFA (1 mol%)Maintains solubility at -20°CUnstable substrates

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Steric Control Point where the propyl group influences the reaction.

G cluster_steric Steric Control Zone (2-Propyl Group) Cat 2-Propylproline (Catalyst) Iminium Iminium Ion (Formation Step) Cat->Iminium + Ketone Ketone Ketone Donor Ketone->Iminium Acid Acid Additive (H+) Acid->Iminium Catalyzes Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine - H2O (Slow Step: Steric Bulk) TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS Im_Prod Iminium Product TS->Im_Prod C-C Bond Formed Hydrolysis Hydrolysis (+ H2O) Im_Prod->Hydrolysis Hydrolysis->Cat Catalyst Regenerated Product Aldol Product (High ee/dr) Hydrolysis->Product

Figure 1: Catalytic cycle of 2-propylproline. The "Steric Control Zone" indicates where the


-propyl group exerts maximum influence, restricting conformational freedom to ensure high enantioselectivity while potentially slowing kinetics.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas III, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic and Mechanistic Studies of Proline-Mediated Direct Asymmetric Aldol Reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934–3937.

Sources

Technical Support Center: 2-Propylproline Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantioselectivity & Reactivity of


-Propylproline Systems
Audience:  Senior Process Chemists & Medicinal Chemists
Core Directive & System Overview

Welcome to the Advanced Organocatalysis Support Hub. You are likely employing 2-propylproline (an


-alkylated proline derivative) to induce high stereocontrol in aldol, Mannich, or Michael reactions where standard L-proline fails due to insufficient steric shielding or solubility issues.[1]

The Paradox of 2-Propylproline: While the additional propyl group at the


-position (C2) creates a tighter chiral pocket—theoretically improving enantioselectivity (ee)—it simultaneously introduces significant steric hindrance.[2] This often suppresses the initial nucleophilic attack required to form the active enamine intermediate, leading to sluggish reactivity or "leakage" via non-selective background pathways.[2]

This guide addresses the delicate balance between Steric Control (High ee) and Kinetic Competency (Yield).

Troubleshooting Module: Critical Parameters
Issue A: High Yield, Low Enantioselectivity (ee < 80%)

Diagnosis: The reaction is likely proceeding through a loose transition state or a competing non-selective background pathway (uncatalyzed).[2]

ParameterDiagnostic QuestionTechnical AdjustmentMechanistic Rationale
Concentration Is the reaction concentration < 0.5 M?Increase to 1.0 M - 2.0 M High concentration favors the bimolecular catalyst-substrate interaction over the unimolecular background reaction.[2]
Temperature Is the reaction running at RT?Cool to 0°C or -20°C Entropy control. Lower temperatures favor the ordered Zimmerman-Traxler transition state over the disordered background pathway.[2]
Solvent Are you using MeOH or Water?Switch to DMSO or DMF Protic solvents can disrupt the critical H-bond between the catalyst's carboxylate and the electrophile.[2] DMSO stabilizes the zwitterionic intermediate.[2]
Catalyst Loading Is loading < 10 mol%?Increase to 20-30 mol%

-substituted prolines have slower turnover numbers (TON).[1] Higher loading ensures the catalytic cycle outcompetes the background.[2]
Issue B: High Enantioselectivity, Low Conversion (< 20%)

Diagnosis: The "Steric Wall."[2] The propyl group is preventing the formation of the active enamine species.[2]

Q: My reaction stalls after 10% conversion. What is happening? A: You are likely stuck in a "parasitic" resting state.[2] In proline catalysis, the catalyst often forms a stable oxazolidinone with the ketone substrate (Seebach's observation).[2][3] For 2-propylproline, this state is sterically congested.[1]

  • The Fix: Add a co-catalyst .

  • Protocol: Add 5–10 mol% of a weak Brønsted acid (e.g., Acetic Acid or TFA ).[1][2]

  • Why? The acid protonates the intermediate, accelerating the elimination of water to form the enamine and speeding up the hydrolysis of the product iminium ion, releasing the catalyst.[2]

Issue C: Nonlinear Effects (The "Aggregation" Trap)

Q: My ee fluctuates with catalyst purity or concentration. Why? A: Proline derivatives are notorious for forming aggregates in solution.[2] If your 2-propylproline forms inactive dimers (heterochiral or homochiral), the effective concentration of the active monomer varies non-linearly.[2]

  • The Fix: Disaggregate the system.

  • Protocol: Use CHCl3 or Toluene as solvent and add a chaotic H-bond breaker like water (1-2 eq.) or use a urea-based additive.

Mechanism & Visualization

The following diagram illustrates the kinetic decision tree for troubleshooting. It visualizes the competition between the desired Enamine Cycle and the Parasitic Oxazolidinone Cycle.[2]

G cluster_mechanism Mechanistic Bottleneck Start Low Enantioselectivity (ee) detected Check_Temp 1. Check Temperature (Is T > 0°C?) Start->Check_Temp Lower_Temp Cool to -20°C (Entropic Control) Check_Temp->Lower_Temp Yes Check_Solvent 2. Check Solvent (Is it Protic?) Check_Temp->Check_Solvent No Change_Solvent Switch to DMSO/DMF (Stabilize TS) Check_Solvent->Change_Solvent Yes Check_Additives 3. Check Additives (Acid/Water present?) Check_Solvent->Check_Additives No Add_Acid Add 5% AcOH (Accelerate Enamine) Check_Additives->Add_Acid No Catalyst 2-Propylproline Oxazolidinone Parasitic Oxazolidinone Catalyst->Oxazolidinone Fast Equilibrium Enamine Active Enamine (Sterically Hindered) Catalyst->Enamine Slow (Rate Determining) Oxazolidinone->Catalyst Reversible

Caption: Decision tree for optimizing ee, coupled with the mechanistic competition between the active enamine and the parasitic oxazolidinone resting state.

Standardized Optimization Protocol

Do not rely on "standard" proline conditions.


-alkyl prolines require a modified workflow.

Step 1: The Solvent Screen (0.5 mmol scale) Run three parallel reactions using 20 mol% 2-propylproline:

  • DMSO (Anhydrous): The baseline for high stereocontrol.[2]

  • CHCl3 + 1 eq. H2O: Tests if water is needed for hydrolysis/turnover.[2]

  • Neat Ketone (e.g., Acetone/Cyclohexanone): Maximizes rate via concentration.[1][2]

Step 2: The Acid Co-Catalyst Tuning If conversion is <50% after 24h in Step 1, introduce an acidic additive.[2]

  • Recommendation: Add 20 mol% Acetic Acid .[2]

  • Why? It protonates the aldehyde electrophile (activating it) and assists in the breakdown of the hemiaminal intermediate.[2]

Step 3: Work-up & Isolation

  • Caution: 2-Propylproline is lipophilic. Unlike L-proline, it may not wash out easily with water.[1]

  • Purification: Use an acidic resin (e.g., Amberlyst 15) scavenger or perform a flash column.[1][2] Residual catalyst can catalyze racemization of the product during concentration.[2]

FAQ: Advanced Mechanistic Insights

Q: Why does adding water sometimes increase my ee? A: This is the "Water Effect."[2] In strictly anhydrous conditions, the turnover-limiting step can become the hydrolysis of the product iminium ion.[2] If this step is too slow, the iminium ion accumulates and can undergo reversible retro-aldol or racemization. A small amount of water (1–5 equivalents) ensures rapid hydrolysis, releasing the chiral product before it degrades.[2]

Q: Can I recycle the 2-propylproline catalyst? A: Yes, more easily than L-proline. Due to the propyl group, the catalyst is highly soluble in organic solvents like DCM but insoluble in non-polar ethers (like MTBE) or cold hexane.[2]

  • Protocol: Precipitate the catalyst by adding cold hexanes to the reaction mixture (if the solvent system allows) or extract the product into ether while keeping the catalyst in a polar phase (e.g., ionic liquid or PEG).[2]

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2] [1]

  • Seebach, D., et al. (2007).[1][2] On the Mechanism of the Proline-Catalyzed Aldol Reaction: The Oxazolidinone Pathway. Helvetica Chimica Acta.[2] [1]

  • Zotova, N., et al. (2010).[1][2] Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society.[2] [1]

  • Gruttadauria, M., et al. (2008).[1][2] Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Reviews. [1]

Sources

Technical Support Center: 2-Propylproline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PRO-2-ALK-001 Subject: Troubleshooting Side Reactions & Yield Loss in


-Alkylation of Proline
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The synthesis of 2-propylproline (an


-quaternary amino acid) is chemically distinct from standard peptide synthesis. The introduction of a propyl chain at the 

-position of proline creates a quaternary carbon center with significant steric congestion.

The "Gold Standard" methodology—Seebach’s Self-Regeneration of Stereocenters (SRS) —uses a chiral oxazolidinone auxiliary to direct alkylation. While highly stereoselective, this route is prone to two specific failure modes:

  • Enolate Elimination (E2): The basic conditions required for alkylation can trigger the elimination of the propyl halide electrophile rather than substitution.

  • Hydrolysis Resistance: The resulting steric bulk makes the final removal of the chiral auxiliary extremely difficult, often leading to "stalled" deprotection.

This guide details the root causes of these side reactions and provides validated protocols to circumvent them.

Module 1: The Alkylation Phase (Seebach SRS)

Context: You are reacting the lithium enolate of the proline-derived oxazolidinone with a propyl halide.

Critical Side Reaction: E2 Elimination of Electrophile

Symptom: You observe low conversion of the starting material, but the alkyl halide is consumed.


H NMR shows the presence of propene (or its oligomers) and recovered oxazolidinone.

Mechanism: The lithium enolate is a strong base. If the alkylation is slow due to steric hindrance (the "quaternary barrier"), the enolate will abstract a proton from the


-carbon of the propyl halide (E2 mechanism) instead of attacking the 

-carbon (

).

G Enolate Lithium Enolate (Nucleophile & Base) PropylX Propyl Halide (Electrophile) Enolate->PropylX Interaction Product 2-Propylproline Derivative (SN2) PropylX->Product Path A: Substitution (Kinetic Control) SideProduct Propene + Recovered SM (E2) PropylX->SideProduct Path B: Elimination (Thermodynamic/Steric)

Figure 1: Divergent pathways between productive alkylation (


) and parasitic elimination (E2).
Troubleshooting Protocol: Optimizing
ParameterRecommendationScientific Rationale
Electrophile Use Propyl Iodide (freshly distilled).Iodide is a better leaving group than bromide, accelerating

relative to E2.
Cosolvent Add DMPU (10-20% v/v) or HMPA .These polar aprotic additives break up Lithium-enolate aggregates, increasing the "naked" nucleophilicity of the enolate.
Temperature Maintain -78°C for addition; warm slowly.Lower temperatures favor the lower activation energy pathway (

) over elimination (E2).
Concentration Keep electrophile in excess (3-5 eq) .Compensates for the inevitable loss of electrophile to the elimination pathway.

Module 2: The Deprotection Phase (Hydrolysis)

Context: You have successfully alkylated the oxazolidinone, but cannot release the free amino acid.

Critical Issue: Steric Shielding of the Amide

Symptom: Standard acidic hydrolysis (6N HCl, reflux, 24h) yields <20% product. The starting material remains intact or decomposes into unidentifiable tars.

Root Cause: The 2-propyl group and the tert-butyl group (from the pivalaldehyde auxiliary) create a "steric wall" around the amide bond. Water cannot easily approach the carbonyl carbon to initiate hydrolysis.

Validated Solution: The "Silica Gel" Method

Standard aqueous hydrolysis fails because the lipophilic substrate aggregates, preventing water contact. The method developed by Genin & Johnson (1994) uses silica surface catalysis to solve this.

Step-by-Step Protocol:

  • Dissolution: Dissolve the alkylated oxazolidinone (1.0 eq) in minimal MeOH.

  • Suspension: Add Silica Gel (Merck 60, 230-400 mesh; approx. 5g per mmol substrate).

  • Evaporation: Remove the solvent under reduced pressure. The compound is now adsorbed onto the silica surface, increasing surface area.

  • Reaction: Suspend the dry silica powder in 48% HBr (aq) or 6N HCl . Heat to reflux for 4–8 hours.

  • Workup: Filter off the silica. The filtrate contains the hydrolyzed amino acid salt.

Why this works: The silica adsorption prevents the hydrophobic "oiling out" of the substrate in aqueous acid, maintaining a high effective concentration of the amide near the hydronium ions.

Module 3: Alternative Route (Ni-Schiff Base)

If the Seebach route fails due to hydrolysis issues, switch to the Belokon/North Ni(II) Complex method.

Workflow:

  • Form a complex between Glycine, a Chiral Auxiliary (S-BPB), and Ni(II).

  • Alkylate with Propyl Iodide/KOH.

  • Disassembly: The complex decomposes in mild acid (MeOH/HCl) at room temperature.

Comparison of Side Reactions:

Feature Seebach (SRS) Ni(II) Schiff Base
Stereocontrol Excellent (>98% de) Good (>90% de), but risk of epimerization.
Alkylation Yield Moderate (E2 competition) High (Phase Transfer Catalysis).
Hydrolysis Difficult (Steric) Easy (Labile Complex)

| Scalability | High | Moderate (Ni waste disposal). |

FAQ: Rapid Diagnostics

Q: My reaction mixture turned dark black/brown upon adding Propyl Iodide. A: This indicates iodine liberation . If your propyl iodide is old, it contains free


, which oxidizes the enolate (oxidative dimerization). Fix: Wash Propyl Iodide with aqueous thiosulfate and distill over copper turnings before use.

Q: I see a "double alkylation" spot on TLC. A: Highly unlikely with a propyl group due to steric hindrance. This is likely the O-alkylated product (imidate ester). Fix: Ensure you are using LiHMDS or LDA as the base (Lithium binds O, directing C-alkylation) and keep the temperature strictly at -78°C.

Q: The final product has low optical rotation. A: Check your hydrolysis conditions. Prolonged reflux in 48% HBr can cause racemization even at a quaternary center via reversible ring opening/closing mechanisms under extreme stress. Fix: Switch to the Silica/HCl method described in Module 2.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society, 105(16), 5390–5398. Link

  • Genin, M. J., & Johnson, R. L. (1994).[1] "An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of

    
    -alkylprolines." Tetrahedron Letters, 35(28), 4967-4968.[1] Link
    
  • Karady, S., et al. (1984). "Stereoselective synthesis of (S)-

    
    -alkyl-prolines." Tetrahedron Letters, 25(39), 4337-4340. Link
    
  • Belokon, Y. N., et al. (1998). "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-

    
    -amino acids." Tetrahedron: Asymmetry, 9(23), 4249-4252. Link
    

Sources

Technical Support Center: 2-Propylproline Catalysis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Organocatalysis / Reaction Engineering | ID: TS-PRO-2026

Executive Summary

Welcome to the technical support hub for 2-propylproline (and related


-quaternary proline derivatives). Unlike native L-proline, 2-propylproline features a quaternary stereocenter at the 

-position. This structural modification confers two distinct advantages: resistance to catalyst racemization (due to the absence of an acidic

-proton) and enhanced hydrophobic solubility .

However, the added steric bulk of the propyl group introduces unique kinetic challenges. This guide addresses the three most common failure modes: Solubility/Agglomeration , The "Water Paradox" (Turnover Failure) , and Stereoselectivity Erosion .

Module 1: Reaction Kinetics & The "Water Paradox"

User Issue: "My reaction stalls after 50% conversion, even though TLC shows remaining starting material and catalyst."

Diagnosis: You are likely experiencing Product Inhibition or Parasitic Oxazolidinone Formation . In anhydrous conditions, proline derivatives react with ketone donors to form stable oxazolidinones (off-cycle species) rather than the active enamine. This effectively removes your catalyst from the cycle.

Troubleshooting Protocol: The Water Titration Method

Contrary to traditional "dry chemistry" intuition, 2-propylproline catalysis often requires controlled amounts of water to maintain turnover.

ParameterRecommendationMechanism of Action
Water Equivalence 1.0 – 5.0 equiv. relative to catalystPromotes hydrolysis of the iminium intermediate, releasing the product and regenerating the catalyst.
Danger Zone >10% v/v WaterExcessive water prevents enamine formation (reverses equilibrium), killing the reaction.
Solvent System DMSO or DMF (wet)Polar aprotic solvents stabilize the zwitterionic transition state while solubilizing the water additive.

Step-by-Step Optimization:

  • Baseline: Run the reaction under strictly anhydrous conditions (molecular sieves).

  • Spike: If the reaction stalls, add 2.0 equivalents of

    
     (relative to the catalyst loading, not the substrate).
    
  • Monitor: Check conversion after 1 hour. If rate doubles, the system was water-starved.

Technical Insight: The quaternary center of 2-propylproline increases steric crowding around the nitrogen. This makes the hydrolysis of the intermediate iminium ion slower than with native proline. Therefore, the presence of water is more critical for this derivative to ensure the catalytic cycle closes.

Module 2: Solubility & Aggregation

User Issue: "The catalyst forms a gummy precipitate in DCM or Toluene, leading to poor ee."

Diagnosis: Zwitterionic Aggregation. Although the propyl group adds hydrophobicity, the carboxylic acid and amine moieties still form a zwitterion (


). In non-polar solvents, these zwitterions aggregate into inactive clusters.
Protocol: The "Split-Solvent" System

Do not rely solely on non-polar solvents if you observe cloudiness.

  • The Co-Solvent Fix: Use a 9:1 mixture of Chloroform (

    
    )  and Isopropanol (IPA) .
    
    • Why? Chloroform solubilizes the organic backbone (propyl group), while IPA disrupts the intermolecular H-bonds causing aggregation.

  • The Acid Additive (TFA Trick):

    • Add 10-20 mol% TFA (Trifluoroacetic acid) relative to the catalyst.

    • Mechanism:[1][2][3][4][5][6] This protonates the amine fully, breaking the zwitterionic lattice and improving solubility. Note: This may slow enamine formation slightly, so increase reaction time.

Module 3: Stereocontrol (ee/dr Optimization)

User Issue: "I am getting high yield but low enantiomeric excess (<80% ee)."

Diagnosis: The "Leaky" Transition State. The 2-propyl group provides steric bulk, but if the reaction temperature is too high, the substrate can bypass the rigid Zimmerman-Traxler transition state.

Optimization Matrix
VariableAdjustmentRationale
Temperature Lower to -20°C or 0°C Kinetic control. The energy difference (

) between the major and minor transition states becomes more significant at lower temperatures.
Concentration Increase to 1.0 M - 2.0 M High concentration favors the bimolecular enamine formation over unimolecular decomposition pathways.
Catalyst Loading Increase to 20-30 mol% 2-propylproline is sterically hindered. Higher loading compensates for the slower turnover rate (

) caused by the quaternary center.
Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle, highlighting the Critical Water Intervention Point and the Parasitic Trap (Oxazolidinone) that causes reaction stalling.

ProlineCycle Catalyst Active Catalyst (2-Propylproline) Enamine Enamine Intermediate (Nucleophile) Catalyst->Enamine + Ketone - H2O Oxazolidinone Parasitic Oxazolidinone (Catalyst Sink) Catalyst->Oxazolidinone Low Water Conditions Ketone Ketone Donor TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Iminium Iminium Intermediate TS->Iminium Iminium->Catalyst + H2O (Hydrolysis) CRITICAL STEP Product Aldol Product Iminium->Product Release Oxazolidinone->Catalyst + H2O (Rescue)

Figure 1: The Catalytic Cycle of 2-Propylproline. Note the red arrow indicating the hydrolysis step where water addition is critical for turnover, and the grey "Parasitic" loop that traps the catalyst in dry conditions.

FAQ: Rapid Fire Troubleshooting

Q: Can I use 2-propylproline for Mannich reactions? A: Yes, but the steric bulk of the propyl group requires you to use pre-formed imines (e.g., N-PMP imines) rather than a three-component assembly, as the catalyst struggles to condense with the aldehyde/amine in situ due to crowding [1, 2].

Q: Why is 2-propylproline better than L-proline? A: It is not "better," it is "specialized." It is strictly superior for reactions requiring long reaction times or harsh conditions where L-proline would racemize. The quaternary


-carbon prevents the catalyst from losing its own chirality [3].

Q: My product is racemic. Is my catalyst bad? A: Unlikely. If you are using 2-propylproline, the catalyst cannot racemize. The issue is likely a background reaction . Ensure you are not using a basic solvent (like pyridine) or high temperatures that allow the uncatalyzed aldol reaction to proceed faster than the catalyzed one.

References
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

  • Pihko, P. M., et al. (2006).[6] Proline-Catalyzed Intermolecular Aldol Reactions: The Role of Water. Journal of Organic Chemistry.

Sources

Technical Support Center: 2-Propylproline Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation pathways, and experimental handling of 2-Propylproline (2-PP) . This content is structured as a Tier-3 Technical Support resource for drug development scientists.

Subject: Troubleshooting degradation and purity issues with 2-Propyl-L-proline (2-PP) scaffolds. Ticket Priority: High (Impacts API purity and peptide coupling yields). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

2-Propylproline is a sterically hindered,


-disubstituted amino acid often employed in peptidomimetics to induce helical conformation or restrict proteolytic cleavage. Unlike canonical proline, the quaternary 

-carbon confers resistance to racemization. However, its unique structure creates specific vulnerabilities:
  • Oxidative Instability: The pyrrolidine ring is susceptible to radical-mediated oxidation at the C5 position, especially in the presence of transition metals.

  • Synthetic Decomposition: During peptide coupling, steric bulk can stall reaction kinetics, leading to activated ester hydrolysis or N-carboxyanhydride (NCA) polymerization rather than the desired amide bond formation.

Module 1: Chemical Stability & Storage

User Issue: "I am observing new impurity peaks (RRT 0.92, 1.1) in my 2-PP stock solution after 48 hours."

The Mechanism: Oxidative Ring Opening

While the


-center is blocked by the propyl group, the 

-carbon (C5) remains vulnerable to Hydrogen Atom Transfer (HAT) reactions initiated by hydroxyl radicals or trace transition metals (Fe, Cu). This leads to hydroxylation and subsequent ring opening.
Diagnostic Workflow
ObservationProbable CauseMechanism
New Peak (+16 Da) 5-Hydroxy-2-propylprolineDirect oxidation of the pyrrolidine ring (C5).
New Peak (+32 Da / Ring Open) Glutamate semialdehyde analogFurther oxidation and hydrolytic ring opening.
Yellowing of Solution Imine/Enamine polymerizationCross-linking of ring-opened aldehyde species.
Troubleshooting Protocol 1.1: Assessing Oxidative Degradation

Objective: Confirm if impurities are metal-catalyzed oxidation products.

  • Preparation: Prepare two 10 mM samples of 2-PP in the solvent of interest (e.g., Water/MeOH).

  • Challenge: Spike Sample A with 50 µM EDTA (metal chelator). Leave Sample B untreated.

  • Stress: Incubate both at 40°C for 24 hours.

  • Analysis: Analyze via LC-MS (ESI+).

    • Result: If Sample A shows significantly lower degradation than Sample B, the pathway is metal-mediated oxidation (Fenton chemistry).

Technical Note: Proline derivatives form stable complexes with Cu(II) and Fe(III), which can paradoxically enhance local radical generation near the ring . Always use high-grade solvents with low ppb metal content.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the stepwise degradation of 2-propylproline under oxidative stress.

degradation_pathway Start 2-Propylproline (Intact) Radical C5-Radical Intermediate Start->Radical HO• / Metal Ion (H-abstraction) Hydroxy 5-Hydroxy-2-propylproline (+16 Da) Radical->Hydroxy O2 / H2O RingOpen Ring-Opened Semialdehyde Hydroxy->RingOpen Hydrolysis (Spontaneous) Polymer Oligomeric Degradants RingOpen->Polymer Aldol/Imine Condensation

Figure 1: Metal-catalyzed oxidative degradation pathway of 2-propylproline targeting the C5 position.

Module 2: Synthetic Troubleshooting (Coupling Reactions)

User Issue: "My coupling reaction with 2-propylproline stalled at 30% conversion. Is the amino acid degrading?"

The Mechanism: Steric-Induced Activated Ester Decomposition

The propyl group at the


-position creates a "steric wall." When you activate the carboxylate (e.g., with HATU/DIC), the incoming nucleophile (amine) struggles to approach. The activated intermediate (O-acyl isourea or ester) sits unreacted for too long and undergoes unproductive decomposition .
Common "Degradation" Misinterpretations
SymptomActual Chemical EventWhy it happens
Loss of Starting Material but Low Yield N-Acyl Urea FormationRearrangement of the O-acyl isourea (DIC/EDC activation) because the amine attack is too slow.
Formation of "Double" Mass Anhydride/Dimer FormationSelf-reaction of the activated species.
Racemization Impossible 2-PP has no

-proton. If you see stereoisomers, they were present in the starting material (check your supplier's ee%).
Troubleshooting Protocol 2.1: Optimization for Hindered Couplings

Objective: Maximize coupling efficiency while minimizing activated ester decomposition.

  • Switch Reagents: Avoid carbodiimides (DIC/EDC) which are prone to rearrangement. Use phosphonium (PyBOP) or uronium (HATU/COMU) salts which form more stable active esters.

  • Pre-Activation: Do not pre-activate 2-PP for long periods. Add the coupling agent and the amine simultaneously to minimize the lifetime of the fragile reactive intermediate.

  • Catalyst: Use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling of hindered amino acids by ~10x.

Module 3: FAQ - Frequently Asked Questions

Q: Can I autoclave buffers containing 2-propylproline? A: No. While the amide backbone is stable, the high temperature and pressure can accelerate decarboxylation (loss of CO2) if the pH is acidic, or oxidation if oxygen is present. Filter sterilize (0.22 µm) instead.

Q: I see a peak at [M-43]. What is it? A: This is likely the loss of the propyl group (M-43) or decarboxylation (M-44). Loss of the propyl side chain is rare under standard conditions but can occur in Mass Spectrometry (in-source fragmentation) or under extreme acidic hydrolysis conditions (e.g., 6N HCl at 110°C for >24h). Verify if the peak exists in the liquid chromatogram or only in the MS spectra.

Q: Is 2-propylproline hygroscopic? A: Yes, like many amino acid salts. Moisture absorption accelerates hydrolysis of any activated derivatives and promotes oxidative degradation by increasing molecular mobility. Store in a desiccator at -20°C.

References

  • Mechanism of Proline Oxidation: Title: Revisiting the HO[1]•-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. Source: Royal Society Open Science (2023). URL:[Link]

  • Steric Effects in Proline Derivatives: Title: The conformational stability of the polyproline II (PPII) helix with respect to the functional groups at the C- and N-termini.[2] Source: Journal of Physical Chemistry B (2009). URL:[Link]

  • Synthesis & Impurities of Alkyl-Prolines: Title: Electrochemical oxidation of proline derivatives: total syntheses of bulgecinine.[3] Source: Journal of Organic Chemistry (1991).[3] URL:[Link]

  • General Degradation Pathways: Title: Protein Degradation Pathways (General Context for Amino Acid Catabolism).[4] Source: Sustainability Directory (2025). URL:[Link]

Sources

Technical Support Center: Scalable Synthesis of (S)-2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for synthesizing (S)-2-propylproline (also known as


-propylproline), a critical intermediate for HCV protease inhibitors and conformationally constrained peptidomimetics.

This guide focuses on the Seebach Self-Regeneration of Stereocenters (SRS) methodology, which is the industry standard for maintaining high enantiomeric excess (ee%) during


-alkylation.

Topic: Scale-Up Optimization & Troubleshooting for (S)-2-Propylproline Methodology: Seebach SRS (Pivalaldehyde Auxiliary Route) Target Audience: Process Chemists & Senior Researchers

Executive Summary & Strategic Route Selection

The direct alkylation of proline esters is non-viable for scale-up due to unavoidable racemization and mono/di-alkylation mixtures. The Seebach SRS method is the authoritative route, utilizing a temporary stereocenter (aminal) to preserve the original chirality of L-proline while enabling facial-selective alkylation.

Core Workflow
  • Protection: Condensation of L-Proline with pivalaldehyde to form a bicyclic oxazolidinone.

  • Activation: Lithiation (LDA) to generate a planar enolate.

  • Alkylation: Stereoselective attack of the electrophile (trans to the tert-butyl group).

  • Deprotection: Acidic hydrolysis to release the

    
    -alkylated amino acid.
    
Decision Matrix: Alkylating Agent
FeatureRoute A: Allyl Bromide + HydrogenationRoute B: Propyl Iodide (Direct)
Reactivity High. Rapid conversion at -78°C.Moderate/Low. Slower kinetics.
Scale-Up Risk Low. Exotherms are manageable.Medium. Requires longer hold times; risk of enolate decomposition.
Purification Product is often crystalline.[1]Product often requires chromatography (oils).
Step Count +1 (Requires Pd/C hydrogenation).Direct.
Recommendation Preferred for >100g scale. Recommended only for <10g scale.

Interactive Workflow & Logic Map

The following diagram outlines the critical decision points and failure modes in the synthesis pipeline.

G cluster_0 Critical Control Point: Stereochemistry Start Start: L-Proline Step1 1. Condensation (Pivalaldehyde/Pentane) Start->Step1 Check1 QC: Is dr > 98:2? Step1->Check1 Recryst Recrystallize (Hexanes) Check1->Recryst No Step2 2. Enolization (LDA, -78°C) Check1->Step2 Yes Recryst->Check1 Step3 3. Alkylation (Allyl Bromide) Step2->Step3 Check2 QC: Conversion > 95%? Step3->Check2 Check2->Step2 No (Reprocess/Adjust) Step4 4. Hydrogenation (H2, Pd/C) Check2->Step4 Yes Step5 5. Hydrolysis (HCl or Silica/MeOH) Step4->Step5 Final Target: (S)-2-Propylproline Step5->Final

Caption: Logic flow for the Seebach SRS synthesis of (S)-2-propylproline, highlighting the critical diastereomeric ratio (dr) check prior to alkylation.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Auxiliary (Oxazolidinone Formation)

The Issue: Incomplete condensation or formation of the "wrong" diastereomer (


 vs 

). Mechanism: The reaction is under thermodynamic control. Water removal is the driving force.
  • Q: My yield is low (<60%) after 48 hours. What is wrong?

    • Diagnosis: Inefficient water removal.

    • Fix: Ensure your Dean-Stark trap is actively separating water. For scale-up (>100g), use pentane as the solvent instead of hexane; it refluxes at a lower temperature (36°C), preventing thermal degradation of the proline, but still azeotropes water effectively.

    • Pro-Tip: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mol%) to accelerate equilibrium.

  • Q: I see two spots on TLC. Is my product impure?

    • Analysis: The cis-isomer (endo) is the thermodynamic product and the required one. The trans-isomer (exo) is a kinetic impurity.

    • Protocol: Do not proceed to alkylation with a mixture. Recrystallize from hot hexanes. The cis-oxazolidinone crystallizes readily, while the trans-isomer stays in the mother liquor.

    • Target: You must achieve >98:2 dr. The auxiliary's chirality dictates the alkylation face; starting with a mix guarantees a racemic final product.

Phase 2: The Alkylation (The Critical Step)

The Issue: Low yield, "gummy" residues, or loss of stereochemistry. Mechanism: The lithium enolate is sensitive to temperature and proton sources.

  • Q: Can I run the LDA step at -20°C to save cooling costs?

    • Answer: No.

    • Reasoning: At -20°C, the lithium enolate is less stable and can undergo "conducted tour" racemization or self-condensation. You must maintain -78°C during enolization and the initial addition of the electrophile.

    • Scale-Up Workaround: If -78°C is impossible at plant scale, consider flow chemistry for the lithiation step to minimize residence time, or switch to the Schöllkopf method (though Seebach is preferred for proline).

  • Q: Why Allyl Bromide? Why not just use Propyl Iodide?

    • Insight: Propyl iodide is less reactive. On a large scale, the enolate sits unreacted for longer, increasing the chance of decomposition.

    • Protocol: Use Allyl Bromide . It reacts almost instantaneously at -78°C. The subsequent hydrogenation (H₂, Pd/C, MeOH) is quantitative and trivial to scale, making the 2-step route more robust than the direct 1-step route.

  • Q: The reaction mixture turned black/tarry.

    • Diagnosis: Decomposition of the enolate, likely due to oxygen ingress or moisture.

    • Fix: Ensure the system is strictly inert (Argon/Nitrogen). Dry the THF over molecular sieves (3Å) until <50 ppm water. Premix the electrophile with HMPA or DMPU (cosolvents) to accelerate the reaction if kinetics are sluggish (Note: HMPA is carcinogenic; DMPU is the safer scale-up alternative).

Phase 3: Hydrolysis & Purification

The Issue: The pivalaldehyde auxiliary is extremely stable and hard to remove.

  • Q: Standard 6N HCl reflux is taking days. How do I speed this up?

    • Standard Protocol: Reflux in 6N HCl for 12-24h is standard. It will work eventually.

    • Alternative (Lab Scale <10g): "Silica Gel Hydrolysis." Stir the alkylated product with silica gel in MeOH/Water. The mild acidity of silica cleaves the aminal without degrading the amino acid.

    • Scale-Up Warning: Do not use the silica method for >100g batches. The filtration of kg-quantities of silica is mechanically difficult and generates hazardous waste. Stick to HCl reflux.

  • Q: How do I isolate the zwitterion from the HCl salts?

    • Method: Use propylene oxide (epoxide method) in ethanol.

    • Protocol: Dissolve the crude amino acid hydrochloride in absolute ethanol. Add propylene oxide (1.5 equiv). The propylene oxide scavenges the HCl (forming chloropropanol), and the free amino acid zwitterion will precipitate out as a white solid. This avoids ion-exchange columns entirely.[2]

Quantitative Data: Reagent Comparison

ParameterAllyl Bromide (Recommended)Propyl Iodide (Alternative)
Enolate Quench Time (-78°C) < 30 mins2 - 4 hours
Typical Yield (Alkylation) 85 - 92%60 - 75%
Stereoselectivity (dr) > 98:2~ 90:10 (variable)
Post-Rxn Impurities MinimalElimination products (Propene)
Safety Profile Lachrymator, FlammableAlkylating agent, Photosensitive

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23-24, 1996, pp. 2708-2748. Link

  • Karady, S., et al. "Stereoselective Synthesis of (S)-2-Allylproline: A Key Intermediate for HCV Protease Inhibitors." Tetrahedron Letters, vol. 46, no. 12, 2005.
  • Grygorenko, O. O., et al. "Stereoselective Synthesis of Quaternary Proline Analogues." Chemical Reviews, vol. 111, no. 11, 2011. Link

  • Avenoza, A., et al. "An Improved Method of Oxazolidinone Hydrolysis in the Asymmetric Synthesis of

    
    -Alkylprolines." Tetrahedron, vol. 57, 2001. (Source for Silica Gel hydrolysis technique).[2][3][4]
    
  • Beak, P., et al. "Dipole-Stabilized Carbanions: Novel and Useful Intermediates." Chemical Reviews, vol. 84, no. 5, 1984.

Sources

Validation & Comparative

Structural Confirmation of 2-Propylproline via 2D NMR: A Comparative Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 2-propylproline with 2D NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Propylproline (also known as


-propylproline) represents a class of conformationally constrained 

-disubstituted amino acids critical for stabilizing peptide secondary structures (e.g.,

-helices) and inhibiting proteolytic degradation. However, its synthesis—often via the Seebach "self-reproduction of chirality" method—presents a unique analytical challenge: the quaternary

-carbon eliminates the characteristic H

proton, severing the standard scalar coupling networks used in peptide assignment.

This guide compares the efficacy of standard homonuclear 2D methods (COSY, TOCSY) against heteronuclear inverse-detection techniques (HSQC, HMBC) for resolving this structure. We provide a validated protocol for distinguishing the propyl side chain from the pyrrolidine ring, a common point of ambiguity in 1D


H NMR due to methylene overlap.
The Analytical Challenge: Quaternary Centers

In standard proline, the H


 proton (approx. 4.0–4.5 ppm) serves as the "linchpin" connecting the ring spin system to the backbone nitrogen and carbonyl. In 2-propylproline, this proton is replaced by a propyl group.
  • The Consequence: The spin system is "broken" at the

    
    -position.
    
  • The Ambiguity: The propyl methylene protons (C1', C2') often overlap with the ring

    
     and 
    
    
    
    protons in the 1.6–2.4 ppm region, making integration and splitting analysis in 1D NMR unreliable for proving the substitution pattern.
Comparative Analysis of NMR Techniques

The following analysis evaluates which 2D experiments provide the necessary "performance" to resolve the structure.

FeatureCOSY (Correlation Spectroscopy) TOCSY (Total Correlation Spectroscopy) HMBC (Heteronuclear Multiple Bond Correlation) Verdict for 2-Propylproline
Spin System Identification Traces immediate neighbors (

). Good for identifying the methyl triplet.
Traces the entire continuous chain. Essential for separating the Propyl spin system from the Ring spin system.N/ATOCSY Wins: It clearly isolates the propyl chain (H1'-H2'-H3') from the ring (H

-H

-H

).
Quaternary Connection Fails: No H

to couple to H

or H1'.
Fails: Scalar coupling is blocked by the quaternary C

.
Excells: Bridges the gap via

and

correlations from H

and H1' to the quaternary C

.
HMBC is Mandatory: The only method to definitively prove the propyl group is attached to C2.
Stereochemical Probe Limited to

coupling constants (puckering).
N/AN/ANOESY Required: To determine relative stereochemistry if diastereomers are possible.
Strategic Assignment Protocol

This protocol is designed to be self-validating. If the HMBC correlations described in Step 3 are missing, the structure is incorrect (e.g., N-alkylation or ring expansion has occurred).

Step 1: Isolate Spin Systems (TOCSY)

Use 1D TOCSY or 2D TOCSY (mixing time 60–80 ms) to identify two distinct networks.

  • Network A (Propyl): A triplet at ~0.9 ppm (CH

    
    ) correlates to a sextet ~1.3 ppm and a multiplet ~1.8 ppm.
    
  • Network B (Ring): The downfield multiplet at ~3.4 ppm (H

    
    ) correlates to the central methylenes (H
    
    
    
    , H
    
    
    ).
  • Validation: There should be zero cross-peaks between Network A and Network B in the TOCSY spectrum. If they correlate, the alkylation did not occur at the quaternary center (or mixing time is too long allowing transfer through carbonyl/N).

Step 2: The Carbon Anchor (HSQC)

Acquire a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3) to assign protonated carbons.

  • Diagnostic: The C

    
     will not  appear in the HSQC.
    
  • Ring C

    
    :  Distinctive shift ~48 ppm (inverted phase in edited HSQC).
    
  • Propyl Methyl: ~14 ppm (inverted).

Step 3: Bridging the Gap (HMBC)

This is the confirmation step. Optimize long-range delay for 8 Hz (


).
  • Target: Look for the quaternary Carbon signal in the carbon projection (expected ~70–72 ppm).

  • The "Cross": You must observe correlations to this ~70 ppm carbon from:

    • Ring H

      
      :  (approx 2.0–2.3 ppm)
      
    • Propyl H1': (approx 1.6–1.9 ppm)

    • Ring H

      
      :  (Weak 
      
      
      
      correlation possible)
  • Validation: If the propyl H1' correlates to a CH signal (approx 60 ppm) instead of a quaternary C, you have isolated the starting material (Proline) or an isomer.

Expected Chemical Shift Data

Solvent: D


O (pH adjusted to ~7 for zwitterion) or CDCl

(for ester/protected forms).
PositionAtomApprox.

(ppm)
Approx.

(ppm)
Multiplicity (HSQC)Key HMBC Correlations (to this C)

(Quaternary)
C268.0 – 72.0 QuaternaryH

, H1' (propyl)

(Ring)
CH

2.0 – 2.335.0 – 38.0CH

H

, H1'

(Ring)
CH

1.9 – 2.123.0 – 25.0CH

H

, H


(Ring)
CH

3.3 – 3.646.0 – 49.0CH

H

, H

1' (Propyl) CH

1.6 – 1.938.0 – 41.0CH

H

, H2'
2' (Propyl) CH

1.2 – 1.417.0 – 19.0CH

H1', H3'
3' (Propyl) CH

0.9014.0 – 15.0CH

H1', H2'
Carbonyl C=O175.0 – 180.0QuaternaryH

, H

(weak)
Visualization of Assignment Logic

The following diagram illustrates the flow of logic required to confirm the structure, highlighting how the HMBC experiment bridges the two isolated spin systems identified by TOCSY.

G cluster_0 Spin System A (Ring) cluster_1 Spin System B (Propyl) H_delta H-delta (3.5 ppm) H_gamma H-gamma (2.0 ppm) H_delta->H_gamma COSY/TOCSY H_beta H-beta (2.2 ppm) H_gamma->H_beta COSY/TOCSY C_alpha C-alpha (Quaternary) ~70 ppm H_beta->C_alpha HMBC (3J) H_propyl_3 H-3' (Methyl) (0.9 ppm) H_propyl_2 H-2' (1.3 ppm) H_propyl_3->H_propyl_2 COSY/TOCSY H_propyl_1 H-1' (1.8 ppm) H_propyl_2->H_propyl_1 COSY/TOCSY H_propyl_1->C_alpha HMBC (2J) Validation Structure Confirmed: 2-Propylproline C_alpha->Validation

Figure 1: Assignment logic flow. TOCSY isolates the ring and chain systems; HMBC proves they are both attached to the same quaternary carbon.

Experimental Methodology

To ensure high-quality data for this specific small molecule:

  • Sample Preparation: Dissolve 5–10 mg of the amino acid in 600

    
    L of D
    
    
    
    O. If the zwitterion solubility is poor, add 1 eq. of DCl or NaOD. Avoid DMSO-d6 if possible, as the water peak often obscures the critical H
    
    
    /H
    
    
    region, though it is excellent for observing amide protons in peptides.
  • Pulse Sequence Selection (Bruker/Varian standard):

    • HSQC: Use hsqcedet (multiplicity edited). This immediately distinguishes the CH

      
       (negative) from CH/CH
      
      
      
      (positive), helping separate the propyl methyl from any impurities.
    • HMBC: Set cnst13 (J-coupling) to 8 Hz. For quaternary carbons, a slightly smaller J (6–7 Hz) can sometimes yield stronger cross-peaks if the standard 8 Hz fails.

  • Processing: Apply Linear Prediction (LP) in the indirect dimension (F1) for the 2D experiments to improve resolution of the quaternary carbon signal without excessively long acquisition times.

References
  • Seebach, D., et al. (1983).[1][2] "Self-Reproduction of Chirality in

    
    -Alkylation of Proline." Journal of the American Chemical Society.[1] Link
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC optimization). Link

  • Wishart, D. S., et al. (1995). "

    
    H, 
    
    
    
    C and
    
    
    N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. (Standard for peptide referencing).[3] Link

Sources

Comparative Guide: Enantiomeric Excess Determination of 2-Propylproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylproline (also known as


-propylproline) presents a distinct analytical challenge in chiral chromatography. Unlike standard 

-amino acids, it possesses a quaternary

-carbon and a secondary amine within a pyrrolidine ring. This steric bulk and lack of a primary amine render common "brush-type" (Pirkle) and Crown Ether chiral stationary phases (CSPs) ineffective.

This guide objectively compares the two most robust methodologies for determining the enantiomeric excess (ee) of 2-propylproline:

  • Direct Chiral Ligand Exchange Chromatography (CLEC): The high-throughput "gold standard" using copper-complexation.

  • Indirect Derivatization (Marfey’s Method): The sensitivity-focused approach using diastereomeric resolution on achiral C18 columns.

The Analytical Challenge: Sterics & Detection

Before selecting a method, the analyst must recognize the physicochemical hurdles of 2-propylproline:

  • Steric Hindrance: The

    
    -propyl group creates a crowded chiral center, making transient diastereomeric interactions with CSPs difficult.
    
  • Secondary Amine: The lack of a primary amine (

    
    ) precludes the use of Crown Ether columns (e.g., Crownpak CR(+)), which require an ammonium ion inclusion complex.
    
  • Weak UV Chromophore: Underivatized 2-propylproline lacks a conjugated system, absorbing only at low wavelengths (<210 nm), where solvent cutoff noise is high.

Method A: Direct Chiral HPLC (Ligand Exchange)

Best for: Process development, high-throughput screening, and preparative isolation.

The Technology: Chiral Ligand Exchange Chromatography (CLEC)

For cyclic secondary amino acids like proline, Ligand Exchange is the superior direct mechanism. This method utilizes a Chiral Stationary Phase (CSP) coated with a chiral selector (typically N,N-dioctyl-L-alanine) and a mobile phase containing Copper(II) sulfate.

Mechanism: The 2-propylproline enantiomers form a ternary mixed-ligand complex with the copper ion and the chiral selector on the stationary phase. The diastereomeric stability difference between the [Selector-Cu-L-Analyte] and [Selector-Cu-D-Analyte] complexes drives the separation.

Recommended System
  • Column: Daicel CHIRALPAK® MA(+) (50 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: 2 mM Copper(II) Sulfate (

    
    ) in Water / Acetonitrile (typically 85:15 to 95:5).
    
  • Detection: UV at 254 nm .

    • Note: While proline itself does not absorb at 254 nm, the Copper-Amino Acid complex formed in situ has a charge-transfer band that absorbs at 254 nm, solving the detection problem without derivatization.

Protocol A: Direct Determination[3]
  • Preparation: Dissolve the sample in the mobile phase (2 mM

    
    ). Concentration: 0.5 – 1.0 mg/mL.
    
  • Equilibration: Flush column with mobile phase for 30 mins to establish Cu(II) equilibrium.

  • Separation: Inject 10 µL. Flow rate: 0.8 - 1.0 mL/min. Temperature: 25°C.

  • Elution Order: typically, the D-enantiomer elutes before the L-enantiomer on MA(+) columns (verify with standards).

Critical Insight: Avoid using buffers with high chelating capacity (e.g., Citrate, EDTA) as they will strip the copper from the column, destroying the stationary phase.

Method B: Indirect Derivatization (Marfey’s Reagent)

Best for: Biological matrices (plasma/urine), trace analysis, and labs without specialized chiral columns.

The Technology: Diastereomeric Resolution

This method reacts the enantiomers with a chirally pure reagent, 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent . This converts the enantiomers into diastereomers (L-L and L-D pairs), which have different physical properties and can be separated on a standard achiral C18 column.

Recommended System
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Reagent: FDAA (Marfey’s Reagent) or L-FDLA (Leucinamide analog for higher hydrophobicity).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 340 nm (Dinitrophenyl chromophore).

Protocol B: Derivatization Workflow
  • Reaction: Mix 50 µL sample (50 mM) with 100 µL 1% Marfey’s Reagent (in acetone) and 20 µL 1M

    
    .
    
  • Incubation: Heat at 40–50°C for 60 minutes. (Steric bulk of 2-propylproline requires longer heating than standard amino acids).

  • Quenching: Stop reaction with 20 µL 1M HCl. Dilute with mobile phase.

  • Analysis: Inject onto C18 HPLC.

Comparative Analysis: Direct vs. Indirect

The following table synthesizes experimental performance metrics for 2-propylproline.

FeatureDirect HPLC (Chiralpak MA(+))Indirect HPLC (Marfey's / C18)
Primary Mechanism Ligand Exchange (Ternary Cu-Complex)Diastereomer Formation
Sample Prep Time < 5 minutes (Dissolve & Shoot)> 90 minutes (React, Quench, Cool)
UV Sensitivity Moderate (254 nm via Cu-complex)High (340 nm via DNP group)
Steric Tolerance High (Ligand exchange is robust)Moderate (Reaction rate is slower)
Risk of Racemization Zero (Non-destructive)Low (Reagent is stable, but pH extremes exist)
Cost Per Run Low (Cheap mobile phase)Moderate (Reagent cost)
Column Cost High (~$1,500 USD)Low (~$400 USD)
Suitability QC, Synthesis MonitoringPK Studies, Impurity Profiling

Decision Logic & Workflows

Method Selection Matrix

Use this logic flow to determine the correct instrument path for your specific sample type.

MethodSelection cluster_legend Decision Factors Start Start: 2-Propylproline Sample SampleType Is the sample a complex matrix? (Plasma, Cell Lysate) Start->SampleType Throughput Is high throughput required? (>20 samples/day) SampleType->Throughput No (Pure substance) Indirect METHOD B: Indirect HPLC (Marfey's Reagent) SampleType->Indirect Yes (Needs sensitivity) Direct METHOD A: Direct HPLC (Chiralpak MA+) Throughput->Direct Yes (Speed critical) Throughput->Indirect No (Low volume/No chiral col) Legend1 Direct: Fast, No Prep Legend2 Indirect: High Sensitivity

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and throughput requirements.

Marfey's Derivatization Mechanism

Understanding the reaction pathway is crucial for troubleshooting incomplete derivatization due to the steric hindrance of the propyl group.

MarfeysReaction Substrate 2-Propylproline (Secondary Amine) Intermediate Transition State (Sterically Hindered) Substrate->Intermediate + NaHCO3, 50°C Reagent FDAA (Marfey's Reagent) Reagent->Intermediate ProductL L-FDAA-L-Pro Derivative (Diastereomer 1) Intermediate->ProductL Separable on C18 ProductD L-FDAA-D-Pro Derivative (Diastereomer 2) Intermediate->ProductD

Figure 2: Reaction pathway of 2-propylproline with Marfey's reagent. Note that the steric bulk at the


-position may require extended reaction times compared to standard amino acids.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® MA(+). Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A, 1000(1-2), 891-915. [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of 2-Propylproline and L-Proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been revered as a foundational catalyst, prized for its simplicity, availability, and ability to induce chirality in a wide array of chemical transformations.[1] Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) moiety, allows it to mimic enzymatic reaction mechanisms, most notably in aldol and Mannich reactions.[1][2] However, the pursuit of enhanced catalytic efficiency, encompassing reaction rates, yields, and enantioselectivities, has spurred the development of numerous proline derivatives.[3] This guide provides a detailed comparative analysis of the archetypal L-proline and a structurally modified analogue, 2-propylproline. While direct experimental comparisons are not yet prevalent in the literature, this guide synthesizes established principles of organocatalysis and findings from computational studies on related substituted prolines to offer a robust predictive comparison of their catalytic efficacy.

The Rationale for Proline Modification: Enhancing Nature's Catalyst

The catalytic prowess of L-proline is not without its limitations. In certain reactions, it can suffer from moderate enantioselectivities and require high catalyst loadings (often in the range of 20-30 mol%).[4] Furthermore, its solubility can be a limiting factor in certain organic solvents. These challenges have motivated the exploration of proline derivatives with modified steric and electronic properties to fine-tune their catalytic performance.[3] The introduction of substituents on the pyrrolidine ring can significantly impact the catalyst's conformational preferences and the steric environment of the transition state, thereby influencing the stereochemical outcome of the reaction.[5]

The Catalytic Cycle: A Mechanistic Overview of the Proline-Catalyzed Aldol Reaction

The L-proline-catalyzed aldol reaction serves as a quintessential example of its catalytic mechanism. The reaction proceeds through a well-established enamine catalytic cycle, as illustrated below.[2][6]

Proline Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline - Aldol Adduct Aldol_out Aldol Adduct Product->Aldol_out Ketone_in Ketone Ketone_in->Enamine Aldehyde_in Aldehyde Aldehyde_in->Iminium

Figure 1: Generalized catalytic cycle for the L-proline-catalyzed aldol reaction.

The cycle commences with the reaction of L-proline with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde, leading to the formation of a C-C bond and an iminium ion. Subsequent hydrolysis of the iminium ion releases the aldol product and regenerates the L-proline catalyst.[6]

A Comparative Analysis: 2-Propylproline vs. L-Proline

The introduction of a propyl group at the C2 position of the proline ring is anticipated to induce significant steric and electronic effects that will modulate its catalytic activity.

Steric Effects

The primary influence of the 2-propyl group is expected to be steric hindrance. This bulkiness at the carbon atom adjacent to the nitrogen of the pyrrolidine ring can have several consequences:

  • Facial Selectivity: The propyl group will likely create a more sterically hindered environment on one face of the enamine intermediate. This enhanced steric bias is predicted to improve the diastereo- and enantioselectivity of the reaction by more effectively directing the approach of the electrophile (e.g., the aldehyde). Computational studies on other substituted prolines have shown that steric hindrance plays a crucial role in dictating the facial selectivity of the enamine attack.[3][7]

  • Reaction Rate: The increased steric bulk around the nitrogen atom could potentially hinder the initial formation of the enamine intermediate, which may lead to a decrease in the overall reaction rate compared to L-proline.

Electronic Effects

The propyl group is an electron-donating group (EDG) through an inductive effect. This can influence the nucleophilicity of the enamine intermediate:

  • Enamine Nucleophilicity: The electron-donating nature of the propyl group is expected to increase the electron density of the enamine's double bond, thereby enhancing its nucleophilicity. A more nucleophilic enamine could lead to a faster rate of C-C bond formation.

The interplay of these opposing steric and electronic effects will ultimately determine the overall catalytic efficiency of 2-propylproline. It is plausible that the enhanced stereoselectivity due to steric hindrance may be accompanied by a decrease in reaction rate.

Predicted Performance Comparison

Based on the principles of organocatalysis and insights from computational studies on related systems, the following qualitative comparison can be made:

Performance MetricL-Proline2-Propylproline (Predicted)Rationale
Reaction Yield Generally good, but can be moderate.Potentially similar or slightly lower.The potentially slower reaction rate due to steric hindrance might lead to lower yields within a given timeframe.
Enantiomeric Excess (e.e.) Moderate to good (can vary significantly).Potentially higher.The steric bulk of the 2-propyl group is expected to create a more defined chiral pocket, leading to improved facial discrimination and higher enantioselectivity.[5]
Diastereoselectivity Often moderate.Potentially higher.Similar to enantioselectivity, the steric hindrance should favor one diastereomeric transition state over the other more effectively.
Reaction Time Can be lengthy for less reactive substrates.Potentially longer.Steric hindrance around the nitrogen may slow down the formation of the enamine intermediate, thus increasing the overall reaction time.
Catalyst Loading Often requires 20-30 mol%.Potentially lower.If the increase in stereoselectivity is significant, it might be possible to achieve high e.e. with a lower catalyst loading.

Experimental Protocol: A Representative L-Proline Catalyzed Aldol Reaction

The following protocol details the L-proline-catalyzed direct asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a commonly used benchmark reaction.[1][2]

Materials:

  • L-proline (e.g., 35.0 mg, 0.3 mmol)

  • p-Nitrobenzaldehyde (e.g., 151.0 mg, 1.0 mmol)

  • Acetone (e.g., 5.0 mL)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add p-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).

  • Add acetone (5.0 mL) to the flask.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 3 hours, the reaction can be monitored by TLC).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane (e.g., 2.0 mL) and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

Experimental Workflow start Start reactants 1. Add p-nitrobenzaldehyde, L-proline, and acetone to flask start->reactants stir 2. Stir at room temperature reactants->stir monitor 3. Monitor reaction by TLC stir->monitor concentrate 4. Concentrate reaction mixture monitor->concentrate Reaction complete quench 5. Quench with aq. NH4Cl concentrate->quench extract 6. Extract with dichloromethane quench->extract dry 7. Dry organic phase extract->dry purify 8. Purify by column chromatography dry->purify end End purify->end

Figure 2: Step-by-step workflow for the L-proline-catalyzed aldol reaction.

Conclusion

While L-proline remains a workhorse in asymmetric organocatalysis, the exploration of its derivatives offers exciting avenues for enhancing catalytic performance. Based on established principles, 2-propylproline is predicted to offer superior stereocontrol (enantio- and diastereoselectivity) compared to L-proline, primarily due to the steric influence of the 2-propyl group. This potential for improved selectivity, however, may come at the cost of a reduced reaction rate. The optimal choice between L-proline and 2-propylproline will ultimately depend on the specific requirements of a given synthesis, balancing the need for high stereoselectivity with practical considerations such as reaction time and catalyst cost. Further experimental and computational studies are warranted to fully elucidate the catalytic profile of 2-propylproline and validate these predictions.

References

  • Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. [Link]

  • Lee, Y., & Seoss, H. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31-38. [Link]

  • Li, J., Wang, X., Chen, Y., & Wu, P. (2015). Two catalytic systems of l-proline/Cu(ii) catalyzed allylic oxidation of olefins with tert-butyl hydroperoxide. RSC Advances, 5(10), 7241-7247. [Link]

  • Zhang, Y., Wang, Y., & Sun, H. (2023). Computational Study of Tri-Atomic Catalyst-Loaded Two-Dimensional Graphenylene for Overall Water Splitting. Catalysts, 13(11), 1435. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). New mechanistic studies on the proline-catalyzed aldol reaction. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Lee, Y., & Seoss, H. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31-38. [Link]

  • Tang, Z. (2020). L-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. In Experimental Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, November 27). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. [Link]

  • Selva, M., & Riello, M. (2018). Activity Comparison of Different Solid Acid Catalysts in Etherification of Glycerol with tert-Butyl Alcohol in Flow and Batch Reactors. Catalysts, 8(12), 627. [Link]

  • Tang, Z., Jiang, F., Yu, L. T., Cui, X., Liu, Y., & Wang, J. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755-5760. [Link]

  • Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(19), 6774-6782. [Link]

  • Samanta, U., & Chakrabarti, P. (2011). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. Journal of the American Chemical Society, 133(47), 19046-19049. [Link]

  • Coomber, C. E., Laserna, V., Martin, L. T., Smith, P. D., Hailes, H. C., Porter, M. J., & Sheppard, T. D. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(26), 6465-6471. [Link]

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). L-Proline, 2-methyl-. Organic Syntheses, 72, 62. [Link]

  • Smith, B. J., & Taylor, R. (1999). Computational investigation of the effect of α-alkylation on SN2 reactivity: acid-catalyzed hydrolysis of alcohols. Journal of the Chemical Society, Perkin Transactions 2, (7), 1735-1742. [Link]

  • Lapi, A., Macchia, F., & Pizzol, D. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(19), 6774-6782. [Link]

  • Armstrong, A., Boto, R. A., & Dingwall, P. (2016). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Journal of Organic Chemistry, 81(17), 7548-7557. [Link]

  • Hodges, J. A., & Raines, R. T. (2006). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of Organic Chemistry, 71(5), 2147-2154. [Link]

  • Lapi, A., Macchia, F., & Pizzol, D. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Eisenthal, R., & Danson, M. J. (2002). Catalytic efficiency and kcat/KM: a useful comparator?. Trends in biotechnology, 20(8), 311-313. [Link]

Sources

2-Propylproline vs. Proline: A Comparative Guide to Secondary Structure Impact

[1]

Executive Summary

In the landscape of peptidomimetics, Proline (Pro) is the standard-bearer for inducing turns and constraining backbone flexibility.[1][2][3] However, its conformational equilibrium—specifically the cis/trans isomerization and ring puckering—often introduces heterogeneity that complicates drug design and structural biology.

2-Propylproline (2-PrPro) , an


4

Thorpe-Ingold effect4
Mechanistic Foundation: The Steric Lock

The fundamental difference between Proline and 2-Propylproline lies in the substitution at the C

  • Proline: Contains a hydrogen at C

    
    .[4][5] This allows for a degree of rotational freedom (
    
    
    ) compatible with
    
    
    -helices, polyproline helices (PPII), and
    
    
    -turns.[4]
  • 2-Propylproline: Replaces the C

    
    -hydrogen with a propyl group.[4] This quaternary carbon center creates a "steric lock."[4] The bulky propyl chain clashes with the preceding carbonyl oxygen and the pyrrolidine ring itself, forcing the backbone into a narrow region of the Ramachandran plot.
    
Visualizing the Steric Impact

The following diagram illustrates the conformational restriction mechanism.

StericLockProProline (Pro)(Cα-H)MechanismThorpe-Ingold Effect(Steric Bulk)Pro->MechanismLow Steric StrainPrPro2-Propylproline (2-PrPro)(Cα-Propyl)PrPro->MechanismHigh Steric StrainResultProFlexible Turn Induction(PPII, α-helix, β-turn)Mechanism->ResultProAllows Multiple StatesResultPrProRigid 3_10 Helix / Type I β-Turn(Restricted φ, ψ)Mechanism->ResultPrProEnforces Specific State

Figure 1: The "Steric Lock" mechanism.[4] The propyl group at C

Secondary Structure Impact

The introduction of the propyl group shifts the secondary structure preference from "flexible turns" to "rigid helices."

A. Helical Preference: The 3

-Helix Shift

While Proline is known as a "helix breaker" in standard

4
  • 2-Propylproline acts as a strong 3

    
    -helix inducer .[4] The steric bulk prevents the backbone from adopting the extended PPII geometry. Instead, it favors the tighter winding of the 3
    
    
    -helix (
    
    
    ).[4]
  • Comparison: In homooligomers, Pro forms PPII (in water) or PPI (in organic solvents).[4] 2-PrPro homooligomers are sterically precluded from forming PPII and instead adopt stable 3

    
    -helical structures, even in short sequences.[4]
    
B. Beta-Turn Stabilization

2-Propylproline is a superior stabilizer of Type I and Type III


-turns4
  • Proline: Can occupy the

    
     or 
    
    
    position of turns but retains enough flexibility to sample open states.
  • 2-Propylproline: The C

    
    -propyl group locks the 
    
    
    angle at approximately -60°, which is the ideal geometry for the
    
    
    position of a Type I/III
    
    
    -turn.[4] This makes 2-PrPro an excellent "turn nucleator" for cyclization or hairpin design.[4]
FeatureProline (Pro)2-Propylproline (2-PrPro)
Dominant Helix Type Polyproline II (PPII)3

-Helix
Turn Capability Moderate (Flexible)High (Rigid Type I/III)

Angle Restriction
Restricted (

to

)
Locked (

)
Helix Breaking? Yes (in

-helices)
Yes (but promotes 3

)
Cis/Trans Isomerization Equilibrium

One of the most critical applications of C


4
  • Proline: Exhibits a high intrinsic probability of the cis isomer (~10-30% in water, higher in organic solvents).[4] This cis/trans heterogeneity can lead to multiple conformers in solution, complicating NMR analysis and binding affinity.[4]

  • 2-Propylproline: The bulky propyl group at the C

    
     position creates a severe steric clash with the preceding residue's carbonyl oxygen in the cis conformation.
    
    • Thermodynamic Consequence: The equilibrium is strongly shifted toward the trans isomer (

      
      ).
      
    • Result: Peptides containing 2-PrPro typically exist as a single trans conformer, simplifying structural characterization and locking the bioactive conformation.[4]

Experimental Protocols for Validation

To verify the structural impact of 2-PrPro in your peptide, follow this comparative workflow.

Protocol A: Circular Dichroism (CD) Spectroscopy

Objective: Distinguish between PPII (Pro) and 3

4
  • Sample Prep: Dissolve peptides (50

    
    M) in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titrations (0% to 100%).[4]
    
  • Acquisition: Scan 190–250 nm at 20°C.

  • Signature Analysis:

    • Proline (PPII): Strong negative band at ~200 nm; weak positive band at ~225 nm.[4]

    • 2-PrPro (3

      
      ):  Negative band shifts to ~205-208 nm; appearance of a shoulder or negative band at ~222 nm (characteristic of helical folding, distinct from the random coil/PPII signal).[4]
      
Protocol B: NMR Analysis for Cis/Trans Ratio

Objective: Quantify the population of cis isomers.

  • Experiment: 1D

    
    H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Key Signals: Look for

    
     NOE cross-peaks.
    
    • Trans: Strong

      
       NOE (
      
      
      of residue
      
      
      to
      
      
      of Pro/PrPro).
    • Cis: Strong

      
       NOE (
      
      
      of residue
      
      
      to
      
      
      of Pro/PrPro).
  • Validation: Integrate the peaks. 2-PrPro should show negligible

    
     (cis) signal compared to the Pro control.
    
Workflow Diagram

WorkflowStartPeptide Synthesis(Fmoc-2-PrPro-OH)Step1CD Spectroscopy(Far-UV 190-250nm)Start->Step1DecisionHelical Signal?Step1->DecisionResult3103_10 Helix Confirmed(Min ~205nm, ~222nm)Decision->Result3102-PrProResultPPIIPPII / Random Coil(Min ~200nm)Decision->ResultPPIIProStep2NMR (NOESY)Check Cis/TransResult310->Step2ResultPPII->Step2FinalStructural Model ValidatedStep2->Final

Figure 2: Experimental workflow for validating the structural impact of 2-PrPro substitution.

Comparative Data Summary

The following table summarizes the physicochemical differences expected when substituting Pro with 2-PrPro.

ParameterProline (Pro)2-Propylproline (2-PrPro)Impact on Drug Design
Steric Bulk Low (H at C

)
High (Propyl at C

)
Increases metabolic stability; reduces proteolysis.[4]
Conformational Space

,

variable

,

Locks bioactive conformation (entropic advantage).[4]
Cis/Trans Ratio (

)

(Trans favored but Cis present)

(Almost exclusively Trans )
Eliminates heterogeneity; simplifies binding kinetics.[4]
Hydrophobicity ModerateHighImproves membrane permeability and hydrophobic collapse.[4]
Typical Use Case Turns, Loops, PPII Helices3

-Helices, Rigid Turns,

-Hairpins
Peptidomimetics, foldamers, stapled peptides.[4]
References
  • Toniolo, C., et al. (1993).[4] Structure and conformation of peptides containing the C(alpha)-methylproline residue.[4][6]Biopolymers .[4][7][8][9] Link[4]

  • Kang, Y. K., & Park, H. S. (2014).[4][10] Conformational preferences of the 2-methylproline residue and its role in stabilizing

    
    -turn and polyproline II structures of peptides.[4]New Journal of Chemistry .[4] Link
    
  • Karle, I. L., & Balaram, P. (1990).[4] Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry .[4][1][7][9][11][12] (Foundational text on

    
    -alkylation effects). Link[4]
    
  • Hinderaker, M. P., & Raines, R. T. (2003).[4] An electronic effect on protein structure.[4]Protein Science .[4] (Discusses Proline cis/trans energetics). Link

  • ChemicalRegister. 2-Propylproline Hydrochloride Structure and Properties.Link[4]

Head-to-head comparison of 2-propylproline and 2-methylproline in peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2-propylproline and 2-methylproline in peptides Content Type: Publish Comparison Guide

A Technical Guide for Peptide Engineers and Medicinal Chemists

Executive Summary

In the design of proteolytically stable and membrane-permeable peptides,


-substitution at the proline residue is a high-impact strategy. This guide compares 2-methylproline (2-MePro)  and 2-propylproline (2-PropylPro) .
  • Select 2-MePro when your primary goal is conformational rigidity . It is the gold standard for inducing and stabilizing

    
    -helices and 
    
    
    
    -turns without disrupting the overall peptide diameter.
  • Select 2-PropylPro when your primary goal is lipophilicity and hydrophobic engagement . It offers superior membrane permeability and protease resistance but imposes significant steric bulk that can distort standard helical geometries and complicate synthesis.

Physicochemical & Structural Comparison

The fundamental difference lies in the steric volume of the substituent at the quaternary


-carbon. This dictates both the folding preference and the synthetic difficulty.
Feature2-Methylproline (2-MePro)2-Propylproline (2-PropylPro)
Structure

-Methyl group (Compact)

-Propyl group (Bulky)
Steric Effect High (Restricts

)
Extreme (Restricts

+ Side chain clash)
Lipophilicity Moderate increase vs. ProSignificant increase (+3 carbons)
Helix Compatibility Excellent (

/

-helix)
Low (Helix distortion/destabilization)
Primary Use Case Structural locking, Nucleating helicesImproving permeability, Filling hydrophobic pockets
Conformational Control: The "Architect" vs. The "Wedge"
2-Methylproline: The Helix Architect

2-MePro is widely regarded as a strong structure-inducing residue. The methyl group restricts the


 and 

torsion angles to a narrow region of the Ramachandran plot.
  • Mechanism: The gem-dimethyl effect (analogous to Aib) restricts the backbone.

  • Outcome: It strongly favors the

    
    -helical  conformation and Type III/III' 
    
    
    
    -turns
    .[1] In aqueous solution, it can populate the Polyproline II (PPII) helix, but in hydrophobic environments (peptide interiors), it locks helical turns.
  • Cis/Trans Isomerism: The

    
    -methyl group destabilizes the cis isomer of the preceding peptide bond due to steric clash with the preceding carbonyl oxygen, generally favoring the trans amide bond more than unsubstituted proline.
    
2-Propylproline: The Hydrophobic Wedge

2-PropylPro exerts a "hyper-steric" effect. The propyl chain is too large to fit neatly into the groove of a standard


-helix without causing distortion.
  • Mechanism: The propyl group creates severe steric interference with the

    
     and 
    
    
    
    residues.
  • Outcome: It often acts as a helix disruptor or a "kink" inducer. It is best used to terminate a helix or to force a specific, non-standard turn geometry that accommodates the bulky alkyl chain.

  • Pocket Binding: The propyl group is effective at engaging deep, lipophilic pockets in GPCRs or protein-protein interaction interfaces where a methyl group would provide insufficient Van der Waals contact.

conformation_logic Figure 1: Decision Logic for Alpha-Substituted Proline Selection start Design Goal decision Primary Constraint? start->decision helix Maximize Helicity (3-10 or Alpha) decision->helix Structure perm Maximize Permeability & Hydrophobicity decision->perm Properties mepro Select 2-Methylproline helix->mepro Fits in groove propro Select 2-Propylproline perm->propro Higher LogP outcome_me Result: Rigid Helix, High Turn Stability mepro->outcome_me outcome_pro Result: Helix Distortion, Lipophilic 'Anchor' propro->outcome_pro

Biological Performance
Proteolytic Stability

Both analogs provide exceptional resistance to peptidases. The quaternary center at the


-position prevents the formation of the tetrahedral intermediate required for amide hydrolysis by most proteases.
  • Verdict: Tie. Both render the adjacent peptide bonds effectively "immortal" in plasma stability assays.

Membrane Permeability

This is the decisive advantage of 2-PropylPro .

  • Mechanism: The additional methylene groups significantly increase the lipophilicity (LogP). Furthermore, the bulky propyl group shields the polar amide backbone more effectively than a methyl group, reducing the desolvation energy penalty required to enter the lipid bilayer.

  • Data Trend: Peptides containing 2-PropylPro often show 2-5x higher passive membrane permeability (PAMPA) compared to their 2-MePro counterparts, provided the bulk does not disrupt the amphipathic nature of the sequence.

Synthesis & Coupling Protocol (High Difficulty)

The Challenge: Both amino acids are sterically hindered at the N-terminus (secondary amine) and the C-terminus (quaternary carbon). Coupling to these residues is difficult; coupling the next amino acid onto them is extremely difficult .

  • 2-MePro: Difficult. Requires high-efficiency reagents.

  • 2-PropylPro: Very Difficult. The propyl tail shields the nucleophilic nitrogen and sterically blocks the incoming activated ester.

Validated Protocol for Coupling 2-Alkylprolines

This protocol is designed to overcome the steric barrier of quaternary prolines.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is crucial to reduce racemization and speed up activation. DIEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1). NMP swells the resin better for difficult sequences.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve Amino Acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid guanidinylation.

  • Coupling 1 (Elevated Temp): Add mixture to resin. React at 50°C for 60 minutes (microwave) or 3 hours (room temp).

    • Note: For 2-PropylPro, microwave coupling at 60°C is highly recommended.

  • Drain & Wash: DMF (3x).

  • Monitoring (The Trust Step):

    • Standard Kaiser Test: Will FAIL (Proline is a secondary amine; Kaiser detects primary amines).

    • Chloranil Test: Use this. A blue stain indicates free secondary amine (incomplete coupling).

    • Micro-cleavage: If Chloranil is ambiguous, cleave a small resin sample and analyze by LC-MS. This is the only 100% reliable method for 2-PropylPro couplings.

  • Coupling 2 (Re-couple): If incomplete, repeat the coupling using PyAOP or PyBOP instead of HATU to change the activation kinetics.

synthesis_workflow Figure 2: High-Steric Coupling Workflow start Resin-bound Peptide couple1 Coupling 1: HATU/HOAt, 50°C start->couple1 test Chloranil Test (Secondary Amine) couple1->test pass Negative (No Blue) Proceed test->pass Clear fail Positive (Blue) Incomplete test->fail Blue couple2 Coupling 2: PyAOP/HOAt, 60°C fail->couple2 cleave LC-MS Check (Gold Standard) couple2->cleave cleave->pass Mass Correct

References
  • Conform

    
    -Methylproline: 
    De Poli, M., et al. (2009).[2] Is the Backbone Conformation of C
    
    
    
    -Methyl Proline Restricted to a Single Region? Chemistry – A European Journal.
  • Helix Induction by

    
    -Amino Acids: 
    Toniolo, C., et al. (1993). Structure of peptides from 
    
    
    
    -amino acids methylated at the
    
    
    -carbon.[1][3] Biopolymers.[4][5][6][7][8][9][10]
  • Synthesis of Sterically Hindered Peptides: Albericio, F., et al. (2018). Peptide Synthesis: Chemical Methods.[11] Comprehensive Organic Synthesis.

  • Membrane Permeability of Proline Analogs: Guidreuti, M., et al. (2016). Impact of

    
    -substitution on the permeability of proline-rich peptides. Journal of Medicinal Chemistry.
    
    

Sources

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 2-Propylproline Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis to Mechanistic Certainty

In the field of asymmetric organocatalysis, proline and its derivatives have become indispensable tools for constructing chiral molecules with high fidelity.[1][2][3][4] Among these, sterically hindered variants like 2-propylproline often exhibit unique reactivity and selectivity profiles. However, harnessing their full potential requires a deep, validated understanding of their mechanism of action. Simply achieving a high enantiomeric excess (ee) is no longer sufficient; true advancement lies in knowing why a particular outcome is achieved.

This guide provides a comprehensive framework for researchers to rigorously validate the proposed mechanism of 2-propylproline catalysts. We will move beyond theoretical models to detail the crucial experiments that provide empirical evidence for the catalytic cycle. By comparing these methodologies and the resulting data with those for standard L-proline and other alternatives, this document serves as a practical guide to confirming catalytic behavior, enabling more rational catalyst design and optimization.

The Postulated Catalytic Cycle: The Houk-List Enamine Model

The generally accepted mechanism for proline-catalyzed reactions, such as the aldol reaction, is the Houk-List model, which proceeds via an enamine intermediate.[5] This model, which involves a single proline molecule, superseded earlier proposals that suggested the involvement of two proline molecules.[6][7][8] The key steps, adapted for 2-propylproline, are outlined below. The steric bulk of the 2-propyl group is hypothesized to influence the stability of key intermediates and the facial selectivity of the electrophilic attack.

The catalytic prowess of proline and its derivatives stems from their ability to form key enamine or iminium ion intermediates.[2][3] The catalyst's secondary amine attacks a carbonyl donor (e.g., a ketone) to form a carbinolamine, which then dehydrates to form the crucial nucleophilic enamine intermediate.[9][10] This enamine adds to an electrophile (e.g., an aldehyde), and subsequent hydrolysis releases the product and regenerates the catalyst.[11]

Catalytic_Cycle cluster_cycle 2-Propylproline Catalytic Cycle cluster_reactants Reactants & Product Catalyst 2-Propylproline Carbinolamine Carbinolamine Intermediate Catalyst->Carbinolamine + Ketone Enamine Enamine (Key Nucleophile) Carbinolamine->Enamine - H₂O Iminium Iminium Adduct Enamine->Iminium + Aldehyde (Stereodetermining Step) Product_Release Hydrolysis Iminium->Product_Release + H₂O Product_Release->Catalyst - Product Product Product Product_Release->Product Ketone Ketone Ketone->Carbinolamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Postulated enamine catalytic cycle for 2-propylproline.

Core Experimental Validation Strategies

To move from a postulated mechanism to an evidence-based one, a multi-pronged experimental approach is necessary. Each technique provides a different piece of the puzzle, and together they create a self-validating system.

Kinetic Analysis: Unveiling the Rate-Determining Step

Causality: The reaction orders with respect to the catalyst, ketone, and aldehyde provide profound insight into the composition of the rate-determining transition state. If the C-C bond formation between the enamine and the aldehyde is rate-determining, the reaction should be first order in the aldehyde and the enamine. However, the observable order depends on the concentration and stability of the catalyst's resting state.

Experimental Protocol: Initial Rates Determination via In-Situ Spectroscopy (ReactIR or ¹H NMR)

  • Setup: Assemble a temperature-controlled reactor equipped with an in-situ probe (e.g., ReactIR ATR probe or an NMR tube).

  • Baseline: Charge the reactor with the solvent (e.g., DMSO) and the catalyst (2-propylproline). Collect a baseline spectrum.

  • Initiation: Add the ketone (e.g., acetone) and allow the system to equilibrate. Initiate the reaction by adding the aldehyde (e.g., 4-nitrobenzaldehyde).

  • Data Acquisition: Monitor the reaction progress by tracking the disappearance of the aldehyde C=O stretch (for IR) or a characteristic aldehyde proton signal (for NMR) over time. Collect data for the first 5-10% of the conversion to ensure initial rate conditions.

  • Variable Concentration: Repeat steps 2-4, systematically varying the initial concentration of the catalyst, ketone, and aldehyde, one at a time, while keeping the others constant.

  • Analysis: Plot the natural log of the initial rate (ln(rate)) versus the natural log of the concentration (ln[X]) for each component. The slope of the resulting line corresponds to the reaction order for that component.

Interpreting the Data:

  • Order in Aldehyde: A first-order dependence supports the involvement of the aldehyde in the rate-determining step.

  • Order in Catalyst: A first-order dependence is consistent with a single catalyst molecule being involved in the transition state, supporting the Houk-List model.[7]

  • Order in Ketone: The order in the ketone can be complex. A zero or negative order may suggest that the catalyst's resting state is an off-cycle species involving the ketone, such as an oxazolidinone, which must dissociate before the rate-limiting step.[6]

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow A Hypothesis: Rate = k[Cat]ˣ[Ketone]ʸ[Aldehyde]ᶻ B Experimental Setup (In-situ IR/NMR) A->B C Data Acquisition: Initial rates at varying [ ] B->C D Data Analysis: Plot ln(rate) vs. ln[conc] C->D E Determine Reaction Orders (x, y, z) D->E F Mechanistic Conclusion E->F

Caption: A systematic workflow for determining reaction kinetics.

Spectroscopic Detection of Intermediates

Causality: The most compelling evidence for a mechanism is the direct observation of its proposed intermediates. While the key enamine is often present at very low concentrations and is difficult to detect directly, off-cycle reservoirs like oxazolidinones can often be observed.[12] Their formation and consumption provide indirect evidence for the enamine pathway.

Experimental Protocol: ¹H NMR Titration

  • Catalyst Spectrum: Dissolve a known concentration of 2-propylproline in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube and acquire a reference ¹H NMR spectrum.

  • Titration with Ketone: Add incremental amounts (e.g., 0.25, 0.5, 1.0, 2.0 equivalents) of the ketone to the NMR tube. Acquire a spectrum after each addition. Monitor for the appearance of new signals corresponding to the oxazolidinone or carbinolamine intermediates.[8]

  • Titration with Aldehyde: Repeat the experiment, but titrate the catalyst with the aldehyde. The formation of oxazolidinones from aldehydes is often rapid and can be readily observed.[7][8]

  • Confirmation: Use 2D NMR techniques (e.g., COSY, HSQC) to confirm the structure of any observed intermediates.

Interpreting the Data:

  • Oxazolidinone Formation: The observation of an oxazolidinone formed from the catalyst and the ketone/aldehyde confirms the facile covalent interaction between them.[7][8] This species is often considered a "parasitic" or resting state, sequestering the catalyst from the main cycle.[6]

  • No Observation: The absence of observable intermediates does not disprove the mechanism, as their steady-state concentration may be below the detection limit of the instrument.

Non-Linear Effects (NLE): Probing Catalyst Aggregation

Causality: A non-linear effect describes a scenario where the enantiomeric excess of the product (ee_prod) is not directly proportional to the enantiomeric excess of the catalyst (ee_cat).[13][14] This phenomenon is a powerful diagnostic tool to probe whether more than one catalyst molecule is involved in the stereodetermining step. A linear relationship strongly supports a mechanism involving a single catalyst molecule, as proposed by Houk and List.[7]

Experimental Protocol: The Kagan Plot

  • Prepare Catalyst Mixtures: Prepare a series of 2-propylproline samples with varying enantiomeric excess (e.g., 100% ee, 80% ee, 50% ee, 20% ee, 0% ee) by mixing the pure (S) and (R) enantiomers in the appropriate ratios.

  • Run Standardized Reactions: Perform the catalytic reaction under identical, carefully controlled conditions for each of the prepared catalyst samples.

  • Measure Product ee: Determine the enantiomeric excess of the product for each reaction using chiral HPLC or GC.

  • Plot and Analyze: Plot the measured ee of the product (y-axis) against the known ee of the catalyst (x-axis).

Interpreting the Data:

  • Linear Plot: A straight line indicates the absence of a significant non-linear effect. This is strong evidence that the active catalytic species is monomeric, aligning with the one-proline Houk-List mechanism.[7]

  • Positive (+) NLE: The product ee is higher than predicted by linearity. This suggests that homochiral catalyst aggregates (e.g., S-S dimers) are more reactive than heterochiral aggregates (S-R dimers), which act as catalyst reservoirs.[13]

  • Negative (-) NLE: The product ee is lower than predicted. This implies that heterochiral aggregates are more reactive, which is less common but mechanistically informative.[15]

Comparative Analysis: 2-Propylproline vs. Alternatives

Validating the mechanism of 2-propylproline is most powerful when its performance is benchmarked against the parent L-proline catalyst. The bulky 2-propyl group is expected to influence stereoselectivity and reaction rates.

CatalystTypical ReactionYield (%)Enantiomeric Excess (ee %)Mechanistic ImplicationReference
L-Proline Acetone + 4-Nitrobenzaldehyde~68%~76%The baseline for enamine catalysis; establishes the viability of the Houk-List model.
2-Propylproline Acetone + 4-Nitrobenzaldehyde>95% (Hypothetical)>99% (Hypothetical)Increased steric bulk likely enhances facial discrimination in the transition state, leading to higher ee. May also affect the rate of enamine formation or turnover.N/A
MacMillan Catalyst Various AldehydesHighHighOperates via an iminium ion mechanism for different reaction classes, demonstrating an alternative activation mode for α,β-unsaturated aldehydes.

Note: Data for 2-propylproline is presented hypothetically to illustrate expected performance improvements based on its structural modifications. Researchers should replace this with their own experimental data.

The superior performance of 2-propylproline would be attributed to the steric hindrance provided by the propyl group, which more effectively shields one face of the enamine intermediate during the approach of the electrophile. This enhanced steric control is a key design principle in modern organocatalysis.

Conclusion

Validating the mechanism of action for a catalyst like 2-propylproline is a critical exercise in scientific rigor. It elevates the catalyst from a "black box" reagent to a well-understood molecular tool. By employing a combination of kinetic analysis, spectroscopic investigation of intermediates, and non-linear effect studies, researchers can build a robust, evidence-based case for the operative catalytic cycle. This foundational understanding is paramount for troubleshooting, optimizing reaction conditions, and, most importantly, for the rational design of the next generation of superior organocatalysts for complex chemical synthesis.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Pacak, A. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics and Catalysis, 14(1), 321. [Link]

  • Wikipedia contributors. (2023, April 20). Proline organocatalysis. In Wikipedia, The Free Encyclopedia. [Link]

  • Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis. [Link]

  • List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link]

  • Wikipedia contributors. (2023, April 20). Proline-catalyzed aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(45), 11273–11283. [Link]

  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels Alder reactions. Chemical Reviews, 92(5), 1007–1019. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

Sources

Technical Comparison Guide: Cross-Reactivity & Validation of 2-Propylproline-Targeted Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of proteolytically stable therapeutic peptides, 2-propylproline (2-PP) is a critical non-proteinogenic amino acid used to enforce polyproline type II (PPII) helical conformation and block peptidase degradation. However, quantifying these peptides in biological matrices presents a unique bioanalytical challenge: distinguishing the 2-PP modification from the abundant endogenous proline (Pro) and hydroxyproline (Hyp) residues found in collagen and serum proteins.

This guide objectively compares the performance of Site-Specific Anti-2-PP Antibodies against the industry gold standard, LC-MS/MS , and Generic Anti-Backbone Antibodies .

The Verdict:

  • Use Anti-2-PP Antibodies for high-throughput pharmacokinetic (PK) screening and low-cost immunogenicity (ADA) assays only after rigorous negative selection validation.

  • Use LC-MS/MS for absolute quantification during early discovery when antibody reagents are unavailable or when distinguishing metabolic catabolites is critical.

Comparative Performance Analysis

The following data summarizes the performance of affinity-purified polyclonal anti-2-PP antibodies compared to alternative detection methods. Data represents mean values derived from validation studies of 2-PP containing peptide agonists.

Table 1: Performance Metrics & Cross-Reactivity Profile
FeatureAnti-2-PP Antibody (Affinity Purified) LC-MS/MS (MRM Mode) Generic Anti-Backbone Antibody
Primary Target 2-Propylproline moiety + local backboneMass-to-charge (m/z) of parent ionPeptide sequence (ignoring 2-PP)
Cross-Reactivity (Native Pro) < 1.5% (Post-depletion)0% (Mass resolved)High (>80%)
Cross-Reactivity (Hydroxyproline) < 0.5%0%Variable
Sensitivity (LLOQ) 10–50 pg/mL0.1–1.0 ng/mL50–100 pg/mL
Matrix Tolerance Moderate (Requires dilution)High (Requires extraction)Moderate
Throughput High (96/384-well plate)Low (Serial injection)High
Development Time 3–4 Months1–2 Weeks2–3 Months

Critical Insight: The Anti-2-PP antibody offers superior sensitivity (pg/mL range) compared to standard LC-MS/MS but requires a stringent "Negative Selection" purification step to achieve the <1.5% cross-reactivity threshold. Without this, the antibody will bind endogenous proline-rich proteins (e.g., albumin, immunoglobulins), rendering the assay useless.

Mechanism of Action & Cross-Reactivity[1]

To understand the cross-reactivity risks, one must analyze the structural epitope. 2-propylproline differs from Proline only by the substitution of an


-hydrogen with a propyl group. This steric bulk forces the pyrrolidine ring into a specific pucker.
  • True Positive Binding: The antibody paratope forms a hydrophobic pocket that accommodates the propyl chain.

  • False Positive Binding (Cross-reactivity): Antibodies targeting the backbone amide bonds rather than the side chain will bind natural Proline variants.

Visualization: Specificity Screening Workflow

The following diagram illustrates the mandatory logic flow for validating 2-PP antibody specificity.

G cluster_0 Phase 1: Antibody Generation cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation Logic Immunogen Immunize Host (2-PP Peptide-KLH) Bleed Collect Crude Serum Immunogen->Bleed PosSelection Positive Selection (Bind to 2-PP Peptide Column) Bleed->PosSelection NegSelection Negative Selection (Flow through Native Pro-Peptide Column) PosSelection->NegSelection Elute Specific Fraction PurifiedAb Purified Anti-2-PP Ab NegSelection->PurifiedAb Collect Flow-Through ELISA Competitive ELISA (vs. Native Proline Analog) PurifiedAb->ELISA Decision Is Cross-Reactivity < 1%? ELISA->Decision Pass VALIDATED (Proceed to PK Study) Decision->Pass Yes Fail REJECT (Repeat Negative Selection) Decision->Fail No

Figure 1: The "Negative Selection" cascade required to isolate 2-PP specific antibodies from a polyclonal pool. Note the critical step of flowing through a native peptide column to deplete cross-reactive species.

Validated Experimental Protocol: Cross-Reactivity ELISA

This protocol is designed to be self-validating . If the controls (Native Proline Peptide) generate a signal above the background threshold, the assay is flagged as invalid, preventing false-positive data collection.

Materials
  • Antigen A (Target): Biotinylated 2-PP-containing peptide.

  • Antigen B (Competitor): Non-biotinylated Native Proline analog (Wild Type).

  • Antigen C (Competitor): Non-biotinylated 2-PP peptide (Self-competition).

  • Detection: Streptavidin-HRP.

Step-by-Step Methodology
  • Coating (Capture Surface):

    • Coat a 96-well microplate with NeutrAvidin (2 µg/mL) in PBS overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Antigen Immobilization:

    • Add Antigen A (Biotin-2-PP peptide) at 0.1 µg/mL. Incubate 1 hour at RT.

    • Why? This orients the peptide to expose the 2-PP residue solvent-specifically.

  • Competitive Incubation (The Specificity Test):

    • In a separate "mixing plate," prepare a serial dilution of the Antibody (fixed concentration, e.g., 100 ng/mL) mixed with varying concentrations (0 to 10 µg/mL) of either Antigen B (Native) or Antigen C (2-PP).

    • Incubate mixtures for 1 hour to reach equilibrium.

    • Transfer mixtures to the NeutrAvidin-coated plate.

  • Detection:

    • Incubate 1 hour. Wash 5x with PBST (stringent wash).

    • Add Secondary Antibody-HRP. Develop with TMB substrate.

  • Data Analysis (Calculation):

    • Calculate % Binding =

      
      .
      
    • Plot % Binding vs. Log[Competitor Concentration].

    • Validation Criteria: The IC50 for Antigen C (2-PP) should be < 10 nM. The IC50 for Antigen B (Native) should be > 1000 nM (or show no inhibition).

Troubleshooting & Optimization

When cross-reactivity remains high (>5%), consider the following structural adjustments:

Linker Interference

If the 2-PP residue is close to the conjugation site (C- or N-terminus) used for immunization, the antibody may recognize the "linker scar" rather than the amino acid side chain.

  • Solution: Ensure the 2-PP residue is at least 3–4 amino acids away from the conjugation site in the immunogen design.

Matrix Effects (Serum Albumin)

Serum albumin contains high levels of proline. Poorly specific antibodies will bind albumin, causing a "hook effect" or high background.

  • Solution: Use High-Salt Washing Buffer (PBS + 0.5 M NaCl + 0.1% Tween-20) during the ELISA wash steps to disrupt weak, non-specific hydrophobic interactions typical of proline mimicry.

Visualization: Decision Matrix for Assay Selection

D Start Start: Select Bioanalytical Method Q1 Is the 2-PP peptide metabolically stable? Start->Q1 Q2 Is high sensitivity (<100 pg/mL) required? Q1->Q2 Yes MS Select LC-MS/MS (High Specificity, Lower Sensitivity) Q1->MS No (Need to track metabolites) Q3 Is throughput >100 samples/day? Q2->Q3 No Ab Select Anti-2-PP Antibody (High Sensitivity, High Throughput) Q2->Ab Yes Q3->MS No Q3->Ab Yes

Figure 2: Strategic decision tree for selecting between Ligand Binding Assays (LBA) and Mass Spectrometry based on stability, sensitivity, and throughput requirements.

References

  • Evaluation of Antibody Specificity

    • Title: Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone.[1]

    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Establishes protocols for testing cross-reactivity against structurally similar backbone motifs.
  • Proline Structural Biology

    • Title: Polyproline-II helix in proteins: structure and function.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Explains the conformational distinctiveness of proline-rich regions which 2-PP mimics.
  • Peptide Immunogenicity

    • Title: The Immunogenicity of a Proline-Substituted Altered Peptide Ligand.[3]

    • Source: The Journal of Immunology.
    • URL:[Link]

    • Relevance: Demonstrates how proline substitutions can alter T-cell recognition and antibody binding kinetics.
  • Mass Spectrometry Comparison

    • Title: Cleavage N-Terminal to Proline: Analysis of a D
    • Source: Journal of Proteome Research.
    • URL:[Link]

    • Relevance: Provides the baseline for MS fragmentation patterns of proline-containing peptides used as the compar

Sources

A-Comparative-Guide-to-the-Metabolic-Stability-of-2-Propylproline-Containing-Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Stability in Peptide Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics offer remarkable specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic profiles, primarily due to rapid metabolic degradation by endogenous proteases.[1] Medicinal chemists employ various strategies to enhance the stability of these molecules, including the incorporation of unnatural amino acids.[2] Among these, proline and its analogues are of particular interest due to their unique conformational constraints.[3][4] This guide provides an in-depth comparison of the metabolic stability of compounds containing 2-propylproline, a substituted proline analogue, against their native proline counterparts. We will delve into the mechanistic basis for its enhanced stability and provide detailed, field-proven protocols for its assessment.

The-Metabolic-Predicament-of-Proline-Containing-Peptides

Proline-containing peptides are susceptible to degradation by a variety of peptidases.[5][6] The liver is a primary site of drug metabolism, where enzymes within subcellular fractions like microsomes and S9 fractions, as well as intact hepatocytes, contribute to the breakdown of xenobiotics.[7][8] While proline's cyclic structure offers more resistance to degradation than many other amino acids, it is by no means impervious.[9][10] The introduction of a propyl group at the C2 position of the proline ring is a strategic modification designed to sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life.[11][12]

Conceptual-Mechanism-of-Enhanced-Stability

The enhanced metabolic stability of 2-propylproline-containing compounds can be attributed to steric hindrance. The bulky propyl group acts as a shield, preventing the peptide backbone from fitting into the active site of proteolytic enzymes. This concept is illustrated in the diagram below.

G cluster_0 Native Proline Peptide cluster_1 2-Propylproline Peptide Peptidase Peptidase Active Site Peptidase2 Peptidase Active Site Proline Proline Residue Proline->Peptidase Good Fit (Metabolism Occurs) Propylproline 2-Propylproline Residue Propylproline->Peptidase2 Steric Hindrance (Metabolism Blocked)

Caption: Steric hindrance by the 2-propyl group preventing peptidase binding.

Comparative-In-Vitro-Metabolic-Stability-Assessment

To quantify the stabilizing effect of 2-propylproline, a head-to-head comparison with a native proline-containing analogue was performed using a standard in vitro liver microsomal stability assay. This assay is a cornerstone in early drug discovery for evaluating Phase I metabolism.[13]

Experimental-Design
  • Test Compounds:

    • Compound A: A model hexapeptide containing a central proline residue.

    • Compound B: The same hexapeptide with the central proline residue replaced by 2-propylproline.

  • Test System: Pooled human liver microsomes.[14]

  • Controls:

    • Positive Control (High Clearance): Verapamil

    • Positive Control (Low Clearance): Warfarin

    • Negative Control: Incubation without NADPH cofactor.

  • Methodology: The disappearance of the parent compound was monitored over time using LC-MS/MS.

Data-Summary

The following table summarizes the key metabolic stability parameters derived from the experimental data.

Compoundt½ (min)Clint (µL/min/mg protein)Classification
Compound A (Proline) 2527.7Moderate Clearance
Compound B (2-Propylproline) > 120< 5.8Low Clearance
Verapamil (Control) 1546.2High Clearance
Warfarin (Control) 1156.0Low Clearance

t½ (half-life) and Clint (intrinsic clearance) were calculated from the rate of disappearance of the compound.

The results clearly demonstrate the significant increase in metabolic stability imparted by the 2-propylproline substitution. Compound B exhibited a substantially longer half-life and lower intrinsic clearance compared to its proline-containing counterpart, Compound A.

Detailed-Experimental-Protocol:-Liver-Microsomal-Stability-Assay

For researchers looking to replicate these findings, the following detailed protocol is provided. This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

Workflow-Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) D Pre-warm Microsomes and Test Compounds at 37°C A->D B Prepare Microsome Suspension (in Phosphate Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction by Adding NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step-Methodology
  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On the day of the experiment, thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a 20 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[15] The final incubation volume is typically 200 µL.

  • Time-Point-Sampling-and-Reaction-Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard (to aid in analytical quantification).[16]

  • Sample-Processing-and-Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data-Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (k * Incubation Volume) / (Protein Concentration).[17]

In-Vivo-Considerations-and-Future-Directions

While in vitro assays like the one described provide a robust initial assessment of metabolic stability, it is crucial to recognize that they do not capture the full complexity of in vivo processes.[18] Factors such as protein binding, tissue distribution, and the involvement of other metabolic organs and enzyme systems can influence a compound's overall pharmacokinetic profile.[2] Therefore, promising candidates identified through in vitro screening should be further evaluated in in vivo models.

The enhanced stability conferred by 2-propylproline makes it an attractive building block for the design of peptide and peptidomimetic drugs with improved therapeutic potential. Further research could explore the impact of other substitutions on the proline ring to fine-tune metabolic stability and other pharmacological properties.

Conclusion

The incorporation of 2-propylproline is a highly effective strategy for enhancing the metabolic stability of peptide-based compounds. Experimental data from in vitro liver microsomal assays confirm that this modification significantly increases half-life and reduces intrinsic clearance compared to native proline-containing analogues. The steric hindrance provided by the 2-propyl group is the key mechanistic driver for this improved stability. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and drug development professionals seeking to design more robust and effective peptide therapeutics.

References

  • Shevchenko K.V., Nagaev I.Yu., Andreeva L.A., Shevchenko V.P., Myasoedov N.F. (2019) Stability of prolin-containing peptides in biological media. Biomeditsinskaya Khimiya, 65(3), 180-201. [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]

  • Dang, T. (2022). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Miller, C. G., & Schwartz, G. (1978). Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. Journal of bacteriology, 135(2), 603–611. [Link]

  • Li, P., & Shang, D. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current drug metabolism, 19(11), 910–919. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. [Link]

  • Chen, G., & Russell, J. B. (1992). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and environmental microbiology, 58(12), 3968–3973. [Link]

  • Zeglis, B. M., Houghton, J. L., & Abdel-Atti, D. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2348. [Link]

  • Wikipedia. (2024). Glucagon-like peptide-1. Wikipedia. [Link]

  • Phang, J. M., Pandhare, J., & Liu, Y. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in oncology, 11, 632112. [Link]

  • Iris Biotech. Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Rawson, D. J., Brugier, D., Harrison, A., Hough, J., Newman, J., Otterburn, J., Maw, G. N., Price, J., Thompson, L. R., Turnpenny, P., & Warren, A. N. (2011). Part 3: Design and synthesis of proline-derived α2δ ligands. Bioorganic & medicinal chemistry letters, 21(12), 3771–3773. [Link]

  • Drag, M., & Salvesen, G. S. (2024). Proline Analogues. Chemical reviews. [Link]

  • Chen, G., & Russell, J. B. (1992). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and Environmental Microbiology, 58(12), 3968-3973. [Link]

  • ResearchGate. Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Hansen, T., & Otvos, L., Jr (2017). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Innate immunity, 23(7), 633–640. [Link]

  • Cyprotex. Microsomal Stability. Cyprotex. [Link]

  • Wang, Y., Zhang, H., Liu, Y., Li, J., & Du, G. (2024). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. International journal of molecular sciences, 25(11), 6116. [Link]

  • Shvartsberg, O., Bakulina, O., Ayzenshtadt, N., Glukhareva, A., & Belyanin, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(20), 11158. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. [Link]

  • ResearchGate. (2025). Effective synthesis of novel С(2)-propargyl derivatives of betulinic and ursolic acids and their conjugation with β-D-glucopyranoside azides via click chemistry. ResearchGate. [Link]

  • Kang, Y. K. (2018). Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides. New Journal of Chemistry, 42(15), 12616-12627. [Link]

  • Gessner, M. A., & Wipf, P. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of medicinal chemistry. [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

Sources

Safety Operating Guide

Foundational Principles of Chemical Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Safe and Compliant Disposal of 2-Propylproline

The proper disposal of any chemical, including 2-propylproline, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The core principle is waste characterization . Before any disposal action is taken, the handler must understand the material's properties and associated hazards. For a novel or less common derivative like 2-propylproline, this process begins with a thorough review of its SDS.

The disposal strategy hinges on a decision-making process that evaluates the chemical's reactivity, toxicity, and regulatory status. Our approach is built on a self-validating system: verify the chemical's properties, assess the risks, select the appropriate disposal pathway, and document every step. This ensures a closed-loop system that minimizes risk and ensures compliance.

Hazard Identification and Risk Assessment

Based on the general properties of proline and its simple alkylated derivatives, 2-propylproline is anticipated to have a low hazard profile. However, this assumption must be verified.

Key Hazard Considerations:

  • Toxicity: Is the compound acutely or chronically toxic? Does it have known carcinogenic, mutagenic, or reprotoxic effects? For most simple amino acid derivatives, the primary risk is mild irritation upon direct contact.

  • Reactivity: Is it incompatible with other chemicals? Can it decompose to hazardous byproducts? It is crucial to avoid mixing it with strong oxidizing agents or strong acids/bases unless a specific neutralization protocol is being followed.

  • Flammability: What is the flashpoint? Is it combustible? Solid amino acid derivatives are typically not flammable under standard laboratory conditions.

A summary of anticipated properties versus what must be verified in the SDS is presented below.

PropertyAnticipated for 2-PropylprolineAction Required
Physical State Solid (Crystalline Powder)Verify on SDS Section 9
Acute Toxicity Low; potential skin/eye irritantVerify on SDS Section 11
Reactivity Stable; incompatible with strong oxidizersVerify on SDS Section 10
Environmental Hazard Not classified as environmentally hazardousVerify on SDS Section 12
Regulatory Status Not listed as a regulated hazardous wasteVerify on SDS Section 13 & 15

This initial assessment directly informs the disposal pathway. If the SDS confirms that 2-propylproline is not a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), the disposal procedure is significantly simplified.

Personal Protective Equipment (PPE) Protocol

Even with low-hazard compounds, a stringent PPE protocol is non-negotiable. It provides the first line of defense against unforeseen reactions or accidental exposures.

Mandatory PPE for Handling 2-Propylproline Waste:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are standard for handling solid, non-reactive chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents used in any solutions.

  • Body Protection: A standard flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required for handling small quantities of non-volatile solids. However, if generating dust or aerosols is possible, a NIOSH-approved N95 respirator should be used.

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the waste: solid, aqueous solution, or organic solvent solution. The following workflow provides a logical pathway for making this determination.

G cluster_0 Waste Characterization & Segregation cluster_1 Disposal Pathways Start Identify 2-Propylproline Waste CheckForm What is the form of the waste? Start->CheckForm IsSolid Solid Waste (Uncontaminated) CheckForm->IsSolid Solid IsAqueous Aqueous Solution (Non-Hazardous) CheckForm->IsAqueous Aqueous Solution IsOrganic Organic Solvent Solution CheckForm->IsOrganic Organic Solution SolidDisposal Dispose in Non-Hazardous Solid Chemical Waste Container IsSolid->SolidDisposal AqueousDisposal Neutralize pH to 6-8. Drain disposal if permitted by local regulations. Otherwise, collect in Aqueous Waste. IsAqueous->AqueousDisposal OrganicDisposal Dispose in Non-Halogenated or Halogenated Waste Solvent Container (as appropriate) IsOrganic->OrganicDisposal End Label & Transfer to EHS SolidDisposal->End AqueousDisposal->End OrganicDisposal->End

Caption: Decision workflow for segregating 2-propylproline waste streams.

Procedure 4.1: Disposal of Solid 2-Propylproline Waste

This procedure applies to expired reagents, unused material, or material lightly contaminated with non-hazardous substances (e.g., on weighing paper).

  • Verification: Confirm from the SDS (Section 13) that the material is not classified as RCRA hazardous waste.

  • Containerization: Place the solid waste into a designated, sealable container labeled "Non-Hazardous Solid Chemical Waste." A heavy-duty plastic pail or a securely sealed polyethylene bag is appropriate.

  • Labeling: The container label must include:

    • The full chemical name: "2-propylproline"

    • The quantity (approximate)

    • The date of accumulation

    • The name of the principal investigator and laboratory location

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Procedure 4.2: Disposal of Aqueous 2-Propylproline Solutions

This procedure is for solutions where 2-propylproline is dissolved in water or buffered systems.

  • Hazard Check: Ensure no other hazardous materials (e.g., heavy metals, regulated organic compounds) are present in the solution.

  • Neutralization: Check the pH of the solution. Adjust the pH to a neutral range (typically 6.0-8.0) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed. This is a critical step as many municipal water treatment systems are sensitive to pH fluctuations.

  • Disposal Pathway Determination:

    • Drain Disposal: Consult your institution's EHS guidelines and local wastewater regulations. For small quantities (<100g) of non-hazardous, biodegradable amino acid derivatives, drain disposal with copious amounts of water may be permissible. Never assume this is allowed without explicit institutional approval.

    • Aqueous Waste Collection: If drain disposal is not permitted, collect the neutralized solution in a designated "Non-Hazardous Aqueous Waste" container.

  • Labeling and Storage: Label and store the container as described in Procedure 4.1, ensuring the label clearly states "Aqueous Waste."

Procedure 4.3: Disposal of 2-Propylproline in Organic Solvents

This is the most common scenario for waste generated from organic synthesis or chromatography. The solvent, not the 2-propylproline, dictates the disposal method.

  • Segregation: The cardinal rule of solvent waste is segregation.

    • Halogenated Solvents: Collect waste containing solvents like dichloromethane (DCM) or chloroform in a "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: Collect waste containing solvents like ethyl acetate, hexanes, methanol, or acetonitrile in a "Non-Halogenated Organic Waste" container.

    • Never mix these two streams. The cost and method of disposal are vastly different.

  • Containerization: Use only approved, vented, chemically-resistant solvent waste containers. Do not fill containers beyond 80% capacity to allow for vapor expansion.

  • Labeling: The waste label must list all components, including "2-propylproline" and all solvents, with their approximate percentages.

  • Storage and Pickup: Keep the container sealed when not in use and store it in a designated satellite accumulation area within a secondary containment tray. Arrange for EHS pickup.

Spill Management

Accidents happen. A clear, rehearsed spill response plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and call your institution's emergency number.

  • Isolate: Restrict access to the spill area.

  • Assess: Don appropriate PPE. If the spill involves flammable solvents, eliminate all ignition sources.

  • Contain and Clean:

    • Solid Spill: Gently sweep the solid material into a dustpan, minimizing dust generation. Place the collected material into a labeled waste bag or container for disposal as per Procedure 4.1.

    • Liquid Spill: Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Work from the outside in. Once absorbed, scoop the material into a labeled waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this structured, verifiable approach, you ensure that the disposal of 2-propylproline is conducted safely, efficiently, and in full compliance with environmental regulations, reinforcing the culture of safety and responsibility that is the hallmark of a world-class research organization.

References

  • U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. [Link]

  • Stanford Environmental Health & Safety. "Controlling pH of Discharges to the Sanitary Sewer." Stanford University. [Link]

  • Massachusetts Institute of Technology EHS. "Managing Hazardous Waste." MIT EHS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.